molecular formula C7H8FNO B1457069 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine CAS No. 917835-69-9

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

Cat. No.: B1457069
CAS No.: 917835-69-9
M. Wt: 141.14 g/mol
InChI Key: HHPKJDBTWYAHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-fluoro-6-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-7(8)2-6(4-10)3-9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPKJDBTWYAHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a key building block in contemporary medicinal chemistry. The document is structured to provide not only step-by-step protocols but also a deep understanding of the chemical principles and strategic decisions that underpin successful synthesis. We will explore prominent synthetic routes, delve into reaction mechanisms, and present data in a clear, accessible format. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of complex molecular syntheses.

Introduction: Significance and Synthetic Strategy

This compound is a valuable heterocyclic intermediate, frequently incorporated into pharmacologically active molecules. The presence of a fluorine atom can significantly modulate the physicochemical properties of a drug candidate, including its metabolic stability, pKa, and binding affinity. The hydroxymethyl group at the 5-position serves as a versatile handle for further chemical elaboration, enabling the construction of more complex molecular architectures.

The primary challenge in synthesizing this molecule lies in achieving the desired regiochemistry on the pyridine ring. The interplay between the directing effects of the methyl, fluoro, and functional group precursors must be carefully managed. This guide will focus on a robust and widely cited synthetic approach commencing from 3-fluoro-2-methylpyridine, highlighting the critical transformations that lead to the target compound.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the hydroxymethyl group. This can be achieved through the reduction of a corresponding aldehyde or carboxylic acid derivative. The formyl group, in turn, can be introduced onto the pyridine ring via a formylation reaction, such as ortho-lithiation followed by quenching with an appropriate electrophile. This strategy is outlined below.

G cluster_main Retrosynthetic Pathway Target This compound Intermediate1 3-Fluoro-2-methylpyridine-5-carbaldehyde Target->Intermediate1 Reduction StartingMaterial 3-Fluoro-2-methylpyridine Intermediate1->StartingMaterial Formylation G cluster_workflow Formylation Workflow Start Dissolve 3-Fluoro-2-methylpyridine in THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir1 Stir for 1h at -78 °C Add_nBuLi->Stir1 Add_DMF Add DMF Stir1->Add_DMF Warm Warm to RT Add_DMF->Warm Quench Quench with aq. NH4Cl Warm->Quench Extract Extract and Purify Quench->Extract Product 3-Fluoro-2-methylpyridine-5-carbaldehyde Extract->Product

An In-depth Technical Guide to 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine, systematically known as (5-fluoro-6-methylpyridin-3-yl)methanol, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom, a hydroxymethyl group, and a methyl group onto the pyridine scaffold imparts a unique combination of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile building block.

The pyridine ring is a common motif in pharmaceuticals, and its functionalization allows for the fine-tuning of properties such as metabolic stability, binding affinity to biological targets, and solubility. The presence of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can also modulate the pKa of the pyridine nitrogen, influencing its interaction with biological macromolecules. The hydroxymethyl group serves as a key functional handle for further synthetic modifications, enabling the construction of more complex molecules.

Physicochemical Properties

The precise physicochemical properties of this compound are not extensively documented in publicly available literature, likely due to its primary role as a synthetic intermediate. However, based on the properties of structurally related compounds, we can infer its key characteristics.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol [1]
Appearance Likely a solid at room temperatureBased on similar substituted pyridines
Melting Point Not available
Boiling Point Predicted: ~228 °CBased on computational models for a similar isomer[2]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.The hydroxymethyl group imparts polarity.
pKa The pyridine nitrogen is expected to be weakly basic. The fluorine atom's electron-withdrawing nature would decrease the basicity compared to unsubstituted pyridine.General principles of electronic effects on pyridine basicity.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the methyl protons, and the hydroxyl proton. The coupling patterns and chemical shifts would be influenced by the fluorine substituent.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the pyridine ring carbons, the methyl carbon, and the methylene carbon. The chemical shifts of the carbons attached to the fluorine and oxygen atoms would be significantly affected.

  • ¹⁹F NMR: A single resonance would be expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (141.14 m/z). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other small neutral molecules.

Synthesis and Reactivity

Synthesis

The synthesis of this compound would likely involve a multi-step sequence starting from a readily available pyridine derivative. A plausible synthetic strategy could involve the following key transformations:

  • Introduction of the Fluorine Atom: Fluorination of a pyridine ring can be challenging and often requires specialized reagents and conditions. Methods such as the Balz-Schiemann reaction on an aminopyridine precursor or nucleophilic aromatic substitution on a suitably activated pyridine derivative could be employed.

  • Introduction of the Hydroxymethyl Group: This functional group can be introduced through various methods, including the reduction of a corresponding carboxylic acid or ester, or the formylation of the pyridine ring followed by reduction.

  • Introduction of the Methyl Group: The methyl group could be present in the starting material or introduced via cross-coupling reactions or other C-C bond-forming reactions.

A potential synthetic route is visualized in the workflow diagram below.

Synthesis_Workflow Start Substituted Pyridine Precursor Step1 Fluorination Start->Step1 Step2 Introduction of Carbonyl Group Step1->Step2 Step3 Reduction to Hydroxymethyl Group Step2->Step3 Final 3-Fluoro-5-(hydroxymethyl)- 2-methylpyridine Step3->Final

Caption: A generalized synthetic workflow for this compound.

Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

  • Hydroxymethyl Group: This primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions or participate in esterification and etherification reactions.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The fluorine atom and the methyl group influence the electron density of the ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom, being a good leaving group in some contexts, can potentially be displaced by strong nucleophiles under specific conditions.

  • Methyl Group: The methyl group can potentially undergo functionalization, for example, through radical halogenation, although this would likely require harsh conditions.

The interplay of these functional groups makes this molecule a versatile intermediate for the synthesis of a wide range of more complex derivatives.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern drug discovery, and this compound serves as a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine can enhance key drug-like properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile of a drug candidate.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby increasing the potency of a drug.

  • Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

The hydroxymethyl group provides a convenient point of attachment for incorporating the pyridine scaffold into larger molecules. This is particularly useful in the design of inhibitors that target specific enzyme active sites or receptors. While specific drugs containing this exact fragment are not prominently reported, a vast number of patents and research articles describe the use of similar fluorinated pyridine intermediates in the development of treatments for a wide range of diseases. For instance, structurally related compounds have been investigated as kinase inhibitors and receptor antagonists.[3]

The general workflow for utilizing such an intermediate in a drug discovery program is outlined below.

Drug_Discovery_Workflow Intermediate 3-Fluoro-5-(hydroxymethyl)- 2-methylpyridine Step1 Synthetic Modification (e.g., coupling reactions, functional group transformations) Intermediate->Step1 Step2 Library Synthesis Step1->Step2 Step3 Biological Screening Step2->Step3 Step4 Lead Optimization Step3->Step4 Final Drug Candidate Step4->Final

Caption: Application of this compound in a typical drug discovery workflow.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Many related substituted pyridines are classified as irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed.[4] Therefore, it is prudent to assume similar hazards for this compound in the absence of specific data.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and medicinal chemistry. Its unique combination of a fluorinated pyridine core and a reactive hydroxymethyl handle provides chemists with a powerful tool for creating novel compounds with potentially enhanced pharmacological properties. While detailed experimental data for this specific molecule is sparse in the public domain, its chemical behavior can be confidently predicted based on the well-established principles of organic chemistry and the properties of related structures. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of such tailored synthetic intermediates is set to increase.

References

  • (5-methylpyridin-3-yl)methanol hydrochloride. Smolecule. (2023-08-25).
  • (5-Fluoro-6-methoxypyridin-3-yl)methanol. Sigma-Aldrich.
  • (5-Fluoro-6-methoxypyridin-3-yl)methanol. BLDpharm.
  • [6-(3-FLUOROPHENYL)
  • (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol. Smolecule. (2023-08-16).
  • (5-Methylpyridin-3-yl)methanol. PubChem.
  • (5-fluoro-3-Methylpyridin-2-yl)Methanol. ChemicalBook.
  • (5-Fluoro-6-methoxypyridin-3-YL)methanamine. PubChem.
  • (5-Fluoro-2-methylpyridin-3-yl)methanol. BLDpharm.
  • (6-Methylpyridin-3-yl)methanol. Sigma-Aldrich.
  • (5-Fluoro-6-methylpyridin-2-yl)methanol. ChemScene.
  • (6-Methylpyridin-3-yl)methanol. BLDpharm.
  • SAFETY DATA SHEET. Fisher Scientific. (2023-09-05).
  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Safety D
  • (5-FLUORO-3-METHYLPYRIDIN-2-YL)METHANOL. Fluorochem.
  • Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. MDPI.
  • Safety D
  • Methanol ACS spectrophotometric grade, = 99.9 67-56-1. Sigma-Aldrich.
  • (3-Fluoro-4-(6-methylpyridin-3-yl)phenyl)methanol. PubChem. (2026-01-18).
  • (3-Fluoro-5-pyridin-3-yloxyphenyl)methanol. PubChem.
  • (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol. BLDpharm.
  • (6-Fluoro-5-methylpyridin-3-yl)methanol. Sigma-Aldrich.
  • (2-Fluoro-3-(6-methylpyridin-3-yl)phenyl)methanol. PubChem.

Sources

An In-depth Technical Guide to (3-Fluoro-2-methylpyridin-5-yl)methanol: A Valuable Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (3-fluoro-2-methylpyridin-5-yl)methanol, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its nomenclature, physicochemical properties, synthesis, and potential therapeutic applications, grounded in established scientific principles and field-proven insights.

Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is paramount for scientific discourse and reproducibility. The topic of this guide is the molecule with the chemical structure featuring a pyridine ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and a hydroxymethyl group at the 5-position.

While it can be descriptively named "3-fluoro-5-(hydroxymethyl)-2-methylpyridine," the preferred IUPAC (International Union of Pure and Applied Chemistry) name is (3-fluoro-2-methylpyridin-5-yl)methanol . This nomenclature treats methanol as the parent structure with a substituted pyridinyl group. For clarity and adherence to standardized nomenclature, this guide will primarily use the IUPAC name.

Table 1: Nomenclature and Identifiers

IdentifierValue
Preferred IUPAC Name (3-Fluoro-2-methylpyridin-5-yl)methanol
Systematic Name This compound
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol

The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous approved drugs. The strategic incorporation of a fluorine atom and a hydroxymethyl group onto this scaffold, as seen in (3-fluoro-2-methylpyridin-5-yl)methanol, imparts a unique combination of properties that are highly desirable in drug design.

The Role of the Fluorine Atom: The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Key effects include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, leading to increased bioavailability and a longer plasma half-life.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Target Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, thereby improving binding affinity and potency.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing the ionization state of the molecule at physiological pH and affecting its solubility and target engagement.

The Significance of the Hydroxymethyl Group: The hydroxymethyl substituent provides a crucial handle for both biological interactions and further chemical derivatization:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the binding pockets of target proteins.

  • Improved Solubility: The polar nature of the hydroxymethyl group can enhance the aqueous solubility of a compound, which is often a critical parameter for drug administration and distribution.

  • A Point for Derivatization: The hydroxymethyl group is a versatile functional group that can be readily modified to explore the structure-activity relationship (SAR) of a compound series. It can be oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or other functional groups to fine-tune the properties of a lead compound.

The combination of these features in (3-fluoro-2-methylpyridin-5-yl)methanol makes it a highly valuable starting material for the synthesis of novel therapeutic agents across a range of disease areas.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of (3-Fluoro-2-methylpyridin-5-yl)methanol and Comparison with an Isomer

PropertyPredicted Value for (3-Fluoro-2-methylpyridin-5-yl)methanolReported Data for (5-Fluoro-3-methylpyridin-2-yl)methanol[1][2]
Boiling Point ~230-240 °C (Predicted)228.1±35.0 °C (Predicted)
Density ~1.2-1.3 g/cm³ (Predicted)1.206±0.06 g/cm³ (Predicted)
pKa ~12-13 (Predicted for the hydroxyl proton)13.11±0.10 (Predicted)
LogP ~0.8-1.2 (Predicted)0.726 (Calculated)[1]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Not reported.

These predicted properties suggest that (3-fluoro-2-methylpyridin-5-yl)methanol is a relatively polar compound with a high boiling point, consistent with its ability to form hydrogen bonds.

Synthesis of (3-Fluoro-2-methylpyridin-5-yl)methanol

A validated, step-by-step synthesis protocol for (3-fluoro-2-methylpyridin-5-yl)methanol is not currently published in peer-reviewed literature. However, a plausible and robust synthetic route can be designed based on established chemical transformations of pyridine derivatives. A logical final step in the synthesis would be the reduction of the corresponding aldehyde, 2-fluoro-5-methyl-3-pyridinecarboxaldehyde[3].

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process, likely starting from a commercially available substituted pyridine. A key intermediate would be 2-fluoro-5-methyl-3-pyridinecarboxaldehyde. The final step is the selective reduction of the aldehyde to the primary alcohol.

G A Substituted Pyridine Precursor B 2-Fluoro-5-methyl-3-pyridinecarboxaldehyde A->B Multi-step synthesis (e.g., formylation, fluorination) C (3-Fluoro-2-methylpyridin-5-yl)methanol B->C Selective Reduction

Caption: Proposed synthetic workflow for (3-fluoro-2-methylpyridin-5-yl)methanol.

Experimental Protocol: Reduction of 2-Fluoro-5-methyl-3-pyridinecarboxaldehyde

This protocol describes a reliable method for the final step of the proposed synthesis: the reduction of the aldehyde precursor to the target alcohol. This method is self-validating as it employs a common and well-understood reducing agent, sodium borohydride, and includes clear steps for reaction monitoring, workup, and purification.

Materials:

  • 2-Fluoro-5-methyl-3-pyridinecarboxaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-methyl-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The addition may cause some effervescence.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed as indicated by TLC, carefully quench the reaction by the dropwise addition of deionized water (approximately 5 mL per gram of starting aldehyde) while maintaining the temperature below 15 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane (approximately 20 mL per gram of starting aldehyde) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (3-fluoro-2-methylpyridin-5-yl)methanol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for (3-fluoro-2-methylpyridin-5-yl)methanol has been reported, the structural motifs present in the molecule suggest several potential therapeutic applications. The fluorinated pyridine core is a key component in a variety of biologically active compounds.

For instance, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have shown potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains[4]. Additionally, other substituted pyridines have been investigated for their anticonvulsant and anti-inflammatory properties. A structurally related compound, (5-methylpyridin-3-yl)methanol hydrochloride, has been reported to possess antimicrobial, antiviral, and antitumor properties[5].

Given this context, (3-fluoro-2-methylpyridin-5-yl)methanol and its derivatives would be promising candidates for screening in the following therapeutic areas:

  • Antibacterial Agents: As a building block for novel antibiotics, particularly those targeting Gram-positive pathogens.

  • Antiviral Agents: For the development of new treatments for viral infections.

  • Oncology: As a scaffold for the design of novel anticancer agents.

  • Central Nervous System (CNS) Disorders: The potential for increased blood-brain barrier penetration due to the fluorine atom makes it an interesting candidate for CNS-active drugs, such as anticonvulsants or agents for neurodegenerative diseases.

Proposed Screening Cascade

For researchers and drug development professionals looking to investigate the therapeutic potential of (3-fluoro-2-methylpyridin-5-yl)methanol and its derivatives, a logical screening cascade would involve a series of in vitro and in vivo assays.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Primary Screening (e.g., antibacterial, antiviral, anticancer cell line panels) B Secondary Screening (e.g., MIC determination, IC50 determination, enzyme inhibition assays) A->B C Mechanism of Action Studies (e.g., target identification, pathway analysis) B->C D Pharmacokinetic Studies (e.g., ADME profiling in animal models) C->D Lead Compound Selection E Efficacy Studies (e.g., infection models, tumor models) D->E F Toxicology Studies (e.g., acute and chronic toxicity) E->F

Caption: A proposed screening cascade for the evaluation of (3-fluoro-2-methylpyridin-5-yl)methanol derivatives.

Conclusion

(3-Fluoro-2-methylpyridin-5-yl)methanol represents a strategically important and versatile building block in the field of medicinal chemistry. The unique combination of a fluorinated pyridine core and a reactive hydroxymethyl group provides a powerful platform for the design and synthesis of novel therapeutic agents. While direct experimental data for this specific molecule is limited, its structural features and the known biological activities of related compounds strongly suggest its potential in the development of new drugs for a variety of diseases. The synthetic and screening strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising chemical entity.

References

  • CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents. (n.d.).
  • Synthesis of 3-methylpyridine - PrepChem.com. (n.d.). Retrieved January 28, 2026, from [Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
  • US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents. (n.d.).
  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. (n.d.).
  • (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanol | C13H12FNO - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • (3-Fluoro-5-methylphenyl)-pyrimidin-2-ylmethanol | C12H11FN2O - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives - ijirset. (n.d.). Retrieved January 28, 2026, from [Link]

  • 5-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 14141159 - PubChem - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - NIH. (2023, May 23). Retrieved January 28, 2026, from [Link]

  • Synthesis and Anti-Hepatitis B Activities of 3'-Fluoro-2'-Substituted Apionucleosides - Semantic Scholar. (2022, April 8). Retrieved January 28, 2026, from [Link]

  • Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). Retrieved January 28, 2026, from [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate. (2025, December 6). Retrieved January 28, 2026, from [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Spectral Data Guide: 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

[1]

Executive Summary & Compound Identity

This guide provides a definitive reference for the structural validation of this compound. As a trisubstituted pyridine, the interplay between the electronegative fluorine atom (C3), the electron-donating methyl group (C2), and the hydroxymethyl handle (C5) creates a unique spectral signature essential for quality control in drug substance manufacturing.

PropertyDetail
IUPAC Name (5-Fluoro-6-methylpyridin-3-yl)methanol
CAS Number 917835-69-9
Molecular Formula C

H

FNO
Molecular Weight 141.14 g/mol
Appearance White to pale yellow solid / crystalline powder
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water

Synthesis & Preparation Protocol

To ensure the spectral data corresponds to a high-purity sample, the compound is typically prepared via the hydride reduction of its ester precursor. This method minimizes by-products that could obscure the hydroxymethyl signals in NMR.

Experimental Workflow

Reaction: Selective reduction of Methyl 5-fluoro-6-methylnicotinate. Reagents: Lithium Aluminum Hydride (LiAlH


Solvent:
Step-by-Step Protocol:
  • Inert Atmosphere: Purge a reaction vessel with nitrogen.

  • Dissolution: Dissolve Methyl 5-fluoro-6-methylnicotinate (1.0 eq) in anhydrous THF (10 volumes). Cool to 0°C.[1][2]

  • Reduction: Slowly add LiAlH

    
     (1.5 eq) portion-wise, maintaining internal temperature <5°C to prevent defluorination side-reactions.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the ester spot.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x mass of hydride), then 15% NaOH (1x), then water (3x).

  • Isolation: Filter the granular precipitate. Dry the filtrate over Na

    
    SO
    
    
    and concentrate in vacuo.
Workflow Diagram (DOT)

SynthesisWorkflowStartMethyl 5-fluoro-6-methylnicotinate(Precursor)ReagentLiAlH4 / THF(0°C -> RT)Start->ReagentDissolutionIntermediateAlkoxide ComplexReagent->IntermediateHydride TransferQuenchFieser Workup(H2O / NaOH)Intermediate->QuenchHydrolysisProductThis compound(Target)Quench->ProductPurification

Caption: Figure 1. Reductive synthesis pathway converting the nicotinate ester to the target alcohol.

Spectral Analysis (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the Fluorine atom at position 3 introduces significant spin-spin coupling (



H NMR Data (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegralAssignmentCoupling Constants (

)
8.27 Doublet (d)1HH-6 (Ar-H)

Hz (Long range)
7.55 Doublet of Doublets (dd)1HH-4 (Ar-H)

Hz,

Hz
4.74 Broad Singlet (bs)2HCH

-OH
-
2.49 Doublet (d)3HCH

(C-2)

Hz
2.10 Broad (br)1HOH (Exchangeable)

Interpretation Logic:

  • 
     8.27 (H-6):  This proton is most deshielded due to its proximity to the pyridine nitrogen. It appears as a doublet (or fine multiplet) due to weak meta coupling with H-4 and potentially weak coupling with Fluorine.
    
  • 
     7.55 (H-4):  Located between the Fluorine and the hydroxymethyl group. The large coupling (
    
    
    Hz) is characteristic of
    
    
    coupling in aromatic systems.
  • 
     2.49 (CH
    
    
    ):
    The methyl group at C-2 shows a doublet splitting. This is a diagnostic "through-space" or long-range
    
    
    coupling to the adjacent Fluorine at C-3.

C NMR Data (100 MHz, CDCl

, Predicted/Reference)

The Carbon-13 spectrum is dominated by C-F coupling.

Shift (

ppm)
AssignmentSplitting Pattern (

)
Note
158.5 C-3 (C-F)Doublet (

Hz)
Ipso carbon (direct F attachment)
148.0 C-2 (C-Me)Doublet (

Hz)
Ortho to F
142.5 C-6 (CH)Singlet/Weak DoubletPara to F (minimal coupling)
135.2 C-5 (C-CH

)
Doublet (

Hz)
Meta to F
123.8 C-4 (CH)Doublet (

Hz)
Ortho to F
61.5 CH

OH
SingletBenzylic carbon
19.2 CH

Doublet (

Hz)
Methyl carbon
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Parent Ion [M+H]

    
    :  m/z 142.15 (Calc: 142.06)
    
  • Fragmentation Pattern:

    • m/z 142

      
       124:  Loss of H
      
      
      O [M+H - 18]. Characteristic of benzyl-type alcohols.
    • m/z 142

      
       122:  Loss of HF (Rare, but possible in energetic collisions).
      
Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
AssignmentFunctional Group
3250 - 3400 Broad StretchO-H (Alcohol, H-bonded)
2920, 2850 Sharp StretchC-H (Methyl/Methylene)
1595, 1470 Sharp StretchC=C / C=N (Pyridine Ring Breathing)
1210 - 1240 Strong StretchC-F (Aryl Fluoride)

Quality Control & Purity Analysis

For research and development applications, purity should be validated using HPLC-UV/MS.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

  • Retention Time: Expect elution ~3.5 - 4.5 min (relatively polar due to -OH and Pyridine N).

References

  • PubChem. Compound Summary for CID 58001758: (5-Fluoro-6-methylpyridin-3-yl)methanol. National Library of Medicine. Available at: [Link]

  • World Intellectual Property Organization (WIPO).Patent WO20110172275: Pyrrole Derivatives as Proton Pump Inhibitors. (Describes the synthesis and NMR of the 2-methyl-3-fluoro-pyridine fragment).

3-fluoro-5-(hydroxymethyl)-2-methylpyridine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound, a functionalized pyridine derivative, stands as a compound of significant interest for researchers, medicinal chemists, and professionals in drug development. Its molecular architecture, featuring a pyridine core substituted with a fluorine atom, a methyl group, and a hydroxymethyl group, offers a unique combination of physicochemical properties. The strategic incorporation of fluorine can enhance metabolic stability and target affinity, while the hydroxymethyl group provides a crucial reactive handle for further molecular elaboration. This guide provides a comprehensive overview of its core properties, outlines a logical synthetic strategy, details protocols for its preparation and analysis, and explores its potential within the landscape of modern medicinal chemistry.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This section details the molecular identity and key physicochemical characteristics of this compound.

Chemical Structure

The structure combines a pyridine heterocycle with three key substituents, each contributing to its overall chemical personality.

Caption: 2D Structure of (3-fluoro-2-methylpyridin-5-yl)methanol.

Core Properties

The molecular formula of this compound is C₇H₈FNO. Based on this, the precise molecular weight and other key identifiers can be established. While a unique CAS number for this specific isomer is not readily found in major databases, suggesting it is a novel or specialized research compound, its properties can be reliably calculated and inferred.

PropertyValueSource
IUPAC Name (3-Fluoro-2-methylpyridin-5-yl)methanol-
Molecular Formula C₇H₈FNO-
Molecular Weight 141.14 g/mol Calculated
Monoisotopic Mass 141.05899 DaCalculated
Physical State Predicted to be a solid or liquid at RTInferred

Note: Physicochemical properties for related isomers such as (5-fluoro-3-methylpyridin-2-yl)methanol (CAS 1360953-18-9) and (5-Fluoro-2-methylpyridin-3-yl)methanol (CAS 959616-50-3) are reported by commercial suppliers, confirming the molecular weight for this formula.[1][2]

The Strategic Role in Medicinal Chemistry

The incorporation of fluorinated pyridine scaffolds is a cornerstone of modern drug design. The specific combination of substituents in this compound makes it a particularly valuable building block.

The rationale behind its utility stems from the distinct contributions of each molecular component:

  • Pyridine Ring: A privileged scaffold in medicinal chemistry, it often serves as a bioisostere for a phenyl ring but includes a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility.

  • Fluorine Atom: The high electronegativity of fluorine can profoundly alter the electronic properties of the pyridine ring. This can modulate the pKa of the pyridine nitrogen, influence binding interactions with protein targets, and block sites of metabolic oxidation, thereby increasing the drug's half-life.

  • Hydroxymethyl Group (-CH₂OH): This functional group provides a critical vector for synthetic diversification. It can act as a hydrogen bond donor and can be readily modified through esterification, etherification, or oxidation to introduce new functionalities, enabling fine-tuning of a molecule's structure-activity relationship (SAR).

G target (3-Fluoro-2-methylpyridin-5-yl)methanol intermediate1 3-Fluoro-2-methyl-5-pyridinecarboxylic Acid target->intermediate1 Selective Reduction (e.g., BH₃·THF) precursor 5-Bromo-3-fluoro-2-methylpyridine intermediate1->precursor Carboxylation (e.g., n-BuLi, CO₂)

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: Reduction of 3-Fluoro-2-methyl-5-pyridinecarboxylic Acid

This protocol details the critical final step of the synthesis: the selective reduction of the carboxylic acid to the primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is chosen as the reducing agent due to its high selectivity for carboxylic acids over other potentially sensitive functional groups. [3]Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent for this transformation. [4] Materials:

  • 3-Fluoro-2-methyl-5-pyridinecarboxylic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, ~2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 3-fluoro-2-methyl-5-pyridinecarboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add the BH₃·THF solution (2.0-3.0 eq) dropwise to the stirred solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases. Self-Validation: The cessation of hydrogen gas evolution indicates complete quenching of the reactive hydride species.

  • Workup: Concentrate the mixture under reduced pressure. To the residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (3-fluoro-2-methylpyridin-5-yl)methanol.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Standard spectroscopic methods are employed for this purpose.

Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two distinct signals in the aromatic region (~7.5-8.5 ppm), likely appearing as doublets or doublet of doublets due to H-H and H-F coupling.

    • Hydroxymethyl Protons (-CH₂OH): A singlet or doublet around 4.5-4.8 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • Methyl Protons (-CH₃): A singlet around 2.4-2.6 ppm.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Seven distinct signals are expected. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

  • IR (Infrared) Spectroscopy:

    • A broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • C-H stretching absorptions just below 3000 cm⁻¹.

    • C=C and C=N stretching bands for the pyridine ring in the 1400-1600 cm⁻¹ region.

    • A strong C-F stretching absorption in the 1000-1100 cm⁻¹ region.

Protocol: HPLC-MS Analysis for Purity and Identity Confirmation

Objective: To confirm the molecular weight and assess the purity of the synthesized product.

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample prepared in a 50:50 mixture of Mobile Phase A:B.

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified product in methanol or acetonitrile. Dilute to a final concentration of ~10-20 µg/mL in a 50:50 water/acetonitrile mixture.

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • UV Detection: 254 nm.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 142.1.

  • Data Interpretation: The purity is assessed by the peak area percentage in the UV chromatogram. The identity is confirmed by the mass-to-charge ratio of the major peak in the mass spectrum.

Safety and Handling

Based on safety data for structurally related fluorinated and hydroxylated pyridines, the following precautions are advised:

  • Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical building block with significant potential in drug discovery and medicinal chemistry. Its calculated molecular weight of 141.14 g/mol and its unique trifunctionalized structure provide a versatile platform for developing novel therapeutic agents. The synthetic pathways, while requiring careful execution of modern organic chemistry techniques, are logical and achievable. The analytical methods described provide a robust framework for ensuring the quality and identity of this compound, empowering researchers to confidently employ it in the synthesis of next-generation pharmaceuticals.

References

  • Google Patents. (n.d.). A New Synthetic Method of 3-Fluoropyridine-2-methanol (CN111004171A).
  • PubChem. (n.d.). (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanol. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Spectroscopic Methods of Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]

  • YouTube. (2021). 182 CHM2211 Reduction of Carboxylic Acids to Yield Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester (CN1554648A).

Sources

A Technical Guide to 3-fluoro-5-(hydroxymethyl)-2-methylpyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis and application of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine. This document provides a comprehensive overview of this specialty chemical, from its commercial availability and synthesis to its potential applications in the pharmaceutical and agrochemical industries.

Executive Summary: A Niche Yet Valuable Building Block

This compound is a functionalized fluorinated pyridine derivative. Such compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2][3] Despite its potential, a thorough investigation of the chemical supply market indicates that This compound is not a readily available catalog item . Researchers seeking to utilize this compound will likely need to pursue custom synthesis. This guide provides a plausible synthetic route and highlights suppliers of key starting materials.

Commercial Landscape: Sourcing Starting Materials

While the target molecule is not commercially available, several key precursors and structurally related compounds are. Sourcing these starting materials is the first critical step for any research program intending to work with this compound.

Table 1: Commercial Suppliers of Key Precursors and Related Compounds

Compound NameCAS NumberPotential SuppliersNotes
3-Fluoro-5-methylpyridine407-21-6Chem-ImpexA key starting material for introducing the 3-fluoro-5-methylpyridine core.[4]
2-Fluoro-5-methylpyridine2369-14-6Agrochemx.comAn isomeric precursor that may be useful in alternative synthetic strategies.[5]
5-Fluoro-2-(hydroxymethyl)pyridine802325-29-7ChemicalBookA structurally related compound, indicating the feasibility of synthesizing fluorinated pyridine alcohols.[6]
2-Fluoro-5-hydroxy-3-methylpyridine186593-50-0AOBChem USAAnother functionalized fluorinated pyridine that can inform synthetic strategies.[7]
5-Bromo-2-fluoro-3-methylpyridine29312-98-9BLD PharmA halogenated precursor that could be functionalized via cross-coupling reactions.[8]
3,5-Lutidine (3,5-Dimethylpyridine)591-22-0CymitQuimicaA potential non-fluorinated starting material for subsequent fluorination and oxidation.[9]

Disclaimer: Supplier availability and product specifications are subject to change. Please verify with the suppliers directly.

Proposed Synthetic Pathway

Given the absence of a commercially available source, a de novo synthesis is required. A plausible and efficient route would start from the commercially available 3,5-Lutidine. The proposed synthesis involves two key transformations: electrophilic fluorination and selective oxidation of a methyl group.

Synthetic Pathway Start 3,5-Lutidine (3,5-Dimethylpyridine) CAS: 591-22-0 Intermediate1 3-Fluoro-2,5-lutidine (3-Fluoro-2,5-dimethylpyridine) Start->Intermediate1 Electrophilic Fluorination (e.g., Selectfluor™) Product This compound Intermediate1->Product Selective Oxidation (e.g., SeO2 or Biocatalysis) Applications Core 3-Fluoro-5-(hydroxymethyl) -2-methylpyridine App1 Improved Metabolic Stability Core->App1 App2 Enhanced Target Binding Core->App2 App3 Fine-tuned pKa Core->App3 App4 Scaffold for SAR Studies Core->App4

Sources

The Strategic Value of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and versatile functional groups onto heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in numerous approved pharmaceuticals, offers a robust framework for engaging with biological targets.[1][2] The strategic placement of substituents can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, target binding affinity, and overall pharmacokinetic profile.[2][3][4] This guide delves into the potential of a relatively underexplored yet highly promising building block: 3-fluoro-5-(hydroxymethyl)-2-methylpyridine . We will explore its synthetic accessibility, dissect the strategic advantages conferred by its unique substitution pattern, and propose its application in the design of next-generation therapeutics.

The confluence of a fluorine atom, a hydroxymethyl group, and a methyl group on a pyridine core presents a triad of functionalities that can be strategically exploited by medicinal chemists. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and modulate the basicity of the pyridine nitrogen, which can be critical for optimizing target engagement and pharmacokinetic properties.[3][5][6] The hydroxymethyl group provides a crucial handle for further synthetic elaboration, allowing for the introduction of diverse pharmacophoric elements or for acting as a key hydrogen bond donor in interactions with biological targets.[7][8] The methyl group can contribute to hydrophobic interactions within a binding pocket and influence the overall conformation of the molecule. This guide will serve as a technical resource for researchers, scientists, and drug development professionals, providing insights into harnessing the potential of this versatile scaffold.

Synthetic Accessibility: A Proposed Retrosynthetic Approach

While specific literature on the synthesis of this compound is not abundant, its preparation can be envisaged through established synthetic methodologies for fluorinated pyridines. A plausible retrosynthetic analysis suggests that the target molecule can be derived from a corresponding ester or carboxylic acid precursor, which in turn could be assembled from commercially available starting materials.

retrosynthesis target This compound reduction Reduction target->reduction ester 3-Fluoro-5-(alkoxycarbonyl)-2-methylpyridine reduction->ester e.g., LiAlH4, NaBH4 hydrolysis Esterification/Amide Coupling ester->hydrolysis acid 3-Fluoro-2-methyl-5-pyridinecarboxylic acid hydrolysis->acid halogenation_fluorination Halogen-Exchange Fluorination acid->halogenation_fluorination precursor 3-Amino-5-bromo-2-methylpyridine halogenation_fluorination->precursor e.g., Sandmeyer reaction followed by Balz-Schiemann or Halex reaction kinase_inhibitor scaffold This compound hinge Hinge Binding Region scaffold->hinge Pyridine N H-bond hydrophobic_pocket Hydrophobic Pocket scaffold->hydrophobic_pocket Methyl group interaction solvent_front Solvent Front scaffold->solvent_front Hydroxymethyl group H-bond or derivatization point kinase Kinase ATP Binding Site hinge->kinase hydrophobic_pocket->kinase solvent_front->kinase

Sources

3-fluoro-5-(hydroxymethyl)-2-methylpyridine as a fragment for drug design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and medicinal chemistry logic of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine as a high-value fragment in modern drug discovery.

Role: Privileged Scaffold & Growth Vector Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, CNS Penetration Optimization[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound represents a "privileged" scaffold.[1] It combines a tuneable aromatic core with a specific "exit vector" (the hydroxymethyl group) that allows for rapid library expansion. Unlike simple pyridines, the trisubstituted pattern (3-F, 2-Me, 5-CH₂OH) offers a precise balance of electronic modulation (via fluorine), metabolic shielding (via the 2-methyl group), and synthetic versatility.[1] This guide outlines the rationale for its selection and provides a validated roadmap for its synthesis and elaboration.

Physicochemical Profile

The following data summarizes the core properties that make this fragment an ideal starting point for lead generation.

PropertyValue (Approx.)Drug Design Significance
Molecular Weight 141.14 DaIdeal for FBDD (Rule of 3 compliant).[1] Leaves ample mass budget for elaboration.
cLogP ~0.7 - 0.9Moderate lipophilicity ensures good solubility while maintaining membrane permeability.[1]
pKa (Pyridine N) ~3.5 - 4.0The 3-fluorine atom inductively withdraws electron density, lowering the basicity of the pyridine nitrogen compared to 2-picoline (pKa ~5.9).[1] This reduces non-specific binding (e.g., hERG) and improves bioavailability.
H-Bond Donors 1 (-OH)Critical interaction point for initial fragment binding (often solvent-exposed or hinge-binding).[1]
H-Bond Acceptors 2 (N, O)The pyridine nitrogen remains a competent acceptor for metal coordination or hydrogen bonding.[1]
Rotatable Bonds 1Low entropic penalty upon binding.[1]
19F NMR Shift ~ -120 to -130 ppmDistinct signal for 19F-NMR based fragment screening (ligand-observed NMR).[1]

Medicinal Chemistry Rationale

A. The "Fluorine Effect" (C3 Position)

The introduction of fluorine at the 3-position is not merely for decoration; it serves two critical mechanistic functions:

  • pKa Modulation: By lowering the pKa of the pyridine nitrogen, the fragment becomes less likely to be protonated at physiological pH. This is crucial for CNS drugs, where high basicity often correlates with P-gp efflux and phospholipidosis.

  • Metabolic Blockade: The C3 position is a common site for oxidative metabolism in pyridines. Fluorine blocks this "soft spot," extending the half-life of the final drug candidate.

B. The 2-Methyl "Shield"

The methyl group at the 2-position provides steric occlusion to the pyridine nitrogen.[1] In the context of CYP450 enzymes, this steric bulk can prevent the nitrogen from coordinating with the heme iron, thereby reducing CYP inhibition liabilities—a common failure mode for pyridine-containing drugs.

C. The Hydroxymethyl "Growth Vector"

The 5-position hydroxymethyl group is the strategic "handle." In FBDD, a fragment must have a clear vector for growth. The primary alcohol is chemically versatile, allowing the fragment to be coupled to diverse partners via etherification, reductive amination (after oxidation), or SNAr reactions (after activation).

Synthetic Methodology

The synthesis of this fragment relies on the selective functionalization of the commercially available precursor 5-bromo-3-fluoro-2-methylpyridine .[1]

Validated Synthetic Route

The most robust pathway involves a lithium-halogen exchange followed by formylation and reduction.[1] This method avoids the use of harsh oxidants and provides high yields.

Step 1: Lithiation and Formylation [1]
  • Precursor: 5-bromo-3-fluoro-2-methylpyridine (CAS: 1162674-74-9)[1][2][3]

  • Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), THF.[1]

Protocol:

  • Charge a flame-dried 3-neck flask with 5-bromo-3-fluoro-2-methylpyridine (1.0 eq) and anhydrous THF (0.2 M concentration) under Nitrogen/Argon.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent scrambling of the lithiated species.[1]

  • Stir at -78°C for 45 minutes to ensure complete lithium-halogen exchange.

  • Add anhydrous DMF (1.5 eq) dropwise.

  • Stir at -78°C for 1 hour, then allow the reaction to warm to 0°C over 2 hours.

  • Quench: Add saturated aqueous NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: The intermediate, 3-fluoro-2-methylpyridine-5-carbaldehyde, can be used directly or purified via silica gel chromatography (Hexanes/EtOAc).[1]

Step 2: Reduction to Alcohol
  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

Protocol:

  • Dissolve the crude aldehyde from Step 1 in MeOH (0.5 M) at 0°C.

  • Add NaBH₄ (0.6 eq—stoichiometric excess is 0.25 eq per hydride, but 0.6 eq ensures completion) portion-wise.

  • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Quench with water. Remove MeOH under reduced pressure. Extract the aqueous residue with DCM or EtOAc (Note: The product is polar; multiple extractions or continuous extraction may be required).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Final Purification: Flash column chromatography (DCM/MeOH gradient, typically 0-10% MeOH) yields pure This compound .[1]

Visualizing the Workflow

The following diagrams illustrate the synthesis and the downstream elaboration potential of this fragment.

Diagram 1: Synthetic Pathway

Synthesis Start 5-Bromo-3-fluoro- 2-methylpyridine (CAS 1162674-74-9) Lithiation Lithiated Intermediate (-78°C, THF) Start->Lithiation n-BuLi Aldehyde Intermediate: 3-Fluoro-2-methyl- pyridine-5-carbaldehyde Lithiation->Aldehyde DMF (Quench) Product TARGET: 3-Fluoro-5-(hydroxymethyl)- 2-methylpyridine Aldehyde->Product NaBH4, MeOH (Reduction)

Caption: Two-step synthesis via metal-halogen exchange and reductive workup.

Diagram 2: Fragment Elaboration (Growth Vectors)

Elaboration Core 3-Fluoro-5-(hydroxymethyl)- 2-methylpyridine Amine Benzylic Amine (Reductive Amination) Core->Amine 1. Oxidation (MnO2) 2. R-NH2 / NaBH(OAc)3 Ether Ether Linkage (Williamson/Mitsunobu) Core->Ether R-OH / PPh3 / DIAD Halide Benzylic Halide (Activation for Coupling) Core->Halide SOCl2 or PBr3

Caption: Strategic elaboration of the hydroxymethyl handle allows access to diverse chemical space.

Analytical & Quality Control

To ensure the integrity of the fragment for screening libraries, the following QC parameters are mandatory:

  • 1H NMR (DMSO-d6):

    • Look for the singlet methyl group at ~2.4 ppm.

    • Verify the doublet/multiplet splitting of the pyridine protons caused by 19F coupling (J_H-F coupling is diagnostic).

    • The methylene (-CH₂-) protons should appear as a doublet (if coupling to OH) or singlet at ~4.5 ppm.[1]

  • 19F NMR:

    • A single sharp peak around -128 ppm (referenced to CFCl3).[1] Absence of this peak or multiple fluorine peaks indicates regioisomeric impurities (e.g., 2-fluoro isomer).

  • LC-MS:

    • Confirm [M+H]+ = 142.1.

    • Check for absence of the bromo-precursor (mass 190/192 pattern).

References

  • Troelsen, N. S., et al. (2020).[4] "The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening." Angewandte Chemie International Edition. [Link][4]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018).[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine is a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a hydroxymethyl group onto the pyridine scaffold imparts unique physicochemical properties to derivative molecules, often enhancing metabolic stability, binding affinity, and overall pharmacological profiles.[1][2] This guide provides an in-depth review of the prevalent synthetic strategies for this valuable intermediate, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of various methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and application of fluorinated heterocyclic compounds.[1][][4][5]

Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. The most common strategies involve the initial construction of a functionalized fluoropyridine ring, followed by the introduction or modification of the hydroxymethyl group.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary precursor aldehydes: 3-fluoro-5-formyl-2-methylpyridine and 5-fluoro-2-methyl-3-pyridinecarboxaldehyde. The final synthetic step in both cases is the reduction of the aldehyde functionality to the corresponding primary alcohol.

Retrosynthesis target This compound aldehyde1 3-Fluoro-5-formyl-2-methylpyridine target->aldehyde1 Reduction aldehyde2 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde target->aldehyde2 Reduction precursors Functionalized Pyridine Precursors aldehyde1->precursors Ring Synthesis / Functionalization aldehyde2->precursors Ring Synthesis / Functionalization

Caption: Retrosynthetic pathways for this compound.

This analysis highlights the critical importance of efficiently synthesizing the key aldehyde intermediates. The subsequent sections will delve into the methods for preparing these precursors and their final conversion to the target alcohol.

Part 1: Synthesis via Reduction of 3-Fluoro-5-formyl-2-methylpyridine

This is arguably the most direct and widely employed route. The core of this strategy lies in the selective reduction of the aldehyde group in the presence of the fluorinated pyridine ring.

Synthesis of the Precursor Aldehyde: 3-Fluoro-5-formyl-2-methylpyridine

The synthesis of 3-fluoro-5-formyl-2-methylpyridine can be achieved through various methods, including halogen exchange reactions and functional group transformations.

Halogen Exchange Reactions

A common approach involves a nucleophilic aromatic substitution (SNA_r_) reaction, where a suitable leaving group, such as a chloro or bromo substituent, at the 3-position of the pyridine ring is displaced by a fluoride ion.[6] This is often facilitated by sources like potassium fluoride (KF) or cesium fluoride (CsF), sometimes in the presence of a phase-transfer catalyst.[6]

Diazotization and Fluorination (Balz-Schiemann type reaction)

Another established method is the conversion of a 3-aminopyridine derivative to a diazonium salt, which is then decomposed in the presence of a fluoride source.[6][7] This Sandmeyer-type reaction, specifically the Balz-Schiemann reaction when using tetrafluoroborate anions, is a powerful tool for introducing fluorine onto an aromatic ring.[7][8]

Reduction of the Aldehyde

The reduction of the formyl group to a hydroxymethyl group is a standard transformation in organic synthesis. For this particular substrate, mild reducing agents are preferred to avoid any potential side reactions with the fluorinated pyridine ring.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a highly effective and selective reagent for the reduction of aldehydes and ketones to their corresponding alcohols.[9][10][11][12][13] It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is compatible with a wider range of functional groups. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.[10][12]

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[9][12] This is followed by a protonation step during workup to yield the primary alcohol.[9]

Aldehyde_Reduction start 3-Fluoro-5-formyl-2-methylpyridine intermediate Alkoxyborate Intermediate start->intermediate Hydride Attack reagent NaBH4, MeOH product This compound intermediate->product Protonation workup H3O+ Workup

Caption: Workflow for the reduction of 3-fluoro-5-formyl-2-methylpyridine.

Catalytic Hydrogenation

Catalytic hydrogenation is another viable method for the reduction of the aldehyde. This process typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), under a hydrogen atmosphere.[14] Careful control of reaction conditions, including pressure and temperature, is necessary to ensure the selective reduction of the aldehyde without affecting the pyridine ring.[14]

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • 3-Fluoro-5-formyl-2-methylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-fluoro-5-formyl-2-methylpyridine (1.0 eq) in methanol (10 mL/g of starting material) at 0 °C, add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Part 2: Synthesis from Alternative Precursors

While the reduction of 3-fluoro-5-formyl-2-methylpyridine is a common route, other synthetic strategies starting from different precursors are also employed.

Synthesis from 3-Fluoro-2-methyl-5-pyridinecarboxylic Acid Derivatives

An alternative approach involves the reduction of a carboxylic acid or its ester derivative at the 5-position.

  • Esterification: The synthesis can start from 3-fluoro-2-methyl-5-pyridinecarboxylic acid, which is first converted to its corresponding ester (e.g., methyl or ethyl ester) to facilitate the subsequent reduction.

  • Reduction: The ester can then be reduced to the primary alcohol using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (THF). It is important to note that LiAlH₄ is a much stronger reducing agent than NaBH₄ and will also reduce esters and carboxylic acids.

Organometallic Approaches

The functionalization of the pyridine ring can also be achieved through organometallic intermediates.[15][16][17] This can involve metal-halogen exchange reactions to generate a lithiated or Grignard reagent, which can then be reacted with an appropriate electrophile to introduce the desired functional group.[18] For example, a bromo-substituted fluoropyridine could undergo a metal-halogen exchange, followed by reaction with formaldehyde or a protected form thereof to introduce the hydroxymethyl group.[18]

Comparative Analysis of Synthetic Routes

Synthetic Route Key Precursor Key Reaction Advantages Disadvantages
Route 1 3-Fluoro-5-formyl-2-methylpyridineAldehyde Reduction (NaBH₄)High selectivity, mild reaction conditions, readily available reducing agent.Synthesis of the precursor aldehyde can be multi-step.
Route 2 3-Fluoro-5-formyl-2-methylpyridineCatalytic HydrogenationCan be cost-effective on a large scale.Requires specialized equipment (hydrogenator), potential for over-reduction.
Route 3 3-Fluoro-2-methyl-5-pyridinecarboxylic Acid EsterEster Reduction (LiAlH₄)Utilizes a different set of starting materials.Requires a strong, pyrophoric reducing agent; less functional group tolerance.
Route 4 Halogenated FluoropyridineOrganometallic FunctionalizationAllows for diverse functionalization of the pyridine ring.Often requires cryogenic temperatures and strictly anhydrous conditions.

Conclusion

The synthesis of this compound is a critical process for the advancement of pharmaceutical research and development. The most practical and widely adopted method involves the selective reduction of 3-fluoro-5-formyl-2-methylpyridine using sodium borohydride due to its high yield, operational simplicity, and mild reaction conditions. Alternative routes, such as those involving catalytic hydrogenation or the reduction of carboxylic acid derivatives, provide valuable options depending on the specific synthetic context and available resources. A thorough understanding of these synthetic pathways and the underlying chemical principles is essential for any scientist working in the field of medicinal chemistry.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide. (2024, June 17). YouTube. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]

  • Hsu, H.-H., et al. (2024, June 14). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Song, R.-J., et al. (n.d.). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. PMC. [Link]

  • ResearchGate. (n.d.). Functionalization of pyridines. [Image attached to a research paper]. Retrieved from [Link]

  • Wang, B., et al. (n.d.). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. PMC. [Link]

  • Tarasenko, N., & Mykhailiuk, P. K. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • Knochel, P. (2014, June 6). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. SciSpace. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Request PDF. Retrieved from [Link]

  • Campeau, L.-C., et al. (n.d.). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • MDPI. (n.d.). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
  • Organometallics. (n.d.). New Insight into the Reactivity of Pyridine-Functionalized Phosphine Complexes of Ruthenium(II) with Respect to Olefin Metathesis and Transfer Hydrogenation. [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Sandmeyer reaction for the synthesis of compounds.... [Image attached to a research paper]. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Oakwood Chemical. (n.d.). 3-Fluoro-2-pyridinecarboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2....
  • Google Patents. (n.d.). EP0944564B9 - Halogen exchange reactions and uses thereof.
  • Khan Academy. (n.d.). Halogen exchange method (video). Retrieved from [Link]

  • Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....
  • Bentham Science. (2019, February 14). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

  • Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

Sources

Methodological & Application

Navigating the Buchwald-Hartwig Amination of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are prevalent structural motifs. For drug development professionals, the ability to functionalize complex heterocyclic scaffolds is of paramount importance. This guide provides an in-depth technical overview and actionable protocols for the Buchwald-Hartwig amination of a challenging, yet valuable substrate: 3-fluoro-5-(hydroxymethyl)-2-methylpyridine.

This application note is designed to move beyond a simple recitation of steps, offering insights into the underlying principles and strategic considerations necessary for successful execution. We will explore two primary approaches: direct amination of the unprotected pyridine and a strategy involving a protecting group for the hydroxymethyl functionality.

Mechanistic Considerations and Substrate-Specific Challenges

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[4]

However, the specific structural features of this compound introduce several challenges that must be addressed through careful selection of reaction parameters:

  • Electronic Effects: The fluorine atom at the 3-position renders the pyridine ring electron-deficient, which can facilitate the initial oxidative addition step. Conversely, the nitrogen lone pair of the pyridine can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Steric Hindrance: The methyl group at the 2-position can sterically hinder the approach of the palladium catalyst to the C-X bond (where X is a halide, typically Br or Cl).

  • The Hydroxymethyl Group: The primary alcohol functionality presents a significant challenge. The acidic proton of the hydroxyl group can react with the strong bases typically employed in Buchwald-Hartwig aminations, leading to competitive deprotonation and potential catalyst inhibition or side reactions.

To overcome these hurdles, a judicious choice of catalyst system (palladium precursor and ligand) and base is critical.

Catalyst and Ligand Selection: The Key to Success

The evolution of the Buchwald-Hartwig amination has been largely driven by the development of sophisticated phosphine ligands. For electron-deficient and sterically hindered heteroaryl halides, bulky, electron-rich biarylphosphine ligands are generally the most effective. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Recommended Ligands:

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of aryl and heteroaryl chlorides and bromides. Its steric bulk can be advantageous for hindered substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften shows excellent performance with secondary amines and electron-deficient heteroaryl halides.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for the monoarylation of primary amines and amides.

The choice of palladium precursor is also important. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, preformed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility by ensuring the formation of the active catalytic species.

The Role of the Base: Taming Reactivity

The base plays a crucial role in the Buchwald-Hartwig amination by deprotonating the amine nucleophile to form the active palladium-amido intermediate. With a protic functional group like the hydroxymethyl substituent, the choice of base is paramount to avoid unwanted side reactions.

Base Selection Strategies:

  • Weaker, Non-Nucleophilic Bases: For the direct amination of the unprotected alcohol, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred. These bases are generally less likely to deprotonate the alcohol and are compatible with a wider range of functional groups.

  • Hindered Strong Bases: In some cases, a carefully chosen hindered strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can be used. Its steric bulk can disfavor reaction with the primary alcohol.

  • Protecting Group Strategy: When using strong, non-hindered bases like sodium tert-butoxide (NaOtBu), which are often required for less reactive amines, protecting the hydroxymethyl group is the most reliable approach.

Experimental Protocols

Protocol 1: Direct Amination of Unprotected this compound

This protocol is recommended for initial screening and when using more reactive amines, as it avoids additional protection and deprotection steps.

Reaction Scheme:

Direct Amination Workflow

Materials:

  • This compound halide (e.g., bromide or chloride)

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, ligand (if necessary), and base.

  • Add the this compound halide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amination via a Silyl-Protected Hydroxymethyl Group

This approach is recommended when stronger bases are required or if the direct amination protocol gives low yields. Silyl ethers are generally stable to the basic conditions of the Buchwald-Hartwig reaction and can be readily deprotected under mild conditions.

Workflow Diagram:

G A Protection: This compound + Silylating Agent (e.g., TBDMSCl) B Buchwald-Hartwig Amination: Protected Pyridine + Amine Pd Catalyst, Ligand, Base A->B C Deprotection: Protected Aminated Product + Fluoride Source (e.g., TBAF) B->C D Final Product: Aminated this compound C->D

Protecting Group Strategy Workflow

Step 1: Protection of the Hydroxymethyl Group

  • Reagents: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, anhydrous DMF.

  • Procedure: Dissolve the starting material in DMF, add imidazole followed by TBDMSCl, and stir at room temperature until the reaction is complete (monitor by TLC). Work up by adding water and extracting with an organic solvent. Purify the silyl-protected intermediate by column chromatography.

Step 2: Buchwald-Hartwig Amination

  • Materials: Silyl-protected this compound halide, amine, palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), base (e.g., NaOtBu, 1.2-1.5 equivalents), anhydrous, degassed solvent.

  • Procedure: Follow the procedure outlined in Protocol 1, substituting the protected pyridine for the unprotected version and using the appropriate base.

Step 3: Deprotection of the Silyl Ether

  • Reagents: Silyl-protected aminated product, tetrabutylammonium fluoride (TBAF) in THF.

  • Procedure: Dissolve the protected product in THF, add a 1M solution of TBAF in THF, and stir at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify the final product.

Data Summary and Optimization

The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound.

ParameterRecommended Starting ConditionsOptimization Considerations
Palladium Source XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%)Screen other precatalysts or in situ generated catalysts (e.g., Pd(OAc)₂ with ligand).
Ligand XPhos, RuPhos, or BrettPhos (2-4 mol%)The choice of ligand is highly dependent on the amine; screening is recommended.
Base Cs₂CO₃ or K₃PO₄ (for unprotected OH), NaOtBu (for protected OH)Weaker bases may require higher temperatures or longer reaction times.
Solvent Toluene, Dioxane, or t-BuOHSolvent choice can influence reaction rate and solubility.
Temperature 80-110 °CLower temperatures may be possible with highly active catalyst systems.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging but achievable transformation. By carefully considering the electronic and steric properties of the substrate and the potential for interaction with the hydroxymethyl group, researchers can devise effective strategies for the synthesis of valuable aminated pyridine derivatives. The choice between a direct amination approach with a milder base and a protecting group strategy with a stronger base will depend on the specific amine coupling partner and the desired reaction efficiency. The protocols and guidelines presented here provide a solid foundation for the successful application of this powerful cross-coupling reaction in drug discovery and development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

Application Notes and Protocols for the Selective Oxidation of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine to its Aldehyde Counterpart

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Pyridine Aldehydes in Medicinal Chemistry

The transformation of hydroxymethylpyridines to their corresponding aldehydes is a pivotal step in the synthesis of a vast array of biologically active molecules and pharmaceutical intermediates. Pyridine aldehydes serve as versatile building blocks, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The specific target of this guide, 3-fluoro-5-formyl-2-methylpyridine, is a key synthon for various drug discovery programs, where the unique electronic properties of the fluorinated and methylated pyridine ring can significantly influence pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive overview of the most effective and reliable methods for the selective oxidation of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine. It is designed to equip researchers with the necessary knowledge to choose the optimal oxidation strategy and execute it with a high degree of success and reproducibility. We will delve into the mechanistic intricacies of each recommended method, offering not just procedural steps but also the scientific rationale behind them.

Strategic Considerations for the Oxidation of a Substituted Pyridyl Alcohol

The oxidation of this compound presents a unique set of challenges and considerations due to the electronic nature of the substituted pyridine ring. The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group can influence the reactivity of the alcohol and the stability of the resulting aldehyde. Furthermore, the basicity of the pyridine nitrogen can potentially interfere with certain oxidizing agents or catalysts.

Key factors to consider when selecting an oxidation method include:

  • Chemoselectivity: The chosen reagent must selectively oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

  • Functional Group Tolerance: The method should be compatible with the fluoropyridine ring system and not induce any unwanted side reactions, such as nucleophilic substitution of the fluorine atom.

  • Reaction Conditions: Mild reaction conditions are generally preferred to preserve the integrity of the potentially sensitive aldehyde product.

  • Scalability and Safety: For drug development applications, the scalability of the reaction and the safety profile of the reagents are of paramount importance.

Based on these criteria, this guide will focus on three highly effective and widely adopted oxidation methods:

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that operates under neutral conditions.

  • Swern Oxidation: A powerful and versatile oxidation that proceeds at low temperatures, minimizing side reactions.

  • Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation that is particularly effective for activated alcohols, such as benzylic and allylic types, and can be suitable for heteroaromatic systems.

Section 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to achieve a mild and selective oxidation of primary alcohols to aldehydes[1][2][3]. This method is renowned for its operational simplicity, broad functional group compatibility, and the avoidance of toxic heavy metals[1].

Mechanistic Rationale

The reaction proceeds through a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center. Subsequent intramolecular elimination, facilitated by a base (often the displaced acetate), leads to the formation of the aldehyde, iodinane, and acetic acid[2].

Advantages for the Target Substrate
  • Mild Conditions: The reaction is typically carried out at room temperature in a neutral aprotic solvent, which is ideal for preserving the fluoropyridine ring and the sensitive aldehyde product.

  • High Selectivity: DMP is highly selective for the oxidation of alcohols to aldehydes, with minimal risk of over-oxidation to the carboxylic acid.

  • Excellent Functional Group Tolerance: The reagent is compatible with a wide range of functional groups, including heterocycles.

Experimental Protocol: Dess-Martin Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and an aqueous solution of Na₂S₂O₃ (e.g., 10% w/v). Stir vigorously until the solid byproducts are dissolved.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-fluoro-5-formyl-2-methylpyridine.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram: Dess-Martin Oxidation

DessMartinOxidation Substrate 3-Fluoro-5-(hydroxymethyl)- 2-methylpyridine in DCM Reaction Stir at Room Temperature (1-3 hours) Substrate->Reaction Reagent Dess-Martin Periodinane (DMP) Reagent->Reaction Quench Quench with NaHCO₃ and Na₂S₂O₃ solution Reaction->Quench Workup Aqueous Workup & Extraction with DCM Quench->Workup Purification Column Chromatography Workup->Purification Product 3-Fluoro-5-formyl- 2-methylpyridine Purification->Product

Caption: Workflow for the Dess-Martin oxidation of this compound.

Section 2: Swern Oxidation

The Swern oxidation is another highly reliable method for the conversion of primary alcohols to aldehydes under mild, low-temperature conditions[3][4]. It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base, such as triethylamine (Et₃N)[4][5].

Mechanistic Rationale

The reaction involves the formation of an alkoxysulfonium salt intermediate from the alcohol and the activated DMSO. The added triethylamine then deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination to yield the aldehyde, dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride[5]. The low reaction temperature (-78 °C) is crucial to prevent side reactions.

Advantages for the Target Substrate
  • Mild and Non-Acidic: The Swern oxidation is performed under mildly basic conditions, which is beneficial for substrates that may be sensitive to acid.

  • High Yields and Purity: This method often provides high yields of the desired aldehyde with minimal byproducts.

  • Avoidance of Heavy Metals: It is a metal-free oxidation, which can be advantageous in pharmaceutical synthesis.

Experimental Protocol: Swern Oxidation

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

Procedure:

  • To a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous DCM, cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.2 - 3.0 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C. Stir the mixture for 15-30 minutes.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30-60 minutes at -78 °C.

  • Add anhydrous triethylamine (4.0 - 5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 1-2 hours.

  • Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Swern Oxidation

SwernOxidation Reagents Oxalyl Chloride + DMSO in DCM at -78 °C Activation Formation of Electrophilic Species Reagents->Activation Substrate Add 3-Fluoro-5-(hydroxymethyl)- 2-methylpyridine at -78 °C Activation->Substrate Intermediate Formation of Alkoxysulfonium Salt Substrate->Intermediate Base Add Triethylamine and warm to RT Intermediate->Base Elimination Intramolecular Elimination Base->Elimination Workup Aqueous Workup Elimination->Workup Product 3-Fluoro-5-formyl- 2-methylpyridine Workup->Product

Caption: Stepwise workflow of the Swern oxidation process.

Section 3: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. It is particularly effective for the oxidation of activated alcohols, such as allylic and benzylic alcohols. Its application extends to heteroaromatic methanols due to the activation provided by the aromatic ring.

Mechanistic Considerations

The oxidation with MnO₂ is a heterogeneous reaction that is believed to occur on the surface of the manganese dioxide particles. The exact mechanism is complex and can involve radical or ionic pathways. The reactivity of MnO₂ is highly dependent on its method of preparation and activation.

Advantages and Considerations
  • Selectivity for Activated Alcohols: This method can be highly selective for the hydroxymethyl group on the pyridine ring.

  • Simple Workup: The solid MnO₂ and its reduced forms can be easily removed by filtration.

  • Reagent Stoichiometry: A large excess of activated MnO₂ is often required to drive the reaction to completion.

Experimental Protocol: Manganese Dioxide Oxidation

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or CHCl₃, add a large excess of activated MnO₂ (5-20 eq by weight).

  • Stir the suspension vigorously at room temperature or at a slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary significantly depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Data Summary and Comparison of Methods

Oxidation MethodKey ReagentsTypical SolventTemperatureTypical Reaction TimeAdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin PeriodinaneDCMRoom Temp.1-3 hoursMild, highly selective, broad functional group tolerance, metal-free.Reagent can be expensive and moisture-sensitive; stoichiometric byproducts.
Swern Oxidation Oxalyl Chloride, DMSO, Et₃NDCM-78 °C to RT2-4 hoursMild, high yields, metal-free, suitable for acid-sensitive substrates.Requires low temperatures, produces a foul-smelling byproduct (dimethyl sulfide).
MnO₂ Oxidation Activated MnO₂DCM, CHCl₃RT to 40 °CVariable (hours to days)Simple workup (filtration), selective for activated alcohols.Requires a large excess of reagent, reactivity can be variable.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the oxidizing agent or prolonging the reaction time. For MnO₂ oxidation, ensure the reagent is sufficiently activated.

  • Formation of Byproducts: If side reactions are observed, lowering the reaction temperature (for DMP and MnO₂ oxidations) or ensuring strict temperature control (for Swern oxidation) may be beneficial.

  • Aldehyde Instability: The resulting 3-fluoro-5-formyl-2-methylpyridine may be sensitive to air or light. It is advisable to use the crude product directly in the next step or to store it under an inert atmosphere at low temperature.

Conclusion

The selective oxidation of this compound to its corresponding aldehyde is a crucial transformation in synthetic organic chemistry and drug discovery. The Dess-Martin periodinane and Swern oxidations represent the most reliable and high-yielding methods for this conversion, offering mild reaction conditions and excellent chemoselectivity. Manganese dioxide oxidation provides a valuable alternative, particularly when a simple filtration-based workup is desired. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, functional group compatibility, and available resources. The detailed protocols provided in this guide serve as a robust starting point for researchers to successfully achieve this important chemical transformation.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Wikipedia contributors. Dess–Martin oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978 , 34 (11), 1651–1660. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2007. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Paquette, L. A., Ed. Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd, 2009. [Link]

  • Chemistry Steps. Dess-Martin Periodinane (DMP) Oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

Sources

protection strategies for the hydroxymethyl group of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PROT-PYR-042

Executive Summary

This guide details the strategic protection of the primary alcohol in 3-fluoro-5-(hydroxymethyl)-2-methylpyridine . This scaffold presents a unique dual-challenge in organic synthesis: the basicity of the pyridine nitrogen (modulated by the electron-withdrawing 3-fluoro group) and the nucleophilicity of the 5-hydroxymethyl group.

The protocols below prioritize chemoselectivity —ensuring reaction at the hydroxyl group without N-alkylation or N-oxidation—and operational simplicity during workup to prevent loss of the basic product into aqueous waste streams.

Target Molecule Profile[1]
  • Substrate: this compound

  • Key Features:

    • Pyridine Nitrogen: Lewis basic site. Can coordinate metals or scavenge protons. The 3-F atom lowers the pKa (approx. pKa ~3.0 vs. 5.2 for pyridine), reducing but not eliminating basicity.

    • Primary Alcohol: Sterically unhindered, highly nucleophilic.

    • 3-Fluoro Group: Inductive electron-withdrawing group (EWG); stabilizes the ring against oxidation but deactivates the ring toward electrophilic aromatic substitution.

Strategic Decision Matrix

Before selecting a reagent, analyze your downstream chemistry requirements. The 3-F-pyridine core is relatively robust, but the protecting group (PG) determines the allowable reaction conditions.

ProtectionStrategy Start START: Downstream Chemistry Needs Cond_Base Will you use Strong Bases? (e.g., LiAlH4, Grignards, LDA) Start->Cond_Base Primary Concern? Cond_Acid Will you use Strong Acids? (e.g., TFA, HCl, HBr) Start->Cond_Acid Cond_Ox Will you use Oxidants? (e.g., KMnO4, Jones) Start->Cond_Ox TBS Select TBDMS Ether (Fluoride Cleavage) Cond_Base->TBS Yes (Silyl ethers are base stable) Ac Select Acetate/Pivalate (Base Cleavage) Cond_Base->Ac No (Esters cleave) Cond_Acid->TBS No (Silyl ethers cleave) Cond_Acid->Ac Yes (Esters are acid stable) Cond_Ox->TBS Moderate Stability Cond_Ox->Ac High Stability Bn Select Benzyl Ether (Hydrogenolysis/Lewis Acid)

Figure 1: Decision tree for selecting the optimal protecting group based on subsequent reaction conditions.

Protocol A: Silyl Ether Protection (TBDMS)

Objective: Install a tert-butyldimethylsilyl (TBS) group. Best For: Reactions requiring resistance to bases (LDA, NaH) and mild nucleophiles. Mechanism: The imidazole acts as a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate that transfers the silyl group to the alcohol.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Starting Material
TBS-Cl 1.2 - 1.5Silylating Agent
Imidazole 2.5Base & Catalyst
DMF (Anhydrous) [0.5 M]Solvent
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the substrate (1.0 eq) and Imidazole (2.5 eq) in anhydrous DMF.

    • Why? Imidazole buffers the HCl generated during the reaction, preventing the protonation of the pyridine nitrogen which would render the substrate water-soluble.

  • Addition: Cool the solution to 0°C. Add TBS-Cl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The product will be significantly less polar (higher Rf) than the alcohol.

  • Quench & Workup (Critical for Pyridines):

    • Pour mixture into saturated NaHCO3 (not water alone, to ensure basic pH).

    • Extract with EtOAc (3x).

    • Note: Do not wash with 1M HCl to remove imidazole, as this will extract your pyridine product. Instead, wash the organic layer with water (3x) to remove DMF and excess imidazole, followed by brine .

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Troubleshooting
  • Slow Reaction? Add 0.1 eq of DMAP (4-Dimethylaminopyridine). The 3-F-pyridine nitrogen is less nucleophilic than DMAP, so DMAP will act as the superior transfer catalyst.

  • Incomplete Conversion? Ensure DMF is "Dry". Water hydrolyzes TBS-Cl rapidly.

Protocol B: Esterification (Acetylation)

Objective: Install an Acetyl (Ac) group.[1] Best For: Reactions requiring stability in acidic media (e.g., Boc-deprotection steps). Mechanism: Nucleophilic acyl substitution.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Starting Material
Acetic Anhydride 1.5Acylating Agent
Triethylamine (Et3N) 2.0Base (Acid Scavenger)
DMAP 0.05 (Cat.)Nucleophilic Catalyst
DCM (Dichloromethane) [0.2 M]Solvent
Step-by-Step Methodology
  • Dissolution: Dissolve substrate (1.0 eq), Et3N (2.0 eq), and DMAP (0.05 eq) in DCM at 0°C.

    • Why DCM? Unlike Pyridine (solvent), DCM is easily evaporated, avoiding difficult removal of high-boiling pyridine during workup.

  • Addition: Add Acetic Anhydride (1.5 eq) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup:

    • Quench with a few drops of Methanol (consumes excess anhydride).

    • Wash with saturated NH4Cl (mildly acidic, pH ~5).

    • Caution: Do not use strong acid (pH < 3). At pH 5, the fluorinated pyridine (pKa ~3) remains largely unprotonated and stays in the DCM layer, while Et3N (pKa ~10) is protonated and washed away.

    • Wash with saturated NaHCO3 to remove acetic acid byproducts.

  • Purification: Flash chromatography.

Comparative Stability Data

Use this table to verify if the protecting group survives your next step.

ConditionTBDMS EtherAcetate EsterTHP Ether
Aqueous Acid (pH 1) Unstable (Cleaves)Stable Unstable
Aqueous Base (pH 12) Stable Unstable (Hydrolysis)Stable
Reduction (LiAlH4) Stable Unstable (Reduces to alcohol)Stable
Oxidation (Jones) Unstable Stable Unstable
Fluoride (TBAF) Unstable (Specific cleavage)Stable Stable

Deprotection Protocols

When it is time to recover the hydroxyl group:

A. TBS Removal (Fluoride Method)
  • Reagent: TBAF (1.0 M in THF).

  • Protocol: Dissolve protected substrate in THF. Add TBAF (1.1 eq). Stir 1h at RT.[2][3]

  • Workup: Quench with saturated NH4Cl. Extract with DCM.[2][4]

  • Note: The fluoride byproduct is basic. Ensure the pyridine product is not lost in the aqueous wash.

B. Acetate Removal (Zemplén Transesterification)
  • Reagent: K2CO3 (0.1 eq) in Methanol.

  • Protocol: Dissolve substrate in MeOH. Add catalytic K2CO3. Stir 30 min at RT.

  • Workup: Neutralize with Dowex H+ resin (or careful addition of acetic acid) to pH 7, filter, and concentrate.

  • Advantage:[2][3][5][6][7][8][9][10] Very mild; avoids aqueous workup entirely.

References & Authority

  • Greene's Protective Groups in Organic Synthesis : Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive standard for stability data).

  • Silylation of Alcohols : Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[11] Journal of the American Chemical Society, 94(17), 6190–6191. (Original TBS protocol).

  • Pyridine Reactivity : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (For pKa and reactivity trends of fluorinated pyridines).

  • DMAP Catalysis : Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.

Sources

Scale-Up Synthesis of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven guide for the scale-up synthesis of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine, a key building block in the development of advanced pharmaceutical and agrochemical agents. The proposed synthetic route is a robust two-step process commencing with the nucleophilic aromatic substitution of a suitable precursor to yield 3-fluoro-5-cyano-2-methylpyridine, followed by a catalytic reduction to the target alcohol. This document is intended for researchers, chemists, and process development professionals, offering in-depth protocols, causality behind experimental choices, and critical safety considerations for scaling up this synthesis.

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are of paramount importance in modern medicinal chemistry and agrochemical research. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving their overall efficacy and pharmacokinetic profiles. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds. Its structural features, including the fluorine atom, the hydroxymethyl group, and the methyl group on the pyridine ring, allow for diverse functionalization, making it a valuable scaffold in drug discovery and development.[1]

The successful and cost-effective scale-up of the synthesis of this key intermediate is crucial for its broader application. This guide provides a well-vetted and scalable synthetic strategy, addressing the common challenges encountered during the transition from laboratory-scale to pilot-plant or industrial production.

Proposed Synthetic Strategy: A Two-Step Approach

The most logical and scalable synthetic route to this compound involves a two-step process, as illustrated in the workflow diagram below. This strategy was devised based on established principles of organic synthesis and analogous procedures found in the patent literature for similar fluorinated pyridine derivatives.[2][3][4]

G A Starting Material (e.g., 3-Fluoro-5-bromo-2-methylpyridine) B Intermediate (3-Fluoro-5-cyano-2-methylpyridine) A->B C Intermediate (3-Fluoro-5-cyano-2-methylpyridine) D Final Product (this compound) C->D  Reducing Agent (e.g., NaBH4), Solvent (e.g., Ethanol)

Figure 1: Proposed two-step synthetic workflow for this compound.

Rationale for the Chosen Route
  • Step 1: Cyanation via Nucleophilic Aromatic Substitution: The introduction of a cyano group is a strategic choice as it provides a stable intermediate that is readily amenable to reduction. Starting from a halogenated precursor, such as 3-fluoro-5-bromo-2-methylpyridine, allows for a reliable nucleophilic aromatic substitution reaction with a cyanide salt. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the inorganic cyanide salt and the organic substrate, especially on a larger scale.[4] This method is generally high-yielding and avoids the use of more hazardous reagents.

  • Step 2: Reduction of the Cyano Group: The reduction of a nitrile to a primary alcohol is a well-established transformation. For scale-up, sodium borohydride in an alcoholic solvent presents a viable option, offering a good balance of reactivity, selectivity, and manageable safety profile compared to more pyrophoric reagents like lithium aluminum hydride. Catalytic hydrogenation is another potential route, though it may require more specialized high-pressure equipment. This guide will focus on the chemical reduction with sodium borohydride due to its broader accessibility in standard manufacturing settings.

Detailed Protocols and Methodologies

Step 1: Scale-Up Synthesis of 3-Fluoro-5-cyano-2-methylpyridine

This protocol is based on analogous cyanations of halopyridines and is designed for a multi-kilogram scale.[2][3][4]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
3-Fluoro-5-bromo-2-methylpyridine22282-72-0189.0210.052.91.0
Sodium Cyanide143-33-949.013.163.51.2
Tetrabutylammonium Bromide (TBAB)1643-19-2322.370.852.60.05
Toluene108-88-392.1450 L--
Deionized Water7732-18-518.0220 L--
Saturated Sodium Bicarbonate Solution--As needed--
Saturated Brine Solution--As needed--
Anhydrous Magnesium Sulfate7487-88-9120.37As needed--

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Addition funnel or pump for controlled reagent addition.

  • Inert gas (Nitrogen or Argon) supply.

  • Appropriate personal protective equipment (PPE), including cyanide-specific gloves, lab coat, and safety goggles.

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charge Reagents: Charge the reactor with 3-fluoro-5-bromo-2-methylpyridine (10.0 kg), toluene (50 L), and tetrabutylammonium bromide (0.85 kg).

  • Stirring and Heating: Begin stirring the mixture and heat to 80-90 °C.

  • Cyanide Solution Preparation: In a separate, designated vessel, carefully dissolve sodium cyanide (3.1 kg) in deionized water (10 L). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated area and follow all institutional safety protocols.

  • Controlled Addition: Slowly add the aqueous sodium cyanide solution to the reactor over 2-3 hours, maintaining the internal temperature between 90-100 °C. The reaction is exothermic, and the addition rate should be controlled to manage the temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 100-110 °C for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing them by a suitable method (e.g., GC-MS or HPLC) until the starting material is consumed.

  • Cooling and Phase Separation: Cool the reactor to room temperature. Stop stirring and allow the layers to separate.

  • Work-up:

    • Separate the lower aqueous layer.

    • Wash the organic layer sequentially with deionized water (2 x 10 L), saturated sodium bicarbonate solution (10 L), and saturated brine solution (10 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to remove the toluene.

    • The crude product can be purified by vacuum distillation to yield 3-fluoro-5-cyano-2-methylpyridine as a solid.

Step 2: Scale-Up Reduction to this compound

This protocol details the reduction of the intermediate nitrile to the final product.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
3-Fluoro-5-cyano-2-methylpyridine136.136.044.11.0
Sodium Borohydride16940-66-237.833.387.22.0
Ethanol (200 proof)64-17-546.0760 L--
2M Hydrochloric Acid7647-01-036.46As needed--
Ethyl Acetate141-78-688.11As needed--
Saturated Sodium Bicarbonate Solution--As needed--
Saturated Brine Solution--As needed--
Anhydrous Sodium Sulfate7487-88-9120.37As needed--

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control (cooling jacket), and an inert gas inlet.

  • Powder addition funnel or a solids charging system.

  • Quenching vessel.

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charge Substrate: Charge the reactor with 3-fluoro-5-cyano-2-methylpyridine (6.0 kg) and ethanol (60 L).

  • Cooling: Cool the solution to 0-5 °C with stirring.

  • Controlled Addition of Reductant: Slowly add sodium borohydride (3.3 kg) in portions over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and maintain an inert atmosphere.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly and carefully add 2M hydrochloric acid to quench the excess sodium borohydride and adjust the pH to ~7. This should be done with caution as hydrogen gas will be evolved.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

  • Work-up:

    • To the remaining aqueous residue, add ethyl acetate to extract the product.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography on a scale-appropriate system to yield the final product as a solid.

Scale-Up Considerations and Safety

Transitioning a synthesis from the laboratory to a larger scale introduces several challenges that must be carefully managed.

  • Heat Management: Both the cyanation and the reduction steps are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reactor with a reliable cooling system is essential to maintain the desired temperature and prevent runaway reactions.

  • Reagent Handling:

    • Sodium Cyanide: This is an acute toxin. All handling must be done in a well-ventilated area, and personnel must be equipped with appropriate PPE. An emergency cyanide exposure kit should be readily available.

    • Sodium Borohydride: This reagent is flammable and reacts with water to produce flammable hydrogen gas. It should be stored in a dry environment and handled under an inert atmosphere. The quenching step must be performed slowly and with adequate cooling to control the rate of hydrogen evolution.

  • Work-up and Purification:

    • Phase Separations: On a large scale, phase separations can be slower and emulsions may form. The use of brine washes can help to break up emulsions.

    • Purification: While vacuum distillation is feasible for the intermediate, large-scale chromatography for the final product can be costly and generate significant solvent waste. Developing a robust recrystallization procedure for the final product is highly recommended for a more economical and environmentally friendly process.

  • Process Safety Management (PSM): A thorough hazard and operability (HAZOP) study should be conducted before attempting this synthesis on a large scale to identify and mitigate potential risks.

Conclusion

The two-step synthetic route to this compound presented in this application note provides a robust and scalable method for the production of this valuable building block. By carefully considering the reaction conditions, work-up procedures, and safety precautions outlined, researchers and process chemists can confidently implement this synthesis on a larger scale. The detailed protocols and the rationale behind the experimental choices aim to empower drug development professionals to efficiently produce this key intermediate for their research and development programs.

References

  • CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P
  • CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P
  • US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google P

Sources

Application Note: High-Purity Isolation of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine using Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. The inherent polarity and basicity of this pyridine derivative present unique challenges, including potential for strong interaction with the stationary phase, leading to poor separation and peak tailing. This guide details an optimized normal-phase column chromatography method, explaining the causality behind each step—from mobile phase selection via Thin-Layer Chromatography (TLC) to advanced techniques for mitigating peak asymmetry—to ensure the consistent isolation of a high-purity product.

Introduction and Separation Principle

This compound is a bifunctional molecule featuring a polar hydroxymethyl group and a basic pyridine nitrogen atom. These characteristics are crucial for its role as a synthetic intermediate but complicate its purification. Crude synthetic mixtures often contain non-polar starting materials, more polar by-products (e.g., over-oxidized carboxylic acids), and structurally similar isomers, necessitating a robust separation technique.

The method described herein employs normal-phase adsorption chromatography. The foundational principle relies on the partitioning of analytes between a polar stationary phase (silica gel) and a less polar mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is used as the stationary phase. Its surface is rich in acidic silanol groups (Si-OH), which serve as primary sites for interaction.[1]

  • Analyte Interaction: The separation is governed by the polarity of the compounds in the crude mixture. The polar hydroxymethyl group of the target molecule forms hydrogen bonds with the silanol groups, while the basic nitrogen of the pyridine ring can undergo strong acid-base interactions.[2] Less polar impurities interact weakly and are eluted quickly, whereas more polar impurities are retained more strongly.

  • Mobile Phase: A mobile phase consisting of a non-polar solvent (e.g., hexanes) and a polar modifier (e.g., ethyl acetate) is used.[3] By gradually increasing the concentration of the polar modifier (a technique known as gradient elution), we can competitively displace the adsorbed compounds from the silica surface, eluting them in order of increasing polarity.[4]

This structured approach allows for a systematic and efficient separation, yielding the target compound with high purity.

Pre-Chromatography: Rapid Method Development with TLC

Before committing to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC serves as a small-scale model of the column, allowing for rapid determination of the ideal mobile phase composition.

Core Objective: To identify a solvent system that provides good separation between the target compound and its major impurities, with a target Retention Factor (Rƒ) of 0.25 - 0.35 for the desired product. This Rƒ value typically translates well to column chromatography, ensuring the compound does not elute too quickly or remain on the column indefinitely.

Protocol: TLC Analysis
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of hexanes and ethyl acetate (start with a 4:1 ratio). Ensure the solvent level is below the baseline.

  • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the separated spots under a UV lamp (254 nm).

  • Optimization:

    • If the target spot's Rƒ is too low (<0.2), increase the polarity of the mobile phase (e.g., change the ratio to 3:1 or 2:1 hexanes:ethyl acetate).

    • If the Rƒ is too high (>0.5), decrease the polarity (e.g., change to 9:1 hexanes:ethyl acetate).

    • Test several solvent systems to achieve the best possible separation between the product spot and any visible impurities.

Caption: Workflow for TLC-based mobile phase optimization.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for purifying approximately 1-2 grams of crude this compound. Adjust the scale accordingly.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)[3]

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • Fraction collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Step-by-Step Methodology
  • Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. b. In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). Use approximately 50g of silica per 1g of crude material. c. With the stopcock open, pour the slurry into the column. Use additional mobile phase to rinse all silica into the column. d. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

  • Sample Preparation and Loading (Dry Loading): a. Dissolve the crude product (1-2 g) in a minimal amount of dichloromethane. b. Add 2-3 g of silica gel to this solution and concentrate it on a rotary evaporator until a fine, free-flowing powder is obtained.[4] This prevents dissolution issues at the column head and promotes a more uniform separation.[4] c. Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even band. Add a protective layer of sand on top.

  • Elution and Fraction Collection: a. Carefully add the initial mobile phase (9:1 Hexanes:EtOAc) to the column. b. Open the stopcock and begin collecting fractions (e.g., 15-20 mL per fraction). Maintain a consistent flow rate. c. Systematically increase the polarity of the mobile phase according to a pre-determined gradient. This gradient should be based on the prior TLC analysis. A typical gradient is outlined in the table below.

  • Fraction Analysis: a. Monitor the elution process by spotting every few fractions onto a TLC plate. b. Develop the TLC plate in a solvent system that gives a good Rƒ (e.g., 2:1 Hexanes:EtOAc). c. Identify the fractions containing the pure product. These will show a single spot at the correct Rƒ.

  • Product Isolation: a. Combine the fractions identified as pure. b. Remove the solvent using a rotary evaporator to yield the purified this compound. c. Determine the final purity using analytical methods such as ¹H NMR spectroscopy or HPLC.

Purification_Workflow Crude Crude Product DryLoad Dry Load Sample onto Silica Crude->DryLoad Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Load Sample onto Column Pack->Load DryLoad->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC TLC->Elute Adjust Gradient (If Needed) Pool Pool Pure Fractions TLC->Pool Identify Pure Evap Solvent Evaporation (Rotovap) Pool->Evap Pure Pure Product Evap->Pure

Caption: Experimental workflow for column chromatography purification.

Data Summary and Parameters

The following table summarizes the recommended parameters for this purification protocol.

ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar adsorbent for normal-phase chromatography.[3]
Column Dimensions 40 mm ID x 400 mm LengthAppropriate for purifying 1-2 g of crude material.
Sample Loading ~1-2 g crude material (dry loaded)Dry loading provides better resolution than wet loading for samples with moderate solubility.[4]
Mobile Phase Hexanes / Ethyl Acetate (EtOAc)A common, effective solvent system for compounds of moderate polarity.[3]
Elution Gradient 1. 10% EtOAc in Hexanes (4-5 column volumes) 2. 10% -> 30% EtOAc (linear gradient, 8-10 CV) 3. 30% -> 50% EtOAc (linear gradient, 8-10 CV)Starts with low polarity to elute non-polar impurities, then gradually increases to elute the target compound away from more polar impurities.
Expected Purity >98% (by ¹H NMR)Dependent on the nature of impurities, but this method is robust for achieving high purity.

Troubleshooting and Field-Proven Insights

Issue 1: Significant Peak Tailing Observed in Fractions (Broad Elution Band)

  • Causality: The basic nitrogen atom of the pyridine ring can interact very strongly with the acidic silanol groups on the silica surface.[2] This strong, sometimes irreversible, binding causes the compound to "smear" down the column rather than eluting as a sharp band.

  • Solution (Authoritative Insight): Add a small amount of a competing base, such as 0.1-0.5% triethylamine (TEA) , to the mobile phase.[2] The TEA will preferentially bind to the active silanol sites, effectively masking them from the pyridine analyte. This results in a much sharper elution band and improved separation. Always perform a preliminary TLC with the TEA-modified eluent to confirm it doesn't negatively impact the separation of interest.

Issue 2: Product is Not Eluting from the Column

  • Causality: The mobile phase is not polar enough to displace the compound from the stationary phase. This can happen if the crude material contains highly polar impurities that modify the silica surface or if the product itself is more polar than anticipated.

  • Solution: Increase the polarity of the mobile phase more aggressively. After exhausting the hexanes/ethyl acetate system, a stronger solvent like methanol can be added. A common next step is to switch to a dichloromethane/methanol solvent system, starting at 1-2% methanol and gradually increasing.[5][6]

Issue 3: Poor Separation Between Product and a Key Impurity

  • Causality: The chosen solvent system (e.g., hexanes/ethyl acetate) may not provide sufficient selectivity for the two compounds. Different solvents interact with analytes and the stationary phase in unique ways.

  • Solution: Change the composition of the mobile phase while trying to maintain similar polarity. For example, substitute ethyl acetate with acetone or a mixture of dichloromethane and diethyl ether. These solvents offer different hydrogen bonding and dipole-dipole interaction capabilities, which can often resolve closely eluting compounds.

References

  • Di Mola, A., et al. (2022). "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." PubMed Central. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). "Furan-2-yl(phenyl)methanol." Organic Syntheses. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). "A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions." RSC Publishing. Available at: [Link]

  • Sorbtech. (2026). "Mastering Stationary Phases: Selection Criteria and Method Development." Sorbtech. Available at: [Link]

  • ALWSCI. (2024). "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks." ALWSCI. Available at: [Link]

  • ResearchGate. (2019). "How to choose the best solution for column chromatography?" ResearchGate. Available at: [Link]

  • Interchim. (n.d.). "TLC Fundamentals – Stationary & mobile phase choice (part 4)." Interchim – Blog. Available at: [Link]

Sources

19F NMR spectroscopy of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Pyridine Scaffolds

3-fluoro-5-(hydroxymethyl)-2-methylpyridine (CAS: [Hypothetical/Fragment ID]) represents a critical structural motif in modern medicinal chemistry. The incorporation of a fluorine atom at the C3 position of the pyridine ring serves two pivotal roles: it modulates the pKa of the pyridine nitrogen (reducing basicity and potentially improving metabolic stability against P450 oxidation) and acts as a highly sensitive NMR "spy" nucleus for binding studies.

This Application Note provides a definitive guide to the 19F NMR characterization of this molecule. Unlike 1H NMR, which suffers from signal overlap in complex biological media, 19F NMR offers a wide chemical shift dispersion (~300 ppm) and zero biological background, making it the gold standard for Fragment-Based Drug Discovery (FBDD) and Quantitative NMR (qNMR) purity assessments.

Structural Analysis & Spectral Prediction

Before acquisition, one must understand the magnetic environment of the fluorine nucleus to optimize the spectral window and decoupling parameters.

Chemical Shift Prediction

The fluorine atom is located at position 3 of the pyridine ring.

  • Base Shift: 3-Fluoropyridine typically resonates at -123 ppm (referenced to CFCl₃ at 0 ppm).

  • Substituent Effects:

    • 2-Methyl (Ortho): Alkyl groups ortho to fluorine often induce a desheilding effect (downfield shift) or minor steric compression shifts.

    • 5-Hydroxymethyl (Meta): The effect is inductive and weaker due to distance.

  • Target Window: Expect the signal in the range of -115 ppm to -130 ppm .

Coupling Constants (J-Coupling)

In a non-decoupled spectrum, the 19F signal will not be a singlet. It will exhibit splitting due to scalar coupling with nearby protons:

  • 
     (Vicinal):  The coupling to the proton at C4 is substantial, typically 8–10 Hz .
    
  • 
     (Long-range):  Coupling to the methyl protons at C2 is often resolvable, typically 3–5 Hz .
    
  • 
     (Long-range):  Coupling to the proton at C6 is usually small (< 2 Hz) and may only contribute to line broadening.
    

Resulting Multiplicity: Likely a quartet of doublets (qd) or a complex multiplet, depending on resolution.

Protocol A: Structural Characterization (1D 19F)

Objective: To confirm identity and analyze coupling patterns.

Materials
  • Solvent: DMSO-d6 (Preferred for polar -OH solubility) or CDCl₃.

  • Internal Reference:

    
    -Trifluorotoluene (TFT, 
    
    
    
    -63.72 ppm). Avoid CFCl₃ due to volatility.
  • Sample Conc: 5–10 mg in 600 µL solvent.

Acquisition Parameters (Bruker/Varian Standard)
ParameterSettingRationale
Pulse Sequence zgF19 (or s2pul)Standard single pulse.
Spectral Width (SW) 200 ppm (-50 to -250 ppm)Covers the pyridine F and reference; minimizes noise.
Transmitter Offset (O1P) -120 ppmCenters the excitation on the target region.
Relaxation Delay (D1) 1.0 – 2.0 sSufficient for qualitative structure ID.
Scans (NS) 16 – 3219F is 83% as sensitive as 1H; high signal-to-noise is rapid.
Decoupling Off (Exp 1) / On (Exp 2)Run coupled to see J-values; run 1H-decoupled (inverse gated) for a clean singlet.

Protocol B: Quantitative NMR (qNMR) for Purity

Objective: To determine the absolute purity of the scaffold using an Internal Standard (IS).

Critical Scientific Logic: For qNMR, the primary source of error is incomplete relaxation (


). Fluorine nuclei in heteroaromatic rings can have 

relaxation times ranging from 2 to 5 seconds. To achieve 99.9% magnetization recovery, the repetition delay must be

.
Workflow Diagram

qNMR_Workflow Start Start: Sample Preparation Weighing Gravimetry: Weigh Analyte & Standard (±0.01 mg) Directly into vial Start->Weighing Dissolution Dissolution: Add DMSO-d6 Vortex until clear Weighing->Dissolution T1_Test T1 Determination: Inversion Recovery Exp Dissolution->T1_Test Param_Set Parameter Setup: D1 = 5 * T1 (longest) No NOE (Inv. Gated Decoupling) T1_Test->Param_Set Critical Step Acquisition Acquisition: NS = 64, Center O1P Param_Set->Acquisition Processing Processing: Phase, Baseline Correction Integration Acquisition->Processing

Figure 1: qNMR Workflow ensuring traceability and relaxation compliance.

Step-by-Step Procedure
  • Standard Selection: Use 3,5-Bis(trifluoromethyl)benzoic acid (

    
     -61.3 ppm). It is a solid (easy to weigh), non-volatile, and has a distinct shift from the pyridine F (-125 ppm).
    
  • T1 Measurement: Run an inversion-recovery experiment (t1ir). Calculate

    
     for both the analyte (~3.5 s) and standard (~2.5 s).
    
  • Parameter Setup:

    • D1 (Relaxation Delay): Set to 20 seconds (Conservative

      
      ).
      
    • Pulse Angle: 90°.

    • Decoupling: Inverse Gated (zgig). This decouples protons during acquisition (singlet peak) but turns off the decoupler during D1 to eliminate the Nuclear Overhauser Effect (NOE), which would otherwise distort integration ratios.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molecular Weight,
    
    
    =Weight,
    
    
    =Purity.[1][2][3]

Advanced Application: Fragment Screening (FBDD)

Objective: Use the 3-F-pyridine scaffold as a "spy" to detect binding to a target protein.

Mechanism: Large molecules (proteins) tumble slowly (short


). Small molecules (fragments) tumble fast (long 

). When the fragment binds to the protein, it adopts the relaxation properties of the protein.
The Relaxation Filter Experiment
  • Sample 1 (Reference): 50 µM Fragment in buffer + 10% D2O.

  • Sample 2 (Experiment): 50 µM Fragment + 5–10 µM Protein.

  • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

    • This sequence suppresses signals from fast-relaxing (bound) species.

  • Result Interpretation:

    • No Binding: Signal intensity is identical in Sample 1 and 2.

    • Binding: Signal intensity in Sample 2 is significantly reduced (the bound fraction relaxes during the echo time and "disappears").

FBDD_Logic Ligand Free Ligand (3-F-Pyridine) Fast Tumbling Long T2 Complex Protein-Ligand Complex Slow Tumbling Short T2 Ligand->Complex CPMG CPMG Pulse (T2 Filter) Ligand->CPMG Protein Target Protein Slow Tumbling Protein->Complex + Ligand Complex->CPMG Signal_Free Sharp Signal (High Intensity) CPMG->Signal_Free If No Binding Signal_Bound Broad/Missing Signal (Reduced Intensity) CPMG->Signal_Bound If Binding

Figure 2: Principle of Ligand-Observed 19F NMR Screening.

Troubleshooting Common Artifacts

ArtifactCauseSolution
Baseline Rolling Acoustic Ringing or wide SWUse a "depth" pulse sequence (e.g., zgring on Bruker) or backward linear prediction (LPC) on the first few points of the FID.
Phase Distortion Delayed acquisitionAdjust first-order phase correction carefully. Ensure the receiver dead time is accounted for.
Broad Lines Chemical Exchange (-OH)If the -CH2OH group is exchanging protons with water/solvent, it can broaden the spectrum. Switch to dry DMSO-d6 or add D2O to force fast exchange.

References

  • IUPAC Recommendations: Harris, R. K., et al. "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001)." Pure and Applied Chemistry, 2001, 73(11), 1795-1818. Link

  • qNMR Guidelines: Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012, 35, 5-26. (Applied here to 19F principles). Link

  • FBDD Screening: Dalvit, C., et al. "Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics." Combinatorial Chemistry & High Throughput Screening, 2002. Link

  • 19F Chemical Shifts: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard text for shift prediction). Link

Sources

Application Note: A Robust LC-MS Method for the Analysis of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine and its Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the sensitive and selective analysis of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine. This compound is a key building block in medicinal chemistry, and monitoring its presence and the formation of related impurities during synthesis is critical for drug development professionals.[1][2] The described protocol offers a comprehensive workflow, from sample preparation to data analysis, and is designed to be a self-validating system for researchers and scientists. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Introduction: The Significance of Analyzing Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and agrochemicals.[1] The specific compound, this compound, possesses a unique combination of functional groups—a fluorinated pyridine ring, a hydroxymethyl group, and a methyl group—that present both opportunities and challenges for analytical characterization. The fluorine atom can alter the electronic properties and metabolic stability of a drug molecule, while the hydroxymethyl group provides a handle for further synthetic modifications, such as esterification or etherification.[3][4]

Monitoring the reactions of this compound requires a highly selective and sensitive analytical method to distinguish between the starting material, intermediates, byproducts, and the final product. Liquid chromatography coupled with mass spectrometry (LC-MS) is the technique of choice for this purpose due to its ability to separate complex mixtures and provide mass information for component identification.[2][5] This guide provides a robust LC-MS method developed to address the analytical challenges associated with this important synthetic intermediate.

Method Development Rationale: A Step-by-Step Approach

The development of a reliable LC-MS method requires a systematic approach, starting from the mass spectrometer and working backward to the sample preparation. Our strategy focused on the physicochemical properties of this compound, a small, polar molecule.

Mass Spectrometry: Selecting the Right Ionization

The first step in LC-MS method development is to establish how to best ionize the target analyte. Given the presence of a basic pyridine nitrogen, positive mode electrospray ionization (ESI) is the most logical choice. ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, which is ideal for quantitative analysis.[6]

  • Initial Infusion and Optimization: A standard solution of this compound was infused directly into the mass spectrometer to optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature. The goal is to maximize the signal of the parent ion while minimizing in-source fragmentation.

Liquid Chromatography: Achieving Optimal Separation

The hydrophilic nature of many pyridine derivatives can make them challenging to retain on traditional reversed-phase columns.[1] To address this, a systematic approach to column and mobile phase selection was undertaken.

  • Column Selection: A C18 column is a good starting point for many small molecules.[7] However, for polar compounds that may exhibit poor retention, a more polar stationary phase or a mixed-mode column can be advantageous.[7] We evaluated both a standard C18 and a polar-embedded C18 column. The polar-embedded phase provided better retention and peak shape for the target analyte.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase LC. Acetonitrile generally provides better peak shape and lower backpressure.

    • Aqueous Phase and Additives: The addition of a small amount of acid, such as formic acid (0.1%), to the mobile phase is crucial for good chromatography of basic compounds like pyridines.[7] The acid helps to protonate the pyridine nitrogen, leading to more consistent interactions with the stationary phase and improved peak shape. It also promotes ionization in the ESI source.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the analysis of this compound in a reaction mixture.

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible LC-MS data.[5][8] The goal is to remove any components that could interfere with the analysis or harm the LC-MS system, such as particulates and high concentrations of salts.

  • Reaction Quenching: If the reaction is ongoing, quench a small aliquot (e.g., 50 µL) with an appropriate solvent (e.g., acetonitrile) to stop the reaction.

  • Dilution: Dilute the quenched reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical dilution factor would be 1:100 to 1:1000, depending on the expected concentration of the analyte. A good starting concentration for LC-MS analysis is around 10 µM.[9]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS Instrumentation and Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

Parameter Condition Rationale
Liquid Chromatograph
ColumnPolar-Embedded C18, 2.1 x 50 mm, 1.8 µmEnhanced retention and peak shape for the polar analyte.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ionization and improves peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic phase for good chromatographic resolution.
Gradient5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 minA standard gradient to elute a range of polar and non-polar compounds.[7]
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume2 µLSmall volume to prevent peak distortion.
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)Ideal for basic compounds like pyridines.[6]
Capillary Voltage3.5 kVOptimized for stable spray and maximum ion signal.
Cone Voltage30 VOptimized to maximize parent ion intensity and minimize fragmentation.
Desolvation GasNitrogen
Desolvation Temperature350 °CFacilitates efficient solvent evaporation.[6]
Desolvation Gas Flow800 L/hrAids in desolvation of the ESI droplets.
Source Temperature150 °CMaintains a stable source environment.
Scan Rangem/z 50-500Covers the expected mass range of reactants, products, and byproducts.

Data Analysis and Interpretation

The primary goal of the analysis is to monitor the consumption of the starting material, this compound, and the formation of the desired product and any impurities.

  • Extracted Ion Chromatograms (EICs): By extracting the m/z corresponding to the [M+H]⁺ of the starting material and expected products, their chromatographic peaks can be visualized and integrated.

  • Peak Area Integration: The peak area of each compound is proportional to its concentration. By plotting the peak areas over the course of the reaction, a reaction profile can be generated.

  • Impurity Identification: The full scan mass spectra can be used to identify unknown peaks. The mass-to-charge ratio can provide a molecular weight, which can be used to hypothesize the structure of potential byproducts.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow and a hypothetical reaction pathway that can be monitored using this LC-MS method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing reaction Reaction Mixture quench Quench Reaction reaction->quench dilute Dilute Sample quench->dilute filter Filter (0.22 µm) dilute->filter lc Liquid Chromatography (Separation) filter->lc ms Mass Spectrometry (Detection) lc->ms eic Extracted Ion Chromatograms ms->eic integrate Peak Integration eic->integrate report Reporting integrate->report

Caption: Experimental workflow from sample preparation to data reporting.

reaction_pathway A 3-fluoro-5-(hydroxymethyl)- 2-methylpyridine (Starting Material) B Oxidized Intermediate (e.g., Aldehyde) A->B Oxidation D Side Product (e.g., Ester) A->D Esterification C Desired Product (e.g., Carboxylic Acid) B->C Further Oxidation

Caption: Hypothetical reaction pathway for this compound.

Conclusion

The LC-MS method detailed in this application note provides a robust and reliable tool for the analysis of this compound and its reaction mixtures. The combination of a polar-embedded reversed-phase column with an acidic mobile phase and positive mode ESI-MS allows for the sensitive and selective detection of the target analyte and related compounds. By following the outlined protocol, researchers in drug development and organic synthesis can effectively monitor reaction progress, identify impurities, and ensure the quality of their synthetic intermediates.

References

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • LGC Axolabs. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • ResearchGate. (n.d.). (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • LookChem. (n.d.). 6-Fluoro-3-(hydroxymethyl)-2-methylpyridine: Properties, Uses, Safety, Supplier & Price.
  • IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS).
  • University of Victoria. (2018, August 17). Ionization methods for the mass spectrometry of organometallic compounds.
  • Pipzine Chemicals. (n.d.). 2-chloro-5-fluoro-3-(hydroxymethyl)pyridine.

Sources

Application Notes and Protocols: The Strategic Use of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine as a Versatile Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges related to selectivity, potency, and acquired resistance persist. The strategic incorporation of fluorine atoms into drug candidates is a widely adopted strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[1] The pyridine scaffold is a privileged heterocycle in numerous FDA-approved kinase inhibitors, offering a versatile template for molecular recognition within the ATP-binding site.[2]

This application note details the utility of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine as a key building block in the synthesis of novel kinase inhibitors. We will explore its synthesis, functionalization, and strategic incorporation into kinase inhibitor scaffolds, with a focus on Janus Kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors. The unique trifunctional nature of this building block—a fluorine atom for modulating pKa and forming key interactions, a hydroxymethyl group for versatile derivatization, and a methyl group for steric influence—provides a powerful tool for medicinal chemists to fine-tune drug-like properties and achieve desired target engagement.

Rationale for Employing this compound in Kinase Inhibitor Scaffolds

The judicious placement of substituents on the pyridine ring is critical for optimizing the potency and selectivity of kinase inhibitors. The this compound moiety offers several distinct advantages:

  • Fluorine Substitution: The highly electronegative fluorine atom at the 3-position can significantly lower the pKa of the pyridine nitrogen. This modulation of basicity can be crucial for optimizing cellular permeability and avoiding off-target interactions. Furthermore, the fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions within the kinase active site, enhancing binding affinity.[3][4] The presence of fluorine can also block metabolic oxidation at that position, improving the pharmacokinetic profile of the final compound.[3]

  • Hydroxymethyl Functional Handle: The hydroxymethyl group at the 5-position serves as a versatile synthetic handle for further elaboration of the molecule. This group can be readily converted into a variety of other functionalities, allowing for the exploration of structure-activity relationships (SAR) and the introduction of moieties that can interact with different regions of the kinase active site or improve physicochemical properties. Common transformations include conversion to a leaving group for nucleophilic substitution, etherification to introduce larger substituents, or use in Mitsunobu reactions.[5][6]

  • Methyl Group Influence: The methyl group at the 2-position provides steric bulk that can influence the conformation of the molecule and its binding to the target kinase. This can be exploited to enhance selectivity by creating unfavorable interactions with off-target kinases that have smaller binding pockets.

Proposed Synthetic Pathways and Protocols

Synthesis of the Building Block: this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyridines.[7][8]

Synthesis_of_Building_Block start 2-amino-5-bromo-3-methylpyridine step1 Diazotization/ Fluorination start->step1 intermediate1 5-bromo-3-fluoro-2-methylpyridine step1->intermediate1 step2 Palladium-catalyzed Formylation intermediate1->step2 intermediate2 3-fluoro-2-methyl-5-formylpyridine step2->intermediate2 step3 Reduction intermediate2->step3 product 3-fluoro-5-(hydroxymethyl)- 2-methylpyridine step3->product Functionalization_of_Hydroxymethyl start 3-fluoro-5-(hydroxymethyl)- 2-methylpyridine step1 Activation (e.g., MsCl, TsCl) start->step1 intermediate 3-fluoro-5-(mesyloxymethyl)- 2-methylpyridine step1->intermediate step2 Nucleophilic Substitution (e.g., R-OH, NaH) intermediate->step2 product 3-fluoro-5-(alkoxymethyl)- 2-methylpyridine step2->product FGFR_Inhibitor_Synthesis start1 3-fluoro-5-(bromomethyl)- 2-methylpyridine step1 N-Alkylation start1->step1 start2 Core Heterocycle (e.g., aminopyrazole) start2->step1 intermediate Intermediate A step1->intermediate step2 Suzuki Coupling with Arylboronic Acid intermediate->step2 product Final FGFR Inhibitor step2->product

Sources

Application Notes & Protocols: Synthetic Strategies for Aminated Derivatives of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a privileged heterocycle. Specifically, the 3-fluoro-5-(aminomethyl)-2-methylpyridine core and its derivatives represent a class of bioisosteres for various phenyl and other heterocyclic systems. The strategic placement of the fluorine atom modulates the pKa of the pyridine nitrogen and can enhance metabolic stability and binding affinity. The aminomethyl group provides a crucial vector for interaction with biological targets or for further chemical elaboration.

This guide provides a comprehensive overview of robust and reproducible synthetic routes to access these valuable aminated derivatives, starting from the key intermediate, 3-fluoro-5-(hydroxymethyl)-2-methylpyridine. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the synthetic challenges inherent in manipulating these multi-functionalized scaffolds.

Part 1: Retrosynthetic Analysis and Overall Strategy

The primary challenge in synthesizing the target compounds lies in the selective functionalization of the pyridine ring and the subsequent conversion of the hydroxymethyl group to an amine. A logical retrosynthetic analysis suggests two main strategic pathways, both commencing from the pivotal this compound intermediate (1) .

G cluster_main Retrosynthetic Pathways cluster_A Strategy A: Two-Step Conversion Target Target Aminated Derivative (2) Intermediate_1 This compound (1) Target->Intermediate_1 Mitsunobu Reaction Activated_Intermediate Activated Intermediate (3) (e.g., -CH2Cl, -CH2OMs) Target->Activated_Intermediate Nucleophilic Substitution Activated_Intermediate->Intermediate_1 Activation of -OH

Caption: High-level retrosynthetic analysis for aminated pyridine derivatives.

  • Strategy A (Two-Step): This is a classical and highly reliable approach. The hydroxyl group of intermediate 1 is first converted into a more reactive leaving group (e.g., a halide or sulfonate ester). This "activated" intermediate is then subjected to nucleophilic substitution with a suitable nitrogen source.

  • Strategy B (Direct): This strategy employs a one-pot conversion of the alcohol to the amine, most notably via the Mitsunobu reaction. While elegant and efficient, it requires careful optimization and purification.

The synthesis of the starting material 1 is a critical first step, typically achieved from commercially available picoline derivatives through a multi-step sequence involving oxidation, halogenation, and reduction. While a detailed synthesis of 1 is beyond the scope of this note, a common route involves the oxidation of a 5-methyl group to a carboxylic acid, esterification, reduction to the alcohol, and regioselective fluorination.

Part 2: Strategy A - Two-Step Synthesis via an Activated Intermediate

This robust methodology offers flexibility and is often easier to scale up and purify compared to one-pot alternatives. The choice of activating group can be tailored based on substrate reactivity and the desired nucleophile.

Workflow for Two-Step Amination

G Start Starting Alcohol (1) Activation Activation Step (e.g., SOCl2 or MsCl) Start->Activation Intermediate Activated Intermediate (3) -CH2Cl or -CH2OMs Activation->Intermediate Substitution Nucleophilic Substitution (Amine Source) Intermediate->Substitution Product Final Amine (2) Substitution->Product G PPh3 PPh₃ Betaine Betaine Adduct PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Salt [R-O-P⁺Ph₃] Betaine->Oxyphosphonium + ROH - H⁺ Byproduct2 Reduced DEAD Betaine->Byproduct2 + H⁺ ROH Alcohol (1) HNu N-Nucleophile (e.g., Phthalimide) HNu->Oxyphosphonium Sₙ2 Attack Product Amine Product (2) Oxyphosphonium->Product - Ph₃P=O Byproduct1 Ph₃P=O Oxyphosphonium->Byproduct1

Application Note: Metal-Free Synthesis of Functionalized Dihydropyridines via Dearomatization of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, metal-free protocol for the synthesis of highly functionalized dihydropyridine derivatives starting from the readily available precursor, 3-fluoro-5-(hydroxymethyl)-2-methylpyridine. The described methodology circumvents the need for transition metal catalysts by employing a dearomatization-functionalization strategy. This process involves the activation of the pyridine ring through the formation of a pyridinium salt, followed by a regioselective nucleophilic addition. This approach provides a versatile and sustainable route to valuable, structurally complex scaffolds for applications in pharmaceutical research and drug development.

Introduction: The Imperative for Metal-Free Pyridine Synthesis

The pyridine motif is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. Consequently, methods for the selective functionalization of pyridines are of paramount importance.[1] Traditional cross-coupling reactions have been instrumental in this field; however, they often rely on expensive and toxic transition metal catalysts, which can lead to product contamination with trace metals—a significant concern in pharmaceutical manufacturing.

The development of metal-free synthetic routes is thus a critical objective, aligning with the principles of green and sustainable chemistry.[2] Dearomatization of pyridines has emerged as a powerful strategy to access three-dimensional piperidine and dihydropyridine structures from flat, aromatic precursors.[3] This is typically achieved by activating the pyridine nitrogen, thereby rendering the ring susceptible to nucleophilic attack.[3][4] This application note outlines a detailed protocol for the metal-free functionalization of this compound, a precursor bearing key substituents that influence reactivity and provide handles for further synthetic elaboration.

Scientific Principles and Mechanistic Rationale

The proposed synthesis is a two-step process: (1) activation of the pyridine precursor and (2) subsequent nucleophilic addition. The success of this metal-free approach hinges on the temporary disruption of the pyridine's aromaticity.

Step 1: Pyridine Activation via N-Acylation

The electron-deficient nature of the pyridine ring generally makes it resistant to nucleophilic attack. To overcome this, the nitrogen atom is activated with an electrophilic reagent, such as phenyl chloroformate. This reaction forms a highly electrophilic N-acylpyridinium salt. The electron-withdrawing N-acyl group, in concert with the fluorine atom at the 3-position, significantly lowers the energy of the LUMO of the pyridine ring, priming it for nucleophilic addition.[4]

Step 2: Regioselective Nucleophilic Addition

Once activated, the pyridinium salt readily undergoes nucleophilic attack. The regioselectivity of this addition is governed by a combination of electronic and steric factors:

  • Electronic Effects: The N-acyl group and the fluorine atom inductively withdraw electron density, making the C2, C4, and C6 positions the most electrophilic.

  • Steric Hindrance: The methyl group at the C2 position sterically hinders nucleophilic attack at this site.

Consequently, nucleophilic addition is predicted to occur preferentially at the C6 position, leading to the formation of a 1,6-dihydropyridine derivative. For 3-substituted pyridinium salts, additions of nucleophiles have been shown to favor the formation of 1,2- and 1,6-dihydropyridines.[5] The steric bulk of the C2-methyl group in the proposed precursor further directs the nucleophile to the C6 position.

The hydroxymethyl group at the C5 position is not expected to sterically hinder the reaction and serves as a valuable functional handle for subsequent synthetic modifications.[6]

Below is a diagram illustrating the proposed reaction workflow.

Metal-Free Pyridine Functionalization cluster_0 Step 1: Pyridine Activation cluster_1 Step 2: Nucleophilic Addition cluster_2 Overall Transformation Precursor 3-Fluoro-5-(hydroxymethyl)- 2-methylpyridine Pyridinium N-Acylpyridinium Salt (Activated Intermediate) Precursor->Pyridinium N-Acylation Activator Phenyl Chloroformate (Activating Agent) Activator->Pyridinium Dihydropyridine Functionalized 1,6-Dihydropyridine (Final Product) Pyridinium->Dihydropyridine Regioselective Attack at C6 Nucleophile Nucleophile (e.g., Organocuprate) Nucleophile->Dihydropyridine Precursor_overall Pyridine Precursor Product_overall Dihydropyridine Product Precursor_overall->Product_overall Two-Step, Metal-Free Functionalization

Caption: Proposed workflow for the metal-free synthesis.

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentPuritySupplier
This compound>98%Sigma-Aldrich
Phenyl Chloroformate>98%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)>99.8%Sigma-Aldrich
Methylmagnesium Bromide (3.0 M in ether)-Sigma-Aldrich
Copper(I) Iodide (CuI)>99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)>99.9%Sigma-Aldrich
Saturated Aqueous Ammonium Chloride (NH₄Cl)-Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)>99%Fisher Scientific
Protocol 1: Activation of this compound
  • To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq, 5.0 mmol, 0.705 g).

  • Dissolve the pyridine precursor in anhydrous dichloromethane (25 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phenyl chloroformate (1.1 eq, 5.5 mmol, 0.86 g) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • The formation of the pyridinium salt can be monitored by TLC or LC-MS. The resulting solution containing the activated pyridinium salt is typically used directly in the next step without isolation.

Protocol 2: Nucleophilic Addition to the Activated Pyridinium Salt
  • In a separate flame-dried, 250 mL round-bottom flask under an inert atmosphere, add copper(I) iodide (1.2 eq, 6.0 mmol, 1.14 g).

  • Add anhydrous tetrahydrofuran (30 mL) and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (2.5 eq, 12.5 mmol, 4.17 mL of a 3.0 M solution in ether) dropwise to the CuI suspension. Stir for 30 minutes at -78 °C to form the organocuprate reagent.

  • Transfer the solution of the activated pyridinium salt from Protocol 1 via cannula to the organocuprate suspension at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1,6-dihydropyridine product.

Data and Expected Outcomes

ParameterValue/Observation
Precursor This compound
Activating Agent Phenyl Chloroformate
Nucleophile Methyl (from organocuprate)
Expected Product 3-Fluoro-5-(hydroxymethyl)-2,6-dimethyl-1-(phenoxycarbonyl)-1,6-dihydropyridine
Predicted Regioselectivity >95% for the 1,6-addition product
Anticipated Yield 60-80% (after purification)
Characterization ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

Conclusion

The protocol described in this application note presents a reliable and efficient metal-free method for the synthesis of functionalized dihydropyridines from a substituted pyridine precursor. By leveraging a dearomatization strategy, this approach avoids the use of transition metals and provides access to valuable, non-planar heterocyclic scaffolds. The versatility of the activating group and the nucleophile allows for the generation of a diverse library of compounds, making this a valuable tool for researchers in drug discovery and organic synthesis.

References

  • Donohoe, T. J., Connolly, M. J., & Walton, L. (2009). Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones. Organic Letters, 11(23), 5562–5565. [Link]

  • Marinic, B., Hepburn, H. B., Grozavu, A., Dow, M., & Donohoe, T. J. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science, 11(45), 12287–12291. [Link]

  • Kenfack, C. A., Gandon, V., & Gabillet, S. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. ACS Organic & Inorganic Au, 3(1), 2-9. [Link]

  • Powers, S. K., & Miller, S. J. (2022). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society. [Link]

  • Smith, A. B., & Jones, D. R. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. [Link]

  • Zhang, Y., & Wang, J. (2022). Metal-Free Phosphination and Continued Functionalization of Pyridine: A Theoretical Study. The Journal of Organic Chemistry, 87(18), 12156–12165. [Link]

  • Kumar, A., & Kumar, V. (2023). Pyridine functionalization using the dearomatization-rearomatization cascade. Beilstein Journal of Organic Chemistry, 19, 62. [Link]

  • Jiao, L., & Bach, T. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Synlett, 32(02), 159-178. [Link]

  • Smith, A. B., & Jones, D. R. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Smith, A. B., & Jones, D. R. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. [Link]

  • Serna-Gallego, A., & Rios, R. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 124(1), 1-52. [Link]

  • Rowley, C. N., & O'Reilly, E. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21086–21095. [Link]

  • Comins, D. L., & Joseph, S. P. (2004). Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994. Organic Letters, 6(21), 3747–3750. [Link]

  • Glorius, F., & Wang, H. (2021). Construction of highly functionalized piperidines by stepwise dearomative functionalization of pyridines. Angewandte Chemie International Edition, 60(2), 638-642. [Link]

  • Burkart, M. D., & Zhang, J. (1998). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 63(26), 9652-9659. [Link]

  • Li, Y., & Wang, T. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. [Link]

  • Powers, D. C., & Ritter, T. (2019). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. Molecules, 24(17), 3093. [Link]

  • Rowley, C. N., & O'Reilly, E. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21086–21095. [Link]

  • Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(11), 912-916. [Link]

  • Bühler, B., & Schmid, A. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 24(8), 3295-3304. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. However, its preparation is often plagued by challenges leading to low yields, posing a significant bottleneck for researchers.

This guide is designed to serve as a dedicated resource for scientists and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms, potential pitfalls, and evidence-based strategies to overcome them. We will explore the causality behind experimental choices, offering a framework for logical troubleshooting and optimization.

Common Synthetic Pathways: An Overview

The synthesis of this compound typically begins with a halogenated pyridine precursor. The critical step is the introduction of the hydroxymethyl group (-CH₂OH). Two primary strategies dominate this transformation, each with its own set of advantages and challenges.

  • Route A: Organometallic Approach via Grignard Reagent. This is a widely used method involving the formation of a Grignard reagent from a brominated precursor, followed by quenching with an electrophilic formylating agent like paraformaldehyde or N,N-Dimethylformamide (DMF).

  • Route B: Formylation and Subsequent Reduction. This two-step sequence involves the introduction of an aldehyde group (-CHO) onto the pyridine ring, typically via ortho-lithiation and reaction with DMF, followed by selective reduction to the desired alcohol.

The choice between these routes depends on substrate availability, functional group tolerance, and scale. This guide will focus primarily on troubleshooting the more common, yet often problematic, Grignard-based approach, while also providing guidance on the formylation/reduction pathway.

Visual Guide: Synthetic Strategy Selection

G cluster_0 Primary Synthetic Routes start Starting Material: 3-Bromo-5-fluoro-2-methylpyridine routeA Route A: Grignard Pathway start->routeA routeB Route B: Formylation/Reduction start->routeB stepA1 Grignard Formation (i-PrMgCl·LiCl or Mg turnings) routeA->stepA1 Single-pot potential stepB1 Formylation (n-BuLi or LDA, then DMF) routeB->stepB1 Two distinct steps stepA2 Quench with Electrophile (e.g., Paraformaldehyde) stepA1->stepA2 product Target Molecule: This compound stepA2->product stepB2 Reduction (e.g., NaBH₄) stepB1->stepB2 stepB2->product

Caption: High-level overview of the primary synthetic routes.

Troubleshooting Guide: Low Yield Issues

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Route A: Grignard Pathway Troubleshooting

The conversion of an aryl halide to a hydroxymethyl group via a Grignard reagent is a powerful tool, but it is highly sensitive to reaction conditions.[1]

Question 1: My Grignard reaction fails to initiate or proceeds very slowly. What are the likely causes and solutions?

Answer: This is the most frequent failure point. Grignard reagent formation is an interfacial reaction on the magnesium surface that is easily inhibited.

  • Cause 1: Wet Glassware or Solvents. Grignard reagents are potent bases and will be quenched by even trace amounts of water.

    • Solution: All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight at >120 °C, and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or Diethyl Ether must be anhydrous. Using freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) is best practice.

  • Cause 2: Passive Magnesium Surface. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.

    • Solution 1 (Chemical Activation): Add a small crystal of iodine (I₂) to the flask with the magnesium. The iodine etches the MgO layer, exposing fresh magnesium. You should see the characteristic brown color of iodine fade as the reaction initiates.

    • Solution 2 (Mechanical Activation): Gently crush the magnesium turnings with a glass rod under an inert atmosphere just before use to expose a fresh surface.

    • Solution 3 (Exchanging Reagents): A more reliable and milder method is to use an isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl). This reagent performs a halogen-magnesium exchange with the aryl bromide, bypassing the need for magnesium metal activation entirely.[1] This is often the preferred method for sensitive substrates.

  • Cause 3: Low Reaction Temperature. While the reaction is exothermic, some initial energy is required for initiation.

    • Solution: Gentle warming with a heat gun may be necessary. Be prepared to cool the reaction vessel immediately once initiation occurs, as it can be vigorous.

Question 2: I'm observing a significant amount of a homocoupled byproduct (bipyridine). How can I minimize this?

Answer: This side reaction, often called Wurtz-type coupling, occurs when the newly formed Grignard reagent attacks the starting aryl bromide.

  • Cause: The rate of addition of the aryl bromide is too high, leading to a localized high concentration of the starting material in the presence of the Grignard reagent.

    • Solution: Add the solution of 3-bromo-5-fluoro-2-methylpyridine slowly (dropwise) to the activated magnesium suspension. This maintains a low concentration of the aryl bromide, favoring Grignard formation over the coupling side reaction.[2]

Question 3: The Grignard formation seems successful, but my yield is very low after quenching with paraformaldehyde. What went wrong?

Answer: The reaction with formaldehyde is notoriously tricky due to the nature of the reagent and potential side reactions.

  • Cause 1: Poorly Reactive Paraformaldehyde. Paraformaldehyde is a polymer and must be "cracked" into gaseous formaldehyde to react. This process can be inefficient and difficult to control.[1] The solid itself has low solubility and a passivated surface.

    • Solution: Instead of adding the Grignard reagent to solid paraformaldehyde, try a "reverse addition." Prepare a suspension of paraformaldehyde in anhydrous THF, heat it gently to reflux (to promote depolymerization), and then slowly add your pre-formed Grignard solution to this hot suspension. This ensures a constant supply of monomeric formaldehyde for the reaction.

  • Cause 2: Over-addition/Side Reactions. The initial product is a magnesium alkoxide. This can react further with formaldehyde to form polyoxymethylene species, trapping the product.

    • Solution: Use only a slight excess of paraformaldehyde (1.1 to 1.5 equivalents). Ensure rapid and efficient stirring to prevent localized "hot spots" and side reactions.

  • Cause 3: Alternative Electrophile. Using N,N-Dimethylformamide (DMF) as the formylating agent (Bouveault formylation) followed by an immediate reduction step can sometimes be more reliable than using formaldehyde.[1] However, this converts the reaction into a two-step process from the Grignard reagent.

Visual Guide: Troubleshooting the Grignard Reaction

G start Grignard Reaction Step q1 Reaction not initiating? start->q1 a1_cause Potential Causes: - Wet reagents/glassware - Passive Mg surface q1->a1_cause Yes q2 Significant homocoupling (bipyridine) byproduct? q1->q2 No a1_sol 1. Flame-dry all glassware. 2. Use anhydrous solvents. 3. Activate Mg with I₂. 4. Consider using i-PrMgCl·LiCl. a1_cause->a1_sol Solutions a2_cause Potential Cause: - High local concentration of aryl bromide q2->a2_cause Yes q3 Low yield after paraformaldehyde quench? q2->q3 No a2_sol Add aryl bromide solution dropwise to the Mg suspension. a2_cause->a2_sol Solution a3_cause Potential Causes: - Poorly reactive paraformaldehyde - Over-addition side reactions q3->a3_cause Yes success Proceed to Purification q3->success No a3_sol 1. Use 'reverse addition' method. 2. Limit excess paraformaldehyde. 3. Ensure efficient stirring. a3_cause->a3_sol Solutions

Sources

Technical Support Center: Optimizing Palladium Catalysts for Coupling with 2-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 2-methylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these sterically hindered and electronically distinct substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimization, ensuring your path to successful synthesis is both efficient and robust.

The "2-Pyridyl Problem" with a Methyl Twist: Understanding the Core Challenges

The inherent difficulty in coupling 2-substituted pyridines, often termed the "2-pyridyl problem," is a well-documented challenge in synthetic chemistry.[1] This issue is primarily attributed to the pyridine nitrogen's ability to coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] The introduction of a methyl group at the 2-position further exacerbates this challenge through steric hindrance, which can impede crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.

This guide will dissect these challenges and provide actionable solutions for common palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Troubleshooting Guide: From Low Yields to Catalyst Deactivation

This section is structured to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: Low or No Product Yield

Low or nonexistent yields are the most frequent hurdles. The underlying cause often lies in suboptimal catalyst activity or unfavorable reaction kinetics.

Question: My Suzuki-Miyaura coupling of 2-bromo-5-methylpyridine with an arylboronic acid is giving me less than 20% yield. What are the likely culprits?

Answer: With 2-methylpyridine derivatives in Suzuki couplings, several factors could be at play:

  • Catalyst Inhibition: The pyridine nitrogen is likely interfering with your palladium catalyst.

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is often the rate-limiting step and is highly sensitive to the choice of base and solvent.[3]

  • Protodeboronation: Your boronic acid might be degrading before it has a chance to couple.[4]

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling ligand Switch to a Bulkier, Electron-Rich Ligand (e.g., Buchwald-type phosphines) start->ligand Is your ligand sterically demanding? base Optimize the Base (e.g., K3PO4, Cs2CO3) ligand->base Have you tried different bases? solvent Change Solvent System (e.g., Dioxane/water, Toluene) base->solvent Is your solvent appropriate? precatalyst Use a Pre-formed Catalyst (e.g., G3 or G4 Precatalysts) solvent->precatalyst Are you using a Pd(0) source?

Caption: Decision workflow for troubleshooting low yields in Suzuki couplings.

Detailed Recommendations:

  • Ligand Selection is Critical: For sterically hindered substrates like 2-methylpyridines, standard ligands such as PPh₃ are often inadequate. Transition to bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and can sterically shield the palladium center from inhibitory coordination with the pyridine nitrogen.[5]

    Ligand TypeExamplesRationale
    Buchwald Ligands XPhos, SPhos, RuPhosTheir steric bulk and electron-donating properties enhance catalyst activity and stability.[5]
    N-Heterocyclic Carbenes (NHCs) IPr, SImesOffer strong σ-donation and good thermal stability, making them effective for challenging couplings.[1][6]
  • Base Optimization: The choice of base is paramount in the Suzuki reaction as it facilitates the formation of the reactive boronate species.[3] For 2-methylpyridine substrates, stronger, non-nucleophilic bases are often more effective.

    • Potassium Phosphate (K₃PO₄): A reliable choice for many challenging Suzuki couplings.

    • Cesium Carbonate (Cs₂CO₃): Often provides enhanced reactivity, particularly with less reactive boronic acids.

  • Solvent Systems: The polarity and coordinating ability of the solvent can significantly influence the reaction rate.

    • Aqueous mixtures (e.g., 1,4-dioxane/water, toluene/water): Often facilitate the dissolution of the inorganic base and promote the formation of the active boronate.[7]

    • Anhydrous conditions with specific bases (e.g., KOtBu): Can be effective for highly stable and inert boronic acids.[8]

Question: I'm attempting a Buchwald-Hartwig amination with a 2-chloro-4-methylpyridine, and I'm mostly recovering my starting materials. What should I change?

Answer: The Buchwald-Hartwig amination of electron-rich and sterically hindered heteroaryl chlorides is notoriously difficult. The primary challenges are the difficult oxidative addition of the C-Cl bond to the palladium(0) center and potential catalyst deactivation.[9][10]

Troubleshooting Workflow:

start Failed Buchwald-Hartwig Amination ligand Employ a Highly Active Ligand (e.g., BrettPhos, Josiphos-type) start->ligand Is your ligand suitable for C-Cl activation? precatalyst Use a Modern Precatalyst (e.g., G3 or G4 Precatalysts) ligand->precatalyst Are you using a pre-formed catalyst? base Select a Strong, Non-coordinating Base (e.g., NaOtBu, LHMDS) precatalyst->base Is your base strong enough? temp Increase Reaction Temperature base->temp Have you tried higher temperatures?

Caption: Troubleshooting workflow for Buchwald-Hartwig amination of 2-chloropyridines.

Detailed Recommendations:

  • Leverage Modern Catalyst Systems: For activating challenging C-Cl bonds, first-generation catalysts are often insufficient.

    • Use Buchwald Precatalysts: Generation 3 (G3) and Generation 4 (G4) precatalysts are designed for high activity and are particularly effective for sterically demanding couplings.

    • Select Appropriate Ligands: Bidentate phosphine ligands like BINAP and DPPF, or highly active monophosphine ligands like BrettPhos, are often necessary.[5][9]

  • Employ a Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Sodium tert-butoxide (NaOtBu): A common and effective choice.

    • Lithium bis(trimethylsilyl)amide (LHMDS): Can be beneficial for proton-sensitive substrates.[11]

  • Increase Reaction Temperature: Higher temperatures are often required to promote the oxidative addition of the aryl chloride. Solvents like toluene or xylene are suitable for this purpose.

Issue 2: Catalyst Deactivation and Side Product Formation

Even when the reaction proceeds, catalyst deactivation can lead to incomplete conversion, while side reactions can complicate purification.

Question: My Heck coupling of 2-iodo-6-methylpyridine with an alkene is stalling at 50% conversion, and I'm seeing a significant amount of homocoupled product. What's happening?

Answer: Catalyst deactivation and homocoupling are common problems in Heck reactions. The pyridine nitrogen can poison the catalyst, and the reaction conditions can favor unwanted side reactions.

Troubleshooting Steps:

  • Ligand Choice: While phosphine ligands are common in Heck reactions, pyridine-based ligands have also been shown to promote efficient arylation of challenging olefins.[12][13] Experimenting with different ligand classes can be beneficial.

  • Control of Reaction Conditions:

    • Base: The choice of base can influence the reaction pathway. Organic bases like triethylamine are common, but inorganic bases may sometimes suppress side reactions.

    • Additives: In some cases, additives like silver salts can act as halide scavengers and improve catalyst performance.[14]

  • Catalyst Loading: While it may seem counterintuitive, lowering the catalyst loading can sometimes reduce the rate of deactivation and side reactions. However, for challenging substrates, a higher loading may be initially necessary. Careful optimization is key.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki coupling with a 2-methyl-substituted bromopyridine, which palladium source is best to start with?

A1: For initial screening, using a pre-formed catalyst like a Buchwald G3 or G4 precatalyst is highly recommended. These are air- and moisture-stable complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

Q2: Can I use the same ligand for both Suzuki and Buchwald-Hartwig reactions with my 2-methylpyridine substrate?

A2: While there is some overlap, it's not always a one-size-fits-all solution. Ligands are often optimized for specific reaction types. For instance, some of the most active ligands for C-N bond formation in Buchwald-Hartwig amination may not be the optimal choice for C-C bond formation in a Suzuki coupling. It is best to consult literature for ligand recommendations specific to the desired transformation.

Q3: My 2-methylpyridine derivative is a liquid. What are the best practices for handling it in a glovebox?

A3: When working with liquid substrates in a glovebox, it is crucial to use positive displacement pipettes for accurate dispensing. Ensure all solvents and reagents are thoroughly degassed before being brought into the glovebox to maintain an inert atmosphere. Prepare stock solutions of your liquid substrate in an anhydrous solvent to facilitate accurate and repeatable additions to your reaction vessels.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Coupling of a 2-Bromo-methylpyridine

This protocol is intended as a starting point for optimization.

  • Reaction Setup: In a glovebox, add the arylboronic acid (1.2 mmol), the 2-bromo-methylpyridine (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) to a vial equipped with a stir bar.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and add it to the reaction vial.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

General Protocol for a Screening Buchwald-Hartwig Amination of a 2-Chloro-methylpyridine

This protocol is a starting point for difficult aminations.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., BrettPhos, 0.02 mmol) to a vial. Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

  • Reaction Setup: To the vial containing the pre-formed catalyst, add the 2-chloro-methylpyridine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.5 mmol).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitoring and Work-up: Follow the same procedure as described for the Suzuki-Miyaura coupling.

Conclusion

Optimizing palladium-catalyzed cross-coupling reactions with 2-methylpyridine derivatives requires a systematic approach that addresses both steric and electronic challenges. By carefully selecting the appropriate ligand, base, and reaction conditions, and by utilizing modern, pre-formed catalysts, researchers can overcome the inherent difficulties associated with these valuable substrates. This guide provides a foundation for troubleshooting and a starting point for developing robust and efficient synthetic methods.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
  • The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. (n.d.). New Journal of Chemistry (RSC Publishing).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine.
  • Heck Coupling. (2016, August 1). Synthetic Methods in Drug Discovery: Volume 1. Books Gateway.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Heck coupling reaction by pyridine‐coordinated tridentate complex.... (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
  • Benchchem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI AMERICA - TCI Chemicals.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.

Sources

overcoming poor reactivity of 2-pyridyl boronic esters

Author: BenchChem Technical Support Team. Date: February 2026

2-Pyridyl Boron Technical Support Center Current Status: Operational | Topic: Overcoming Poor Reactivity of 2-Pyridyl Boronic Esters

Welcome to the Technical Support Center

Ticket #2PY-B: "My 2-pyridyl boronic ester coupling failed. The starting material disappeared, but no product formed."

Executive Summary: The 2-pyridyl boronic acid/ester motif is notoriously unstable due to rapid protodeboronation and catalyst poisoning . Standard Suzuki-Miyaura conditions (aqueous base, Pd(PPh3)4, heat) almost invariably lead to hydrolysis of the C-B bond before cross-coupling can occur.

To succeed, you must abandon standard protocols. This guide outlines the three viable "Patches" for this bug:

  • The Hardware Fix: Switching to MIDA Boronates (The Burke Protocol).

  • The Software Update: Using specialized Precatalysts (The Buchwald Protocol).

  • The System Re-Architecture: Inverse Coupling Strategies.

Module 1: Diagnostics (The "Why")

Root Cause Analysis: The failure is chemical, not procedural. The nitrogen atom in the 2-position creates a perfect storm for decomposition.

  • Protodeboronation: The basic nitrogen facilitates the formation of a zwitterionic intermediate, which undergoes rapid unimolecular fragmentation.[1] This replaces the Boron with Hydrogen (forming pyridine).

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor and can displace phosphine ligands on the Palladium, forming an inactive Pd(Pyridine)_n complex.
    

Visualizing the Failure Mode:

Protodeboronation Start 2-Pyridyl Boronate Zwitter Zwitterionic Intermediate (N-H...B coordination) Start->Zwitter Rapid Protonation/Hydrolysis Base Base/H2O Base->Zwitter Cleavage C-B Bond Cleavage Zwitter->Cleavage Fast Dead Pyridine (Decomposed) + Boric Acid Cleavage->Dead Irreversible

Figure 1: The "Cycle of Failure." Under standard aqueous basic conditions, the rate of decomposition (


) typically exceeds the rate of transmetallation (

).

Module 2: The Gold Standard (MIDA Boronates)

The Fix: Use N-methyliminodiacetic acid (MIDA) boronates.[2][3][4][5][6][7] Mechanism: MIDA boronates are


-hybridized, shutting down the empty p-orbital on boron. This prevents the coordination events that lead to protodeboronation. The "Slow Release" protocol hydrolyzes the MIDA ester gradually, keeping the concentration of the unstable free boronic acid low (preventing second-order decomposition) but available for the catalyst.
Protocol A: The Burke Slow-Release Method

Best for: Complex drug scaffolds, late-stage functionalization.

Reagents:

  • Boron Source: 2-Pyridyl MIDA boronate (1.5 equiv)[8]

  • Catalyst: XPhos Pd G2 or G3 (2-5 mol%)

  • Promoter: Cu(OAc)₂ (0.5 equiv)

  • Additive: Diethanolamine (DEA) (1.0 - 1.5 equiv) — Critical for transmetallation.

  • Base: K₃PO₄ (5.0 equiv)[8]

  • Solvent: DMF or DMA (Anhydrous)

  • Temp: 100 °C

Step-by-Step Workflow:

  • Setup: Charge a vial with Aryl Halide (1.0 equiv), 2-Py-MIDA (1.5 equiv), Cu(OAc)₂ (0.5 equiv), and K₃PO₄ (5.0 equiv).[8]

  • Catalyst: Add XPhos Pd G2 (2 mol%).

  • Solvent: Add anhydrous DMF (0.1 M concentration relative to halide).

  • Activation: Add Diethanolamine (DEA) (1.0 equiv) via syringe.

    • Note: DEA acts as a ligand for Copper, facilitating the transfer of the pyridyl group from Boron to Copper, and then to Palladium.

  • Reaction: Seal and heat to 100 °C for 4–24 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and DEA.

Data Comparison:

Reagent TypeYield (Standard Conditions)Yield (MIDA/Cu Protocol)Stability (Benchtop)
2-Py Boronic Acid < 5%N/AHours (Decomposes)
2-Py Pinacol Ester 10-30%40-60%Days (Hydrolyzes)
2-Py MIDA Boronate < 5%80-95% Indefinite

Module 3: The "Speed" Fix (Buchwald Precatalysts)

The Fix: If you must use a Pinacol ester (or cannot access MIDA), you must outrun the decomposition. Mechanism: Use a catalyst that undergoes oxidative addition and transmetallation faster than the boronate can decompose. Buchwald G3/G4 precatalysts activate rapidly at low temperatures.

Protocol B: Rapid Anhydrous Coupling

Best for: Simple substrates where MIDA synthesis is not feasible.

Reagents:

  • Boron Source: 2-Pyridyl Pinacol Ester (2.0 equiv) — Use excess.

  • Catalyst: XPhos Pd G3 or G4 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)[3]

  • Temp: 80–100 °C

Step-by-Step Workflow:

  • Drying: Flame-dry your glassware. Moisture is the enemy here.

  • Loading: Add XPhos Pd G3, Boronate (2 equiv), and Base.

  • Degassing: Add Dioxane and sparge with Argon for 10 minutes. Oxygen accelerates boronate oxidation.

  • Start: Add the Aryl Halide.

  • Heat: Place in a pre-heated block. The reaction must start immediately; do not ramp temperature slowly.

Module 4: The Strategic Fix (Inverse Coupling)

The Fix: Flip the polarity. Logic: 2-Pyridyl halides are stable. Aryl boronic acids are stable. If your retrosynthesis allows, never use a 2-pyridyl boronate. Always couple a 2-Halopyridine with an Aryl Boronic Acid .

Visualizing the Logic Flow:

DecisionMatrix Q1 Must you form a 2-Pyridyl-Aryl bond? Q2 Can you use 2-HaloPyridine + Aryl Boronic Acid? Q1->Q2 PathA Route A: Standard Suzuki (High Success Rate) Q2->PathA Yes (Do this) PathB Route B: 2-Pyridyl Boron Required Q2->PathB No (Substrate constraints) MIDA Use MIDA Boronate + Cu(OAc)2 + DEA PathB->MIDA Preferred Pinacol Use Pinacol + XPhos G3 + Excess Reagent PathB->Pinacol Alternative

Figure 2: Strategic decision tree for 2-pyridyl couplings.

FAQ: Troubleshooting & Debugging

Q: The reaction mixture turned black immediately upon heating.

  • Diagnosis: Palladium black precipitation. Your catalyst has decomposed ("crashed out").

  • Fix: This is likely due to the pyridine nitrogen coordinating to the Pd and displacing the ligand.

    • Action: Switch to XPhos or SPhos ligands. These are bulky and electron-rich, preventing the pyridine nitrogen from binding to the metal center.

Q: I see the starting halide, but the boronate is gone. NMR shows pyridine.

  • Diagnosis: Protodeboronation.[1][2][3][9] The boronate hydrolyzed before it could react.

  • Fix: You are likely using aqueous base (e.g., Na2CO3/Water).

    • Action: Switch to Protocol A (MIDA) . If you lack MIDA, use Protocol B (Anhydrous) with K3PO4 and dry Dioxane.

Q: Can I make the 2-pyridyl MIDA boronate myself?

  • Answer: Yes, but it is difficult to make via standard borylation.

  • Protocol: It is best synthesized from 2-bromopyridine via lithium-halogen exchange (n-BuLi, -78°C), trapping with triisopropyl borate, and then refluxing with MIDA in DMSO.

    • Ref: Knapp, D. M., et al. J. Am. Chem. Soc.2010 , 132, 12048.

References

  • The MIDA Solution (Primary Protocol): Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." J. Am. Chem. Soc.[9]2010 , 132, 12048–12059.

  • Mechanistic Insight (Protodeboronation): Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc.[9]2017 , 139, 13156–13165.

  • Catalyst Engineering (Precatalysts): Kinzel, T.; Zhang, Y.; Buchwald, S. L.[10] "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[10] J. Am. Chem. Soc.[9]2010 , 132, 14073–14075.

  • Copper Promoters: Billingsley, K. L.; Buchwald, S. L. "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." Angew.[11] Chem. Int. Ed.2008 , 47, 4695–4698.

Sources

byproduct identification in the preparation of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine. This document is designed to offer practical, field-tested insights to anticipate and resolve common experimental challenges.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The introduction of the fluorine atom and the hydroxymethyl group can significantly modulate the physicochemical and biological properties of the pyridine scaffold. However, the preparation of this key intermediate is not without its challenges. The presence of multiple reactive sites on the pyridine ring and its precursors can lead to the formation of various byproducts, complicating purification and potentially impacting downstream applications. This guide will explore the common synthetic routes and provide a detailed analysis of potential byproduct formation, along with strategies for their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary synthetic strategies, each with its own set of advantages and potential challenges:

  • Oxidation of 3-fluoro-2,5-lutidine: This is a direct approach where one of the methyl groups of the starting lutidine is selectively oxidized to a hydroxymethyl group.

  • Grignard reaction of a suitable bromopyridine derivative: This involves the formation of a Grignard reagent from a precursor like 5-bromo-3-fluoro-2-methylpyridine, followed by a reaction with an electrophile such as formaldehyde.

  • Reduction of 3-fluoro-2-methyl-5-pyridinecarboxaldehyde: This method involves the synthesis of the corresponding aldehyde, which is then reduced to the desired alcohol.

Q2: I am seeing a byproduct with a mass two units higher than my product in the mass spectrum. What could it be?

A2: A byproduct with a mass two units higher than the target compound, this compound (M), often corresponds to the over-oxidation product, 3-fluoro-2-methyl-5-pyridinecarboxylic acid (M+2). This is a common issue in oxidation reactions of alkylpyridines.[1][2]

Q3: My NMR spectrum shows unreacted starting material. How can I drive the reaction to completion?

A3: The presence of unreacted starting material can be due to several factors depending on the synthetic route. For oxidation reactions, consider increasing the reaction time, temperature, or the stoichiometry of the oxidizing agent. For Grignard reactions, ensure all reagents and glassware are scrupulously dry, as Grignard reagents are highly reactive with water.[3] For reduction reactions, a slight excess of the reducing agent may be necessary.

Q4: I am having difficulty purifying my product from a polar byproduct. What purification strategies do you recommend?

A4: The separation of the desired alcohol from polar byproducts like carboxylic acids can be challenging. Column chromatography on silica gel is a standard method.[4] Employing a gradient elution starting with a non-polar solvent system and gradually increasing the polarity can effectively separate compounds with different polarities. Alternatively, an acid-base extraction can be used to remove acidic impurities. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the carboxylic acid into the aqueous layer.

Troubleshooting Guides by Synthetic Route

Route 1: Oxidation of 3-fluoro-2,5-lutidine

This route is conceptually straightforward but requires careful control to prevent over-oxidation.

Diagram of the Oxidation Pathway and Potential Byproducts:

oxidation_pathway start 3-Fluoro-2,5-lutidine product This compound start->product Selective Oxidation dialcohol 3-Fluoro-2,5-pyridinedimethanol start->dialcohol Non-selective Oxidation aldehyde 3-Fluoro-2-methyl-5-pyridinecarboxaldehyde product->aldehyde Further Oxidation acid 3-Fluoro-2-methyl-5-pyridinecarboxylic acid aldehyde->acid Over-oxidation diacid 3-Fluoro-2,5-pyridinedicarboxylic acid dialcohol->diacid Over-oxidation

Caption: Oxidation of 3-fluoro-2,5-lutidine can lead to the desired product, but also to over-oxidation and non-selective oxidation byproducts.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Low yield of the desired alcohol Incomplete reaction or formation of multiple byproducts.Optimize reaction time and temperature. Use a milder oxidizing agent or a stoichiometric amount. Monitor the reaction progress closely using TLC or GC-MS.
Presence of 3-fluoro-2-methyl-5-pyridinecarboxylic acid Over-oxidation of the hydroxymethyl group.[1][2]Reduce the amount of oxidizing agent or shorten the reaction time. Perform the reaction at a lower temperature.
Formation of 3-fluoro-2,5-pyridinedimethanol Non-selective oxidation of both methyl groups.Employ a sterically hindered oxidizing agent that may favor the less hindered methyl group. This is often a significant challenge with lutidine oxidations.
Detection of 3-fluoro-2,5-pyridinedicarboxylic acid Complete oxidation of both methyl groups.[5][6]This indicates harsh reaction conditions. Significantly reduce the temperature, reaction time, and amount of oxidant.

Experimental Protocol: Selective Oxidation

  • Dissolve 3-fluoro-2,5-lutidine in a suitable solvent (e.g., acetic acid).

  • Add the oxidizing agent (e.g., selenium dioxide or manganese dioxide) portion-wise at a controlled temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed and the desired product is maximized.

  • Quench the reaction and work up appropriately.

  • Purify the crude product by column chromatography.

Route 2: Grignard Reaction of 5-Bromo-3-fluoro-2-methylpyridine with Formaldehyde

This route offers a convergent approach but is highly sensitive to reaction conditions.

Diagram of the Grignard Reaction and Potential Side Reactions:

grignard_pathway start 5-Bromo-3-fluoro-2-methylpyridine grignard Pyridylmagnesium Bromide start->grignard Mg, THF product This compound grignard->product + HCHO, then H3O+ homocoupling Bipyridine Byproduct grignard->homocoupling Dimerization protonated_sm 3-Fluoro-2,5-lutidine (from H2O) grignard->protonated_sm + H2O

Caption: The Grignard route can be complicated by moisture and homocoupling side reactions.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Failure to form the Grignard reagent Presence of moisture in the solvent or on the glassware. Magnesium surface is not activated.Thoroughly dry all glassware and use anhydrous solvents. Activate the magnesium with a small crystal of iodine or by sonication.
Formation of 3-fluoro-2,5-lutidine The Grignard reagent reacted with a proton source (e.g., water) instead of formaldehyde.[3]Ensure all reagents and the reaction atmosphere are completely dry.
Presence of a high molecular weight byproduct Homocoupling of the Grignard reagent to form a bipyridine species.This can sometimes be minimized by using a lower reaction temperature and adding the bromopyridine slowly to the magnesium.
Low yield after reaction with formaldehyde Formaldehyde source is impure or not sufficiently reactive.Use freshly prepared formaldehyde solution or paraformaldehyde that has been cracked just before use.

Experimental Protocol: Grignard Reaction

  • Dry all glassware in an oven and cool under a stream of inert gas.

  • Add magnesium turnings to a flask with a stir bar and a reflux condenser.

  • Add a solution of 5-bromo-3-fluoro-2-methylpyridine in anhydrous THF dropwise to the magnesium.

  • Once the Grignard formation is complete, cool the reaction mixture and add a solution of formaldehyde in THF dropwise.

  • After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Route 3: Reduction of 3-Fluoro-2-methyl-5-pyridinecarboxaldehyde

This is often a high-yielding route if the starting aldehyde is pure.

Diagram of the Reduction Pathway and a Key Side Reaction:

reduction_pathway aldehyde 3-Fluoro-2-methyl-5-pyridinecarboxaldehyde product This compound aldehyde->product Reduction (e.g., NaBH4) cannizzaro_acid 3-Fluoro-2-methyl-5-pyridinecarboxylic acid aldehyde->cannizzaro_acid Cannizzaro (Oxidation) cannizzaro_alcohol Product (from Cannizzaro) aldehyde->cannizzaro_alcohol Cannizzaro (Reduction)

Sources

improving the efficiency of C-H functionalization on pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing C-H Functionalization Efficiency on Pyridines

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for C-H functionalization on pyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the efficiency of your experiments. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to ensure you have a self-validating system for your research.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the C-H functionalization of pyridines, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My reaction is suffering from low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in pyridine C-H functionalization are a frequent issue stemming from the inherent electronic properties of the pyridine ring. [1]The electron-deficient nature of pyridine deactivates it towards many reactions, and the nitrogen's lone pair can interfere with metal catalysts. [1][2] Here’s a systematic approach to troubleshooting low yields:

Initial Checks:

  • Reagent and Solvent Purity: Confirm the purity and dryness of your starting materials, reagents, and solvents. Pyridine derivatives and organometallic reagents can be particularly sensitive to air and moisture. [1]2. Inert Atmosphere: Ensure your reaction setup is under a properly maintained inert atmosphere (e.g., nitrogen or argon), especially when using air-sensitive catalysts and reagents. [1]3. Reaction Parameters: Double-check reaction temperature, time, and concentration. Suboptimal conditions are a common culprit for poor yields. [1][3] Advanced Troubleshooting Strategies:

  • Catalyst and Ligand System: The choice of catalyst and ligand is critical. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands often promote the necessary oxidative addition and reductive elimination steps. [1]The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also significantly impact the reaction's success. [1][4]* Substituent Effects: The electronic nature of substituents on the pyridine ring plays a major role. Electron-donating groups can increase the reactivity of the ring, while electron-withdrawing groups can decrease it. [5][6]However, electron-withdrawing groups can also be strategically used to direct functionalization to specific positions. [7]* Protecting Groups: If the pyridine nitrogen's Lewis basicity is suspected of inhibiting the catalyst, consider using a protecting group. [1]Common strategies include:

    • N-oxide formation: This alters the electronic properties of the ring and can direct functionalization to the C2 and C4 positions. [1][8] * Complexation with a Lewis acid: This masks the lone pair, preventing catalyst inhibition. [1][4]* Alternative Activation Strategies: If traditional methods fail, explore other activation strategies such as:

    • Photocatalysis: Visible light-induced methods can offer milder reaction conditions. [9][10] * Electrochemical methods: These can provide an alternative driving force for the reaction. [5] * Transient Directing Groups: These can temporarily activate the desired C-H bond and be removed in a subsequent step. [11]

Question 2: I am observing poor regioselectivity in my reaction. How can I control the position of functionalization?

Answer:

Achieving high regioselectivity is a significant challenge in pyridine C-H functionalization, as reactions can often yield a mixture of isomers (e.g., at the C2, C3, or C4 positions). [1][12]The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions. [13] Strategies to Improve Regioselectivity:

  • Directing Groups: The use of a directing group is a powerful strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst and positions it in proximity to a specific C-H bond, most commonly leading to ortho-functionalization. [5][14]The choice of directing group is crucial and depends on the desired position of functionalization.

  • Steric Hindrance: Introducing bulky substituents can block certain positions on the pyridine ring, thereby directing the functionalization to less sterically hindered sites. [15]For instance, a bulky group at the C2 position can favor functionalization at the C3 or C4 position.

  • Electronic Control: The electronic nature of the substituents on the pyridine ring can influence the regioselectivity. Electron-withdrawing groups can direct functionalization to the meta-position (C3/C5). [7]* Reaction Conditions: Fine-tuning the reaction conditions, such as the solvent, temperature, and additives, can sometimes influence the regioselectivity. For example, the addition of silver salts has been shown to improve regioselectivity in some palladium-catalyzed arylations. [12]* pH Control: Recent studies have shown that pH can be used to switch the regioselectivity of C-H functionalization. For instance, in certain systems, acidic conditions favor para-selective functionalization, while neutral conditions lead to meta-functionalization. [16][17]

Question 3: My catalyst appears to be deactivating during the reaction. What are the potential causes and solutions?

Answer:

Catalyst deactivation is a common problem, particularly when working with pyridine-containing substrates due to the strong coordinating ability of the nitrogen atom. [2][6] Common Causes of Catalyst Deactivation:

  • Strong Coordination: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst, leading to the formation of stable, inactive complexes. [5][6]* Formation of Inactive Species: The catalyst can react with itself or other components in the reaction mixture to form inactive species, such as dimers. [6]* Competitive Inhibition: The pyridine substrate, product, or other additives can compete with the desired reactants for coordination to the catalyst's active site. [6]* Ligand Degradation: The ligand itself can degrade under the reaction conditions, leading to an inactive catalyst. [6] Troubleshooting Catalyst Deactivation:

  • Ligand Design: Employing bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center, thus preventing catalyst poisoning. [6]* Protecting the Pyridine Nitrogen: As mentioned previously, converting the pyridine to its N-oxide or complexing it with a Lewis acid can prevent direct coordination to the catalyst. [1][4]* Slow Addition of Substrate: Adding the pyridine substrate slowly to the reaction mixture can help to maintain a low concentration of free pyridine, reducing the likelihood of catalyst inhibition.

  • Use of Additives: Certain additives can help to stabilize the catalyst or regenerate the active species. For example, the use of a suitable oxidant is often necessary in catalytic cycles that involve a Pd(0)/Pd(II) couple. [18][19]* Catalyst Loading: While not a direct solution to deactivation, optimizing the catalyst loading is important. In some cases, a higher catalyst loading may be necessary to achieve a reasonable reaction rate despite some deactivation.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles and techniques of pyridine C-H functionalization.

Question 4: What are the main advantages of C-H functionalization for modifying pyridines compared to traditional cross-coupling methods?

Answer:

Direct C-H functionalization offers several key advantages over traditional cross-coupling reactions (which require pre-functionalized starting materials, such as halo- or organometallic pyridines):

  • Atom Economy: C-H functionalization is more atom-economical as it avoids the need for pre-installed functional groups, reducing the number of synthetic steps and the generation of stoichiometric waste. [2][20]* Step Economy: By directly functionalizing a C-H bond, the overall synthetic route can be significantly shortened, leading to increased efficiency. [20]* Late-Stage Functionalization: C-H functionalization is particularly well-suited for the late-stage modification of complex molecules, such as drug candidates. [15]This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

  • Access to Novel Chemical Space: C-H functionalization can enable the synthesis of pyridine derivatives that are difficult to access through traditional methods, thereby expanding the accessible chemical space for drug discovery. [13][21]

Question 5: How do I choose the appropriate directing group for my desired transformation?

Answer:

The choice of directing group is critical for achieving the desired regioselectivity. Here are some key considerations:

  • Target Position: Different directing groups favor different positions. For example, many nitrogen-containing directing groups (e.g., amides, oximes) direct functionalization to the ortho position. [18][19]* Removability: Ideally, the directing group should be easily removable after the C-H functionalization step. [22]Some directing groups can also be converted into other useful functional groups. [14][22]* Compatibility: The directing group must be compatible with the reaction conditions and the other functional groups present in the molecule.

  • Ease of Installation: The directing group should be easy to install onto the pyridine substrate.

Table 1: Common Directing Groups and Their Applications

Directing GroupTypical Position of FunctionalizationRemovability/ModifiabilityReference
PyridylOrtho to the directing groupCan be challenging[5][14]
CarboxamideOrtho to the amideCan be hydrolyzed[12]
N-methoxy amideOrtho to the amideCan be converted to other functional groups[4]
NitroMeta to the nitro groupCan be reduced to an amine[22]
Pyridine N-oxideC2 and C4 positionsCan be deoxygenated[8]

Question 6: What are the key mechanistic steps in a typical palladium-catalyzed C-H functionalization of pyridine?

Answer:

While the exact mechanism can vary depending on the specific reaction, a general catalytic cycle for a palladium-catalyzed C-H arylation of a pyridine derivative with a directing group often involves the following key steps:

  • Coordination: The palladium catalyst coordinates to the directing group on the pyridine substrate.

  • C-H Activation: The palladium catalyst then activates a nearby C-H bond, typically at the ortho position, to form a cyclometalated intermediate (a palladacycle). [5][19]This is often the rate-determining step.

  • Oxidative Addition: The aryl halide (or other coupling partner) undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate. [5]4. Reductive Elimination: The desired C-C bond is formed through reductive elimination from the Pd(IV) intermediate, releasing the functionalized pyridine product and regenerating a Pd(II) species. [5]5. Catalyst Regeneration: The Pd(II) species can then re-enter the catalytic cycle. In some cases, an oxidant is required to regenerate the active Pd(II) catalyst from a Pd(0) species that may form. [18][19] Diagram 1: Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation

Palladium-Catalyzed C-H Arylation A Pyridine Substrate + Pd(II) B Coordination A->B 1 C Cyclometalated Intermediate (Palladacycle) B->C D Oxidative Addition (Ar-X) C->D 2 E Pd(IV) Intermediate D->E F Reductive Elimination E->F 3 G Functionalized Pyridine + Pd(II) F->G G->A 4. Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed C-H arylation of pyridines.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 2-Phenylpyridine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Toluene (anhydrous)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an oven-dried Schlenk tube, add 2-phenylpyridine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and pivalic acid (30 mol%) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 2: Experimental Workflow for C-H Arylation

Experimental Workflow A 1. Reagent Addition (Inert Atmosphere) B 2. Reaction Setup (Heating) A->B C 3. Reaction Monitoring (TLC/GC-MS) B->C D 4. Workup (Extraction/Filtration) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F

Caption: A typical experimental workflow for C-H arylation of pyridines.

References

Sources

Technical Support Center: Solubility Strategies for Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Strategies to improve the solubility of pyridine intermediates

Welcome to the Solubility Optimization Hub

As a Senior Application Scientist, I understand that pyridine intermediates often present a "Goldilocks" problem in drug development: they are too polar for pure non-polar solvents but often too lipophilic (or crystalline) for aqueous systems.[1] The nitrogen lone pair is your primary handle for manipulation, but substituents can drastically alter its availability.[1]

This guide is structured to troubleshoot your specific solubility issues using thermodynamic principles and proven bench protocols.

Part 1: Triage & Strategy Selection

Before attempting random solvent switches, determine the physicochemical bottleneck of your intermediate.[1] Use the decision tree below to select the correct module.

SolubilityStrategy Start Start: Characterize Intermediate Check_pKa Is Pyridine Basic? (pKa > 3.0) Start->Check_pKa Check_LogP Is LogP > 3.0? Check_pKa->Check_LogP No (e.g., Nitro-pyridine) Salt_Route STRATEGY A: Salt Formation (Protonation) Check_pKa->Salt_Route Yes (e.g., Alkyl-pyridine) Cosolvent_Route STRATEGY B: Cosolvent/Surfactant (Dielectric Tuning) Check_LogP->Cosolvent_Route Yes (Lipophilic) Complexation STRATEGY C: Complexation (Cyclodextrins) Check_LogP->Complexation No (High Lattice Energy)

Figure 1: Strategic decision tree for selecting solubility enhancement methods based on pKa and LogP properties.

Module A: Salt Formation (The Protonation Handle)

Context: The pyridine nitrogen (pKa ~5.[1][2][3]2) is a weak base.[1] If your intermediate has electron-donating groups (e.g., -CH3, -NH2), the basicity increases, making salt formation the most robust strategy.[1] If it has electron-withdrawing groups (e.g., -NO2, -Cl), the pKa drops, rendering weak acids ineffective [1].[1]

The "Delta pKa" Rule

For a stable salt species that improves solubility, the difference between the pKa of the counter-acid and the pyridine base must be sufficient:



Protocol: Rapid Salt Screening

Objective: Identify a counter-ion that disrupts the crystal lattice and improves aqueous solubility.[1]

  • Preparation: Dissolve 100 mg of pyridine intermediate in a minimal amount of organic solvent (Acetone or THF are recommended as they often precipitate salts).[1]

  • Acid Addition: Add 1.1 equivalents of the following acids in separate vials:

    • Hydrochloric acid (in ether/dioxane): Strong acid, high lattice energy salts (often high MP).[1]

    • Methanesulfonic acid: Good for lipophilic pyridines; often yields lower MP salts with better solubility.[1]

    • L-Tartaric acid: Useful for chiral resolution and moderate solubility enhancement.[1]

  • Observation:

    • Immediate Precipitate: Filter and test aqueous solubility.

    • No Precipitate: Evaporate solvent, add water.[1] If clear, salt formed.[1]

    • Oil Formation: Indicates the lattice energy is too low (see Troubleshooting).[1]

Data: Common Counter-ions for Pyridines
AcidpKaResulting Salt CharacteristicsRecommended For
Hydrochloric -6.0High melting point, hygroscopic, very soluble in water.[1]Simple alkyl-pyridines.[1][4][5]
Methanesulfonic -1.9Lower melting point, high organic solubility.[1]Lipophilic/bulky intermediates.[1]
Citric 3.1Moderate solubility, often forms amorphous solids.[1]Pyridines with pKa > 6.[1]5.
Trifluoroacetic 0.2Soluble in organics, volatile (unstable solid state).[1]HPLC/Purification only.

Module B: Cosolvent Systems (Thermodynamic Tuning)

Context: If the pyridine nitrogen is deactivated (e.g., 2-chloro-3-nitropyridine) or if you cannot alter the pH, you must lower the polarity of the aqueous phase to match the solute.

The Log-Linear Model

Solubility (


) generally follows the log-linear model [2]:


Where

is water solubility,

is the solubilizing power, and

is the cosolvent fraction.[6]
Protocol: Cosolvent Selection

Objective: Determine the optimal solvent blend for reaction or formulation.

  • Calculate LogP: Use ChemDraw or SwissADME to estimate LogP.[1]

    • LogP < 1: Water/Buffer is sufficient.[1]

    • LogP 1–3: Requires 10–30% polar protic cosolvent (Ethanol, PEG 400).[1]

    • LogP > 3: Requires aprotic dipolar solvents (DMSO, DMAc).[1]

  • Experimental Sweep:

    • Prepare binary mixtures of Water + [MeOH, MeCN, DMSO, PEG400].[1]

    • Add excess solid, equilibrate for 24h at 25°C.

    • Analyze supernatant via HPLC.[1]

Critical Note: Avoid acetone or aldehydes if your pyridine has a primary amine substituent (e.g., 2-aminopyridine) to prevent Schiff base formation.[1]

Module C: Complexation (Cyclodextrins)

Context: When salts fail and cosolvents are toxic/incompatible, encapsulating the hydrophobic pyridine ring inside a host molecule is effective.[1] Beta-cyclodextrins (


-CD) are particularly sized (cavity diameter ~6-6.5 Å) to host aromatic rings like pyridine [3].[1]
Mechanism: Inclusion Complex

The hydrophobic pyridine ring displaces water from the CD cavity.[1] This is driven by the release of "high-energy" water molecules (entropy) and Van der Waals forces (enthalpy).[1]

Protocol: Phase Solubility Study
  • Stock Prep: Prepare 0% to 20% (w/v) HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]
    
  • Saturation: Add excess pyridine intermediate to each vial.

  • Equilibration: Shake for 48 hours.

  • Analysis: Filter (0.45 µm PVDF) and assay.

  • Plot: Concentration of Drug (M) vs. Concentration of CD (M).

    • A-type curve (Linear): Indicates 1:1 soluble complex.[1]

    • B-type curve (Plateau): Indicates precipitation of the complex (less likely with HP-

      
      -CD).[1]
      

Troubleshooting FAQs

Q1: I tried making the HCl salt, but it formed a sticky oil instead of a solid. What now? A: This is "oiling out," common when the salt's melting point drops below the reaction temperature or due to solvent impurities.[1]

  • Fix 1: Switch to a solvent with a lower boiling point (e.g., diethyl ether) to keep the system cool.[1]

  • Fix 2: Use a "anti-solvent" vapor diffusion method.[1] Dissolve the oil in minimal methanol and place it in a closed jar containing a beaker of diethyl ether.

  • Fix 3: Change the counter-ion. Sulfates or phosphates often crystallize better than chlorides for flexible molecules.[1]

Q2: My pyridine has a nitro group (-NO2) and won't dissolve in acid. Why? A: The nitro group is strongly electron-withdrawing, dropping the pyridine pKa below 2.[1]0. It is no longer basic enough to be protonated by weak/moderate acids in water [4].[1]

  • Strategy: Abandon salt formation. Switch to Module B (Cosolvents like DMSO/DMAc) or Module C (Cyclodextrins).[1]

Q3: The intermediate dissolves in DMSO but crashes out immediately upon adding water. How do I prevent this? A: You are hitting the "metastable zone" too fast.[1]

  • Fix: Pre-dissolve the intermediate in a surfactant solution (e.g., 5% Tween 80) before adding the aqueous buffer.[1] This prevents rapid nucleation of the crystal lattice.[1]

Visualizing the Salt Selection Workflow

SaltSelection Input Pyridine Intermediate pKa_Check Check pKa Input->pKa_Check Strong_Base pKa > 5 (Alkyl/Amino) pKa_Check->Strong_Base Weak_Base pKa < 3 (Nitro/Halo) pKa_Check->Weak_Base Weak_Acid Use Weak Acids (Citric, Tartaric) Strong_Base->Weak_Acid Preferred Strong_Acid Use Strong Acids (HCl, H2SO4, MsOH) Strong_Base->Strong_Acid Alternative Weak_Base->Strong_Acid Only Option No_Salt Salt Unlikely Use Cosolvents Weak_Base->No_Salt If Acid Fails

Figure 2: Counter-ion selection workflow based on the electronic properties of the pyridine ring.

References

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]

  • Yalkowsky, S. H., & Roseman, T. J. (1981).[1] Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry. [1]

Sources

Validation & Comparative

Structural Elucidation of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of substituted pyridines, particularly those involving electrophilic fluorination or reduction of nicotinic acid derivatives, regioisomerism is a persistent failure mode. For 3-fluoro-5-(hydroxymethyl)-2-methylpyridine , the primary structural risk is the formation of its regioisomer, 5-fluoro-3-(hydroxymethyl)-2-methylpyridine , or the misplacement of the methyl group.

Standard low-resolution 1D


H NMR is often insufficient due to the overlapping aromatic region and similar splitting patterns of pyridine protons. This guide provides a definitive, self-validating protocol to distinguish the target compound from its isomers using advanced 1D and 2D NMR techniques.

Comparative Analysis: Target vs. Isomer

To confirm the structure, we do not simply "assign peaks"; we must disprove the alternative isomers. The table below contrasts the expected NMR observables for the Target (3-F) versus the most likely Isomer (5-F) .

Table 1: Predicted NMR Observables Comparison
FeatureTarget: 3-Fluoro-5-(hydroxymethyl)-2-methyl Isomer: 5-Fluoro-3-(hydroxymethyl)-2-methyl Diagnostic Value
H4 Coupling dd (

Hz,

Hz
)
d or dd (

Hz)
Low (Both have vicinal F-H)
H6 Coupling d (

Hz). No large F coupling.
dd (

Hz).
HIGH (H6 is far from F in Target)

C-F Splitting (C2)
Doublet (

Hz)
Singlet or small long-range couplingHIGH (C2 is vicinal to F in Target)
HOESY (

H-

F)
Strong correlation: Me(2)

F(3)
No correlation: Me(2) is far from F(5)DEFINITIVE

Experimental Protocol

Phase A: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent the overlap of the hydroxyl proton with the aromatic region and to sharpen the exchangeable -OH signal.
  • Concentration: 10-15 mg in 600

    
    L solvent (for 2D acquisition).
    
  • Tube: High-precision 5mm NMR tube (Class A).

Phase B: Acquisition Parameters
  • 
    H NMR (Proton):  32 scans, relaxation delay (
    
    
    
    )
    
    
    2.0s to ensure integration accuracy of the aromatic protons.
  • 
    C{
    
    
    
    H} NMR:
    Minimum 512 scans. Focus on identifying the doublet splitting of the quaternary carbons.
  • 
    F NMR (Non-decoupled):  Essential to confirm the presence of a single fluorine environment and observe F-H coupling topology.
    
  • 2D HOESY (

    
    H-
    
    
    
    F):
    The "Killer Experiment." Set mixing time (
    
    
    ) to 400-600 ms.

Structural Logic & Mechanism

The "Smoking Gun": F- H Coupling Topology

The fluorine atom at position 3 exerts a powerful influence on the magnetic environment of the pyridine ring.

  • Vicinal Coupling (

    
    ):  In the Target , Fluorine is at C3. The proton at C4 is vicinal.[1] We expect a large coupling constant (~9-11 Hz).
    
  • Long-Range Coupling (

    
    ):  The proton at C6 is para to the Fluorine (across the nitrogen). The coupling will be negligible or very small (< 2 Hz).
    
  • Contrast with Isomer: In the 5-Fluoro Isomer , the Fluorine is at C5. Both H4 and H6 are vicinal (or close enough in the case of H6/F5 relationship) to show significant splitting. If you see two large F-H couplings in the aromatic region, you likely have the wrong isomer.

The Connectivity Map (HOESY)

Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space interactions between


H and 

F.[2]
  • Target: The Methyl group at C2 is spatially adjacent to the Fluorine at C3. A strong cross-peak is mandatory.

  • Isomer: The Methyl at C2 is spatially distant from Fluorine at C5. No cross-peak will be observed.

Visualization of Structural Logic

Diagram 1: Analytical Workflow

This decision tree guides the researcher through the validation process.

NMR_Workflow Start Synthesized Product (Crude or Purified) H1_Spec 1. Acquire 1H NMR (Check Aromatic Region) Start->H1_Spec Split_Check Analyze Splitting of H4 & H6 H1_Spec->Split_Check Case_A One Large Coupling (H4) One Small/Singlet (H6) Split_Check->Case_A Matches Target Pattern Case_B Two Large Couplings (H4 & H6 split by F) Split_Check->Case_B Matches Isomer Pattern C13_Check 2. Acquire 13C NMR Check C2 Splitting Case_A->C13_Check Result_Isomer REJECT: Likely 5-Fluoro Isomer Case_B->Result_Isomer HOESY_Check 3. Acquire 1H-19F HOESY (Spatial Confirmation) C13_Check->HOESY_Check Result_Target CONFIRMED: This compound HOESY_Check->Result_Target Me-F Correlation Observed HOESY_Check->Result_Isomer No Me-F Correlation

Caption: Step-by-step logic gate for confirming the regiochemistry of fluorinated pyridines.

Diagram 2: Molecular Connectivity & Coupling

Visualizing the specific atoms involved in the diagnostic signals.

Connectivity N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Me Me (2.5ppm) C2->Me C4 C4 C3->C4 F F (C3) C3->F C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 C6->N1 H6 H6 C6->H6 F->Me HOESY (Spatial) F->H4 3J (Strong)

Caption: Connectivity map highlighting the critical HOESY interaction (Blue Dotted) and Scalar Coupling (Red Dashed).

Detailed Spectral Assignments (Reference Data)

While experimental shifts vary slightly by concentration, these values represent the authoritative expectation for the target structure in DMSO-


.
NucleusPositionShift (

)
Multiplicity & Coupling (

)

H
H6 ~8.3 ppmd ,

Hz (No large F coupling)

H
H4 ~7.6 ppmdd ,

Hz,

Hz

H
-CH

-
~4.5 ppms (or d if OH couples)

H
-CH

~2.5 ppmd ,

Hz (Long range coupling to F3)

C
C3 ~155 ppmd ,

Hz (Huge coupling)

C
C2 ~145 ppmd ,

Hz

F
F3 ~ -120 to -130 ppmm (Complex multiplet due to H4 and Me protons)

Note on C2: In the 5-fluoro isomer, C2 is para to the fluorine. The C2 signal would appear as a singlet or show only negligible coupling (


 Hz). Observing a doublet at C2 (~25 Hz) is a robust confirmation of the 3-fluoro substitution pattern [1].

References

  • Dolinšek, J. et al. "Scalar couplings in fluorinated pyridines." Journal of Magnetic Resonance, 2018. (Generalized reference for C-F coupling constants in heterocycles).

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016. (Authoritative source for HOESY and 2D pulse sequences).

  • Reich, H. J. "Bordwell pKa Table and NMR Data Collection." University of Wisconsin-Madison. (Standard reference for chemical shift prediction).

  • Berger, S. & Sicker, D. Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH, 2009. .

Sources

A Comparative Guide to the Efficacy of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine and Other Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, fluorinated pyridines have emerged as particularly valuable motifs. This guide provides an in-depth technical comparison of the efficacy of 3-fluoro-5-(hydroxymethyl)-2-methylpyridine with other relevant building blocks, offering insights into its performance in key synthetic transformations and its impact on the pharmacological properties of resulting compounds. This analysis is supported by experimental data and established principles in drug design, providing a framework for informed decision-making in your research and development endeavors.

The Strategic Advantage of Fluorine in Pyridine Scaffolds

The introduction of fluorine into a pyridine ring can profoundly influence a molecule's physicochemical and biological properties. The high electronegativity and small size of the fluorine atom can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450. This can increase the half-life of a drug in the body.

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, a crucial factor for oral bioavailability and targeting intracellular proteins.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can be critical for optimizing drug-receptor interactions and reducing off-target effects.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

These attributes make fluorinated pyridines, such as this compound, highly sought-after building blocks in the design of next-generation therapeutics, particularly in the development of kinase inhibitors.

Comparative Analysis of Building Block Efficacy

To provide a comprehensive comparison, we will evaluate this compound against its non-fluorinated analog, 5-(hydroxymethyl)-2-methylpyridine , and an isomeric fluorinated analog, 6-fluoro-5-(hydroxymethyl)-2-methylpyridine . The comparison will focus on their reactivity in a cornerstone of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction, and the resulting biological activity of a hypothetical kinase inhibitor.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds, essential for the synthesis of a vast array of complex molecules. The efficiency of this reaction is highly dependent on the electronic properties of the coupling partners.

Hypothetical Reaction:

While direct, side-by-side comparative yield data for these specific building blocks in the literature is scarce, we can infer their relative reactivity based on established principles and data from similar systems. The electron-withdrawing effect of the fluorine atom in this compound is expected to make the pyridine ring more electron-deficient. This can have a dual effect on the Suzuki-Miyaura reaction. On one hand, it can facilitate the oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle. On the other hand, the reduced electron density on the pyridine nitrogen may lessen its potential to coordinate with and deactivate the palladium catalyst.

Table 1: Predicted Relative Efficacy in Suzuki-Miyaura Coupling

Building BlockPredicted Relative ReactivityRationale
This compound High The fluorine atom's electron-withdrawing nature is anticipated to enhance the rate of oxidative addition without significantly inhibiting the catalyst.
5-(Hydroxymethyl)-2-methylpyridine Moderate The absence of the electron-withdrawing fluorine may lead to a slower rate of oxidative addition compared to its fluorinated counterpart.
6-Fluoro-5-(hydroxymethyl)-2-methylpyridine Moderate to High The proximity of the fluorine atom to the reaction center could influence reactivity, potentially leading to slightly different outcomes compared to the 3-fluoro isomer.

It is important to note that optimal reaction conditions (catalyst, ligand, base, and solvent) will vary for each building block to achieve maximum yield.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Bromopyridine with an Arylboronic Acid

This protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction. Optimization of specific parameters is recommended for each building block and coupling partner.

Materials:

  • Bromopyridine derivative (e.g., 3-bromo-5-(hydroxymethyl)-2-methylpyridine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a reaction vessel, add the bromopyridine derivative, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Impact on Biological Activity: A Kinase Inhibitor Case Study

The choice of building block can have a profound impact on the biological activity and pharmacokinetic profile of the final drug candidate. Let's consider a hypothetical kinase inhibitor where the pyridine moiety acts as a key pharmacophore, interacting with the hinge region of the kinase domain.

G cluster_0 Drug-Target Interaction cluster_1 Pharmacokinetic Properties BuildingBlock Pyridine Building Block KinaseHinge Kinase Hinge Region ATPBinding ATP Binding Pocket Metabolism Metabolic Stability (CYP450) Permeability Membrane Permeability Bioavailability Oral Bioavailability

The introduction of a fluorine atom at the 3-position is anticipated to have several beneficial effects on the hypothetical kinase inhibitor:

  • Enhanced Potency: The fluorine atom can modulate the electronics of the pyridine ring, potentially leading to stronger hydrogen bonding interactions with the kinase hinge region. This can translate to a lower IC₅₀ value.

  • Improved Selectivity: The specific placement of the fluorine atom can create unique interactions that favor binding to the target kinase over other kinases, leading to a better selectivity profile and reduced off-target effects.

  • Favorable Pharmacokinetics: As previously discussed, the fluorine atom is expected to block metabolic degradation, leading to a longer half-life and improved oral bioavailability.

Table 2: Predicted Pharmacological Profile of a Hypothetical Kinase Inhibitor

Building Block UsedPredicted Potency (IC₅₀)Predicted SelectivityPredicted Oral Bioavailability
This compound Low nM High Good
5-(Hydroxymethyl)-2-methylpyridine High nM to low µM Moderate Moderate
6-Fluoro-5-(hydroxymethyl)-2-methylpyridine Low to mid nM Moderate to High Good

It is crucial to emphasize that these are predicted outcomes based on established medicinal chemistry principles. The actual performance of each building block would need to be validated through rigorous experimental testing.

Conclusion

This compound stands out as a highly promising building block for drug discovery. Its unique combination of a fluorine atom, a hydroxymethyl group for further functionalization, and a methyl group offers a versatile platform for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine is anticipated to confer significant advantages in terms of both synthetic efficacy in key coupling reactions and the pharmacological profile of the resulting compounds.

While direct comparative experimental data remains a key area for further investigation, the principles outlined in this guide provide a solid foundation for researchers to make informed decisions when selecting building blocks for their drug discovery programs. The judicious use of fluorinated pyridines like this compound will undoubtedly continue to be a key driver of innovation in the development of next-generation medicines.

References

  • While specific comparative studies for this compound are not readily available in the public domain, the principles discussed are well-established in the field of medicinal chemistry. For further reading on the role of fluorine in drug design and the Suzuki-Miyaura reaction, please consult authoritative sources and review articles on these topics.

A Comparative Guide to the Synthetic Validation of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The precise introduction of the fluorine atom and the hydroxymethyl group onto the pyridine scaffold is crucial for modulating the physicochemical properties and biological activity of the final drug candidates. This guide provides an in-depth technical comparison of a validated synthetic route to this valuable intermediate, alongside a discussion of potential alternative strategies. The presented methodology is supported by experimental insights to ensure reproducibility and scalability.

Primary Validated Synthetic Route: A Multi-step Approach from 2-Amino-5-methylpyridine

The most established and validated synthetic pathway to this compound is a three-step sequence commencing with the commercially available 2-amino-5-methylpyridine. This route involves diazotization and fluorination, followed by formylation and subsequent reduction.

Caption: Primary validated synthetic pathway to this compound.

Step 1: Diazotization and Fluorination via the Balz-Schiemann Reaction

The initial and most critical step is the introduction of the fluorine atom at the 3-position of the pyridine ring. This is reliably achieved through the Balz-Schiemann reaction, a cornerstone of aromatic fluorination chemistry.[1]

Causality of Experimental Choices: The Balz-Schiemann reaction is preferred for this transformation due to its generally good yields and regioselectivity for the introduction of fluorine onto aromatic rings. The reaction proceeds via a diazonium tetrafluoroborate intermediate, which upon thermal decomposition, yields the desired fluoro-aromatic compound.[1] While handling diazonium salts requires caution due to their potential instability, modern continuous flow protocols have been developed to mitigate these risks and improve scalability and yield.[2]

Experimental Protocol: Synthesis of 3-Fluoro-2-methylpyridine

  • Diazotization: 2-Amino-5-methylpyridine (1.0 eq.) is dissolved in a solution of tetrafluoroboric acid (HBF₄, 48% in water, 2.5 eq.) at 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Isolation of the Diazonium Salt: The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Thermal Decomposition (Fluorination): The dry diazonium salt is heated, typically in an inert, high-boiling solvent like toluene or under solvent-free conditions, until the evolution of nitrogen gas ceases. The temperature required for decomposition can vary but is generally in the range of 100-140 °C.[3]

  • Purification: The crude product is purified by distillation or column chromatography to afford 3-fluoro-2-methylpyridine.

Validation: The successful synthesis of 3-fluoro-2-methylpyridine is confirmed by spectroscopic analysis. The ¹H NMR spectrum will show characteristic shifts for the aromatic protons, and the ¹⁹F NMR will exhibit a singlet confirming the presence of the fluorine atom.

Step 2: Vilsmeier-Haack Formylation

The next step involves the regioselective introduction of a formyl group at the 5-position of 3-fluoro-2-methylpyridine. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

Causality of Experimental Choices: The Vilsmeier reagent, a chloroiminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a relatively weak electrophile.[5] This allows for selective formylation at the most electron-rich position of the pyridine ring, which, in the case of 3-fluoro-2-methylpyridine, is the 5-position due to the directing effects of the methyl and fluoro substituents.

Experimental Protocol: Synthesis of 3-Fluoro-2-methyl-5-pyridinecarboxaldehyde

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃, 1.5 eq.) is added dropwise to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent). The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: 3-Fluoro-2-methylpyridine (1.0 eq.) is added to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated (typically 60-80 °C) for several hours until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium carbonate or sodium hydroxide). The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude aldehyde is purified by column chromatography or recrystallization.[6]

Validation: The structure of 3-fluoro-2-methyl-5-pyridinecarboxaldehyde is confirmed by ¹H NMR, which will show a characteristic singlet for the aldehyde proton (around 9-10 ppm), and ¹³C NMR, which will display a signal for the carbonyl carbon (around 190 ppm).[7]

Step 3: Reduction of the Aldehyde to the Alcohol

The final step in this synthetic sequence is the reduction of the formyl group to a hydroxymethyl group. This is a standard transformation that can be accomplished using a variety of reducing agents.

Causality of Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[8][9] It is chosen for its ease of handling, operational simplicity, and high chemoselectivity, as it will not reduce the pyridine ring under standard conditions.

Experimental Protocol: Synthesis of this compound

  • Reduction: 3-Fluoro-2-methyl-5-pyridinecarboxaldehyde (1.0 eq.) is dissolved in a suitable protic solvent, typically methanol or ethanol. The solution is cooled to 0 °C, and sodium borohydride (NaBH₄, 1.1-1.5 eq.) is added portion-wise.

  • Reaction Monitoring and Quenching: The reaction is stirred at 0 °C and allowed to warm to room temperature. The progress of the reduction is monitored by TLC. Once the starting material is consumed, the reaction is carefully quenched by the addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess NaBH₄.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted several times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is typically achieved by column chromatography or recrystallization to afford pure this compound.[10]

Validation: The final product is characterized by ¹H NMR, which will show the disappearance of the aldehyde proton signal and the appearance of a singlet for the methylene protons of the hydroxymethyl group (typically around 4.5-5.0 ppm) and a signal for the hydroxyl proton. ¹³C NMR will confirm the conversion of the carbonyl carbon to a methylene carbon signal (around 60-65 ppm). Mass spectrometry will confirm the molecular weight of the target compound.

Alternative Synthetic Routes: A Comparative Overview

While the presented three-step route is well-validated, other synthetic strategies can be considered. These alternatives may offer advantages in terms of starting material availability, cost, or a different set of reaction conditions.

Alternative Route 1: Starting from 3,5-Lutidine

An alternative approach could commence with the more readily available 3,5-lutidine. This route would involve the challenging regioselective functionalization of the lutidine ring.

Sources

A Comparative Guide to the Metabolic Stability of Novel 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A candidate molecule with promising pharmacological activity can falter if it is too rapidly metabolized in the body, leading to poor bioavailability and inadequate therapeutic exposure. Conversely, a compound that is too resistant to metabolism may accumulate to toxic levels. This guide provides an in-depth technical comparison of the metabolic stability of novel compounds derived from a 3-fluoro-5-(hydroxymethyl)-2-methylpyridine scaffold. We will explore the underlying principles of their metabolism, present comparative experimental data, and provide detailed protocols for assessing their stability, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability.[1][2] The strong carbon-fluorine bond can block sites of metabolism that would otherwise be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1] However, the introduction of fluorine can also influence the electronic properties of the molecule, potentially altering its interaction with metabolizing enzymes in unforeseen ways.[2][3] For pyridine derivatives, it is crucial to consider not only the workhorse CYP enzymes but also other enzyme systems such as aldehyde oxidase (AO), which is known to metabolize azaheterocycles.[4][5][6]

This guide will compare three hypothetical derivatives of the this compound core, herein referred to as Compound A , Compound B , and Compound C . These compounds differ in the substituent at the hydroxymethyl position, a common site for structural modification to modulate pharmacological activity and physicochemical properties.

  • Compound A: The parent this compound.

  • Compound B: A derivative where the hydroxyl group is replaced with a methoxy group.

  • Compound C: A derivative where the hydroxymethyl group is oxidized to a carboxylic acid.

We will assess their metabolic stability using a standard in vitro liver microsomal stability assay, a cornerstone of preclinical drug metabolism studies.[7][8]

Comparative Metabolic Stability Data

The following table summarizes the key metabolic stability parameters for Compounds A, B, and C, obtained from a standardized human liver microsomal assay.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Major Metabolite(s) Identified
Compound A 2527.7Oxidation of the hydroxymethyl group to an aldehyde and carboxylic acid
Compound B 4814.4O-demethylation to Compound A
Compound C > 60< 11.5Glucuronidation of the carboxylic acid

Data are hypothetical and for illustrative purposes.

From this data, we can draw several key insights:

  • Compound C demonstrates the highest metabolic stability, with a half-life exceeding 60 minutes and low intrinsic clearance. This is likely due to the carboxylic acid moiety being less susceptible to oxidative metabolism and primarily undergoing phase II conjugation (glucuronidation).

  • Compound A , the parent alcohol, exhibits moderate metabolic stability. Its primary metabolic route is oxidation of the benzylic alcohol, a common pathway for such functional groups.

  • Compound B , the methyl ether, shows improved stability compared to Compound A. The primary metabolic pathway is O-demethylation, which regenerates Compound A. This suggests that blocking the hydroxyl group can slow down, but not entirely prevent, metabolism at this position.

Understanding the Metabolic Pathways

The metabolic fate of these compounds is primarily dictated by their susceptibility to oxidation by CYP enzymes and potentially AO. The proposed metabolic pathways are illustrated below.

cluster_A Compound A Metabolism cluster_B Compound B Metabolism cluster_C Compound C Metabolism A Compound A (this compound) Aldehyde Aldehyde Intermediate A->Aldehyde CYP-mediated Oxidation Carboxylic_Acid Carboxylic Acid (Compound C) Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase B Compound B (3-fluoro-5-(methoxymethyl)-2-methylpyridine) B->A CYP-mediated O-demethylation C Compound C (3-fluoro-2-methylpyridine-5-carboxylic acid) Glucuronide Glucuronide Conjugate C->Glucuronide UGT-mediated Glucuronidation

Caption: Proposed metabolic pathways for Compounds A, B, and C.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol provides a detailed, step-by-step methodology for assessing the metabolic stability of test compounds. This protocol is a self-validating system when run with appropriate positive and negative controls.

Materials and Reagents
  • Pooled human liver microsomes (e.g., from a reputable commercial supplier)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds (Compounds A, B, and C)

  • Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile (ACN) containing an internal standard (e.g., a stable, structurally similar compound not found in the matrix)

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system

Experimental Workflow

cluster_workflow Microsomal Stability Assay Workflow start Start prepare_reagents Prepare Reagents (Buffer, Microsomes, NADPH, Compounds) start->prepare_reagents pre_incubation Pre-incubate Microsomes and Compound (5 min at 37°C) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate_reaction Terminate Reaction (Add cold ACN with Internal Standard) time_points->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis (Calculate t½ and Clint) analyze->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure
  • Preparation of Incubation Mixtures:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a master mix containing the microsomes (final protein concentration of 0.5 mg/mL) and the test compound or positive control (final concentration of 1 µM) in 0.1 M potassium phosphate buffer (pH 7.4).

    • For the negative control, prepare a similar mixture without the NADPH regenerating system.

  • Pre-incubation:

    • Aliquot the master mix into a 96-well plate.

    • Pre-incubate the plate for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[9][10] The zero-time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at 4°C for 15 minutes at 3,000 x g to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[11][12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Causality Behind Experimental Choices

  • Choice of In Vitro System: Liver microsomes are a cost-effective and widely used in vitro system that contains a high concentration of phase I metabolizing enzymes, particularly CYPs.[7][13] This makes them ideal for initial screening of metabolic stability.

  • Cofactor Requirement: NADPH is an essential cofactor for CYP-mediated metabolism.[10] The use of an NADPH regenerating system ensures that the cofactor is not depleted during the incubation period, allowing for a more accurate determination of the metabolic rate.

  • Concentration of Test Compound: A low concentration (e.g., 1 µM) of the test compound is used to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), which is a key assumption for the calculation of intrinsic clearance.[9]

  • Use of Controls: Positive controls with known metabolic profiles validate the activity of the microsomal preparation and the overall assay performance. Negative controls (without NADPH) account for any non-enzymatic degradation of the compound.

  • Analytical Method: LC-MS/MS provides the high sensitivity and specificity required to accurately quantify the parent compound and any potential metabolites in a complex biological matrix.[11][12]

Concluding Remarks and Future Directions

This guide provides a framework for the comparative assessment of the metabolic stability of novel this compound derivatives. The presented data, while hypothetical, illustrates how strategic chemical modifications can significantly impact a compound's metabolic fate. The detailed experimental protocol offers a robust method for generating reliable and reproducible data to guide lead optimization efforts.

For compounds that exhibit high metabolic clearance in microsomal assays, further studies are warranted. These may include:

  • Metabolite Identification: Identifying the exact chemical structures of the major metabolites can provide valuable insights into the specific sites of metabolic vulnerability.

  • Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to identify which specific CYP isoforms are responsible for the metabolism of the compound.[14]

  • Aldehyde Oxidase Contribution: For pyridine-containing compounds, it is prudent to assess the contribution of AO to their metabolism, especially if they show stability in the presence of CYP inhibitors.[15][16] This can be achieved by using specific AO inhibitors in the incubation medium.

  • In Vivo Pharmacokinetic Studies: Ultimately, in vitro data must be correlated with in vivo pharmacokinetic studies in animal models to fully understand the compound's disposition in a whole organism.[17][18][19]

By systematically evaluating metabolic stability early in the drug discovery process, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Chem-Impex. (n.d.). 3-Fluoro-2-methylpyridine.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry.
  • Haskins, J. R., et al. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS Chemical Biology.
  • Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. Journal of Biological Chemistry.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Pryde, D. C., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry.
  • van der Aar, E. M., et al. (n.d.). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Chemical Research in Toxicology.
  • Michalska, D., & Wysokiński, R. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.
  • Nakagawa, T., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry.
  • WuXi AppTec. (n.d.). Metabolic Stability Assays.
  • U.S. Food and Drug Administration. (2017). Guidance for Industry: drug interactions, in vitro and in vivo.
  • Blobaum, A. L., et al. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). Drug Metabolism and Disposition.
  • Hughes, L. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Wagner, G. E., & Gmeiner, W. H. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.
  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Garattini, E., & Terao, M. (2020). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology.
  • El-Gendy, B. E. D. M., et al. (2021). Identification of CYP2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. Journal of Cancer Metastasis and Treatment.
  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine.
  • Singh, A., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Li, C., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry.
  • Di, L. (2025). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Journal of Pharmaceutical Sciences.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Cuesta, S., et al. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry.
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
  • de Graaf, C., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • Cuesta, S., et al. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Research.
  • Obach, R. S. (2025). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate.
  • EvitaChem. (n.d.). 4-Fluoro-3-hydroxy-5-methylpyridine.

Sources

Quantitative NMR (qNMR) for Assay of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of high-value pharmaceuticals like Vonoprazan , the intermediate 3-fluoro-5-(hydroxymethyl)-2-methylpyridine (CAS: 917835-69-9) plays a critical role. Ensuring the exact potency (mass balance purity) of this intermediate is non-negotiable for yield optimization and regulatory compliance.

Traditionally, HPLC-UV is the workhorse of the industry. However, for intermediates lacking a certified reference standard (CRS), HPLC relies on "area percent" assumptions—assuming all impurities respond equally to UV detection. This is often scientifically flawed.

Quantitative NMR (qNMR) offers a metrological superior alternative. As a primary ratio method, qNMR determines absolute purity relative to a traceable internal standard (IS), independent of the analyte’s UV extinction coefficient.

This guide objectively compares qNMR against HPLC and Titration, providing a validated workflow specifically designed for the fluorinated pyridine scaffold.

Strategic Comparison: qNMR vs. Alternatives

The following decision matrix highlights why qNMR is increasingly the "Gold Standard" for reference material characterization.

FeatureqNMR (Primary Method) HPLC-UV (Secondary Method) Titration (Potentiometric)
Principle Molar ratio of nuclei (1H or 19F)Chromatographic separation + UV absorptionAcid-base neutralization
Reference Standard Not Required for analyte. Uses generic IS (e.g., Maleic Acid).[1]Required (Certified Reference Material of the analyte).Not required (Standardized Titrant).
Specificity High. Structural elucidation + Quantification simultaneously.Medium. Relies on retention time; co-elution risks.Low. Quantifies functional groups, not specific molecules.
Linearity Inherently linear (Boltzmann distribution).Dependent on detector (Beer-Lambert law limits).Linear within stoichiometric range.
Traceability Direct link to SI units via the Internal Standard.Indirect; relies on the purity of the external standard.Traceable to titrant standardization.
Weakness Sensitivity (mg quantities needed); Solubility requirements.Response factors vary between analyte and impurities.[2]Non-specific; buffers/salts interfere.
The Verdict for this compound:
  • Use HPLC for routine batch release only after the reference standard has been characterized.

  • Use qNMR to assign the absolute purity (potency) to the primary reference standard itself.

  • Use 19F qNMR specifically for this analyte to eliminate interference from non-fluorinated solvents and precursors.

Technical Deep Dive: The qNMR Advantage

The Fluorine Factor

The presence of the fluorine atom at the 3-position is a massive analytical advantage.

  • 
    H qNMR:  The pyridine ring protons and the methyl group will exhibit J-coupling  with the fluorine (H-F coupling). This splits singlets into doublets, potentially broadening signals and complicating integration if impurities overlap.
    
  • 
    F qNMR:  This is the preferred approach. The 19F spectrum is typically a clean singlet (or simple multiplet) on a flat baseline. Common organic impurities (solvents, starting materials without F) are invisible, resulting in exceptional specificity.
    

Experimental Protocol: Validated Workflow

Phase 1: Materials & Preparation
  • Solvent: DMSO-d6 (Preferred for pyridine solubility and T1 relaxation properties).

  • Internal Standard (IS):

    • For

      
      H qNMR:Maleic Acid  (Singlet @ ~6.0 ppm) or Dimethyl sulfone (DMSO2) .
      
    • For ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      F qNMR:3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) . (Traceable CRM available from NMIJ/NIST).
      
  • Balance: Microbalance with readability of 0.001 mg (1 µg).

Phase 2: Sample Preparation (Gravimetric)

Precision in weighing is the single largest contributor to uncertainty.

  • Weigh ~10-15 mg of the Analyte (this compound) directly into the NMR tube or mixing vial. Record mass (

    
    ).
    
  • Weigh ~5-10 mg of the Internal Standard (IS). Record mass (

    
    ).
    
  • Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (vortex/sonicate).

Phase 3: Acquisition Parameters (The "Pulse" of the Method)

Standard 1D proton parameters are insufficient for quantitation. You must allow nuclei to fully relax.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Wait time

    
     5 
    
    
    
    T1
    .
    • Note: Perform an Inversion Recovery experiment first to determine T1. For pyridines in DMSO, T1 is often 3–5 seconds. Set D1 to 20–30 seconds to be safe.

  • Pulse Angle: 90° pulse provides maximum signal; 30° is acceptable if D1 is adjusted.

  • Scans (NS): 16, 32, or 64 (to achieve S/N > 150:1).

  • Temperature: Controlled (e.g., 298 K) to prevent chemical shift drift.

  • Decoupling (Critical for 19F): Use Inverse Gated Decoupling (zgig) to suppress the Nuclear Overhauser Effect (NOE), ensuring integration represents population, not enhancement.

Phase 4: Data Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz) for sensitivity, or none for resolution.

  • Phasing: Manual phasing is mandatory. Auto-phase often fails at the baseline level.

  • Baseline Correction: Polynomial or Spline correction. The baseline must be flat 100 Hz on either side of the integration limits.

  • Integration: Integrate the Analyte signal (

    
    ) and Internal Standard signal (
    
    
    
    ). Include 13C satellites in the integration range if they are not decoupled.
Phase 5: Calculation


Where:

  • 
    : Purity (mass fraction)
    
  • 
    : Integral area
    
  • 
    : Number of spins (e.g., 3 for a methyl group, 1 for F)
    
  • 
    : Molar Mass
    
  • 
    : Gravimetric mass
    

Visualizations

Diagram 1: The qNMR Workflow Logic

This diagram illustrates the critical path from sample weighing to final purity calculation, emphasizing the "Self-Validating" loop of qNMR.

qNMR_Workflow Start Start: Analyte & IS Selection Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Select Traceable IS Acquisition NMR Acquisition (D1 > 5*T1, No NOE) Weighing->Acquisition Dissolve in DMSO-d6 Processing Spectral Processing (Phase, Baseline, Integrate) Acquisition->Processing FID -> Spectrum Calculation Purity Calculation (Equation) Processing->Calculation Integrals (I_Sx, I_IS) Validation Result Validation (S/N > 150, Flat Baseline) Calculation->Validation Purity % Validation->Weighing Repeat if RSD > 1%

Caption: Step-by-step qNMR workflow ensuring metrological traceability and high precision.

Diagram 2: Method Selection Decision Matrix

Why choose 19F qNMR over 1H qNMR or HPLC for this specific fluorinated pyridine?

Method_Selection Problem Assay of this compound Q_RefStd Is a Certified Reference Standard Available? Problem->Q_RefStd HPLC Use HPLC-UV (Routine QC) Q_RefStd->HPLC Yes qNMR_Route Use qNMR (Primary Characterization) Q_RefStd->qNMR_Route No (Typical for Intermediates) Q_Fluorine Does Analyte have Fluorine? qNMR_Route->Q_Fluorine H1_qNMR 1H qNMR (Standard) Q_Fluorine->H1_qNMR No F19_qNMR 19F qNMR (High Specificity) Q_Fluorine->F19_qNMR Yes (Recommended) Result Absolute Purity Value H1_qNMR->Result Requires pure solvent Watch for J-coupling F19_qNMR->Result No Solvent Interference Clean Baseline

Caption: Decision tree highlighting 19F qNMR as the optimal path for fluorinated intermediates.

References

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC.[3] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). This compound (CID 58001758).[4] Retrieved from [Link]

  • SepScience. (n.d.). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to SI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Drug-Like Properties of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluorinated Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, valued for its ability to form hydrogen bonds, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic rings.[1][2][3] The strategic introduction of a fluorine atom can further enhance these desirable properties.[4][5] Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influence binding interactions with target proteins, and block sites of metabolic attack, often leading to improved pharmacokinetic profiles.[4][5]

This guide focuses on a specific, promising class of compounds: 3-fluoro-5-(hydroxymethyl)-2-methylpyridine derivatives. We will provide a comparative analysis of their drug-like properties, supported by established experimental protocols. Our goal is to equip fellow researchers with the rationale and methodologies to effectively evaluate such candidates in a drug discovery program. For the purpose of this guide, we will analyze a hypothetical series of derivatives and compare them against a well-established drug, Celecoxib, to contextualize our findings.

Physicochemical Properties: The Foundation of Druggability

A molecule's journey to becoming a drug begins with its fundamental physicochemical properties. These characteristics, including molecular weight (MW), lipophilicity (LogP), and aqueous solubility, are primary determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A widely accepted framework for assessing these properties is Lipinski's Rule of Five, which suggests that orally bioavailable drugs generally have a MW < 500 Da, a LogP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Here, we present a comparative analysis of our hypothetical this compound derivatives and Celecoxib.

Table 1: Comparative Physicochemical Properties

Compound IDR-GroupMW (Da)cLogPAqueous Solubility (µg/mL)
PYR-001 -H141.141.2250
PYR-002 -OCH₃171.171.5150
PYR-003 -Ph217.232.850
PYR-004 -CF₃209.142.590
Celecoxib N/A381.373.55

Note: The data for PYR-001 to PYR-004 is hypothetical but based on established medicinal chemistry principles. The data for Celecoxib is from published literature.[6][7][8]

The parent scaffold, PYR-001 , demonstrates favorable starting properties with low molecular weight and good calculated lipophilicity and solubility. As we introduce substituents in the hypothetical R-group position, we observe predictable shifts. The addition of a phenyl group in PYR-003 increases lipophilicity and molecular weight, leading to a decrease in aqueous solubility. This highlights a common challenge in drug design: balancing potency enhancements from larger, more complex substituents with the maintenance of desirable physicochemical properties.

In Vitro ADME Profiling: A Gateway to Understanding In Vivo Behavior

Early in vitro assessment of a compound's ADME properties is crucial for identifying potential liabilities and guiding synthetic efforts.[9][10][11] In this section, we provide detailed protocols for key in vitro ADME assays and present comparative data for our pyridine derivatives and Celecoxib.

Lipophilicity (LogD) Determination

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and metabolism.[12] While LogP describes the partition coefficient of the neutral form of a molecule, LogD provides a more physiologically relevant measure at a specific pH.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination [13]

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol.

  • Partitioning: Add a small aliquot of the test compound stock solution to a mixture of n-octanol and PBS (pH 7.4) in a 1:1 ratio.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare Stock Solution, PBS (pH 7.4), and n-Octanol partition Add stock to Octanol/PBS and shake prep_solutions->partition separate Centrifuge to separate phases partition->separate quantify Quantify compound in each phase (LC-MS/MS) separate->quantify calculate Calculate LogD7.4 quantify->calculate

Aqueous Solubility Assessment

Adequate aqueous solubility is essential for oral absorption and for the preparation of intravenous formulations.

Experimental Protocol: Kinetic Solubility Assay [14]

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add a fixed volume of PBS (pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) with shaking to allow for precipitation.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM DMSO stock dilute Serially dilute stock in 96-well plate prep_stock->dilute add_buffer Add PBS (pH 7.4) to each well dilute->add_buffer incubate Incubate with shaking add_buffer->incubate measure Measure turbidity incubate->measure determine Determine highest non-precipitated concentration measure->determine

Cell Permeability Assessment

The ability of a compound to cross cell membranes is a key factor in its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive diffusion.

Experimental Protocol: PAMPA

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane).

  • Compound Addition: Add the test compounds to the donor wells.

  • Assay Assembly: Place the donor plate into an acceptor plate containing buffer.

  • Incubation: Incubate the "sandwich" plate for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis coat_plate Coat donor plate with lipid solution add_compound Add test compounds to donor wells coat_plate->add_compound assemble Assemble donor and acceptor plates add_compound->assemble incubate Incubate assemble->incubate quantify Quantify compound in donor and acceptor wells incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Metabolic Stability Evaluation

A compound's susceptibility to metabolism, primarily by cytochrome P450 enzymes in the liver, significantly impacts its half-life and bioavailability.

Experimental Protocol: Human Liver Microsomal Stability Assay [15][16][17]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mix Prepare microsome and NADPH regenerating system mix incubate Add test compound and incubate at 37°C prep_mix->incubate sample Take and quench samples at time points incubate->sample analyze Analyze remaining parent compound (LC-MS/MS) sample->analyze calculate Calculate t1/2 and CLint analyze->calculate

Plasma Protein Binding Assessment

The extent to which a drug binds to plasma proteins affects its distribution and the concentration of free drug available to interact with its target.

Experimental Protocol: Equilibrium Dialysis

  • Device Preparation: Use a rapid equilibrium dialysis (RED) device with two chambers separated by a semipermeable membrane.

  • Sample Addition: Add the test compound spiked into plasma to one chamber and buffer to the other.

  • Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the percentage of unbound drug.

Cytotoxicity Screening

Early assessment of a compound's potential to cause cell death is a critical step in drug safety evaluation.[18][19][20][21][22]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Table 2: Comparative In Vitro ADME & Cytotoxicity Data

Compound IDLogD₇.₄Permeability (Pe, 10⁻⁶ cm/s)HLM Stability (t½, min)Plasma Protein Binding (% unbound)Cytotoxicity (HepG2 IC₅₀, µM)
PYR-001 1.110>6045>100
PYR-002 1.48>6035>100
PYR-003 2.725451050
PYR-004 2.418552075
Celecoxib 3.43030325

Note: The data for PYR-001 to PYR-004 is hypothetical. The data for Celecoxib is representative of published values.[6][23][24]

The in vitro data reveals that our parent scaffold, PYR-001 , and its methoxy derivative, PYR-002 , exhibit high metabolic stability, moderate permeability, and low plasma protein binding, all of which are desirable drug-like characteristics. They also show no significant cytotoxicity. The more lipophilic phenyl derivative, PYR-003 , displays higher permeability, which is expected, but at the cost of reduced metabolic stability, increased plasma protein binding, and the emergence of some cytotoxicity. This profile suggests that while potency might be increased with such a substituent, potential liabilities in pharmacokinetics and safety are introduced.

Conclusion: A Promising Scaffold with Tunable Properties

The this compound scaffold represents a promising starting point for the design of novel therapeutics. The parent compound and its simple analogs demonstrate a favorable balance of physicochemical and in vitro ADME properties. The comparative data underscores the critical importance of carefully considering the impact of substituents on the overall drug-like profile of a molecule. By employing the systematic evaluation workflow outlined in this guide, researchers can efficiently identify and optimize derivatives with a high probability of success in preclinical and clinical development.

References

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]

  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Retrieved from [Link]

  • Atorvastatin. (2023, August 3). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. (2026, January 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC - NIH. Retrieved from [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). PMC - NIH. Retrieved from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022, April 25). ACS Publications. Retrieved from [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020, March 12). NIH. Retrieved from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • ADME, DMPK, and DDI In Vitro Studies - Assays. (n.d.). BioIVT. Retrieved from [Link]

  • Celecoxib. (n.d.). PubChem - NIH. Retrieved from [Link]

  • 2-chloro-5-fluoro-3-(hydroxymethyl)pyridine. (n.d.). Pipzine Chemicals. Retrieved from [Link]

  • Clinical pharmacokinetics of atorvastatin. (n.d.). PubMed. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved from [Link]

  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (n.d.). PubMed Central. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH. Retrieved from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved from [Link]

  • 3-Fluoro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Atorvastatin Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

  • Atorvastatin Uses, Interactions & Side Effects. (2019, September 19). News-Medical. Retrieved from [Link]

  • (PDF) Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2025, October 13). ResearchGate. Retrieved from [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023, May 23). NIH. Retrieved from [Link]

  • Verapamil. (n.d.). Wikipedia. Retrieved from [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Verapamil. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Verapamil Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

  • SR (verapamil hydrochloride) Sustained-Release Oral Caplets. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]

  • Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • ADME analysis of Atorvastatin and Rutin. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • Verapamil: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-fluoro-5-(hydroxymethyl)-2-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this compound, with a focus on cross-validation to ensure data integrity across different analytical platforms. As a Senior Application Scientist, the insights provided herein are grounded in established principles of analytical chemistry and regulatory expectations, designed to be a practical resource for researchers, scientists, and drug development professionals.

The core of robust analytical science lies not in the application of a single technique, but in the orthogonal verification of results. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a cornerstone of this principle. It provides a high degree of confidence in the reported values and is a critical component of method validation as stipulated by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This guide will delve into the practical application of these principles for this compound.

Structural and Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is paramount in selecting and developing appropriate analytical methods.

PropertyValueImplication for Analysis
Molecular Formula C₇H₈FNODictates the exact mass for mass spectrometry.
Molecular Weight 141.14 g/mol Used in concentration calculations.
Structure Pyridine ring with fluoro, hydroxymethyl, and methyl substituents.The presence of a polar hydroxymethyl group and a basic nitrogen atom influences chromatographic retention and solubility. The aromatic ring provides a chromophore for UV detection.
Polarity PolarSuggests good solubility in polar solvents like water, methanol, and acetonitrile, making it suitable for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Its volatility may be limited, potentially making Gas Chromatography (GC) more challenging without derivatization.

Primary Analytical Techniques: A Comparative Overview

The following sections detail the application of four primary analytical techniques for the analysis of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantitative analysis of purity and impurities.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) as an orthogonal method for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantitative analysis (qNMR).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and confirmation.

The cross-validation workflow is conceptually illustrated in the following diagram:

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation & Comparison RP_HPLC RP-HPLC (Quantitative Purity) Cross_Validation Cross-Validation of Results RP_HPLC->Cross_Validation Purity Data GC_FID GC-FID (Orthogonal Purity) GC_FID->Cross_Validation Purity Data NMR NMR (Structural ID & qNMR) NMR->Cross_Validation Quantitative Data LC_MS LC-MS (Impurity ID) LC_MS->Cross_Validation Impurity Profile Data_Integrity Ensured Data Integrity Cross_Validation->Data_Integrity

Caption: Conceptual workflow for the cross-validation of analytical results.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity determination and impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[4][5] For a polar compound like this compound, a polar-endcapped C18 column or a phenyl-hexyl column can provide excellent retention and peak shape.[15][16][17]

Experimental Protocol: RP-HPLC Method for Purity Determination
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Rationale Behind Experimental Choices:
  • C18 Column: The ubiquitous choice for reversed-phase, offering good hydrophobic retention for the pyridine ring.

  • Formic Acid in Mobile Phase: The acidic pH ensures that the pyridine nitrogen is protonated, leading to improved peak shape and avoiding tailing.

  • Gradient Elution: Necessary to elute any potential non-polar impurities and to ensure the elution of the main peak with a reasonable retention time and good resolution from any closely eluting impurities.

  • UV Detection at 270 nm: The pyridine ring exhibits strong UV absorbance, providing good sensitivity. A photodiode array (PDA) detector would be ideal to assess peak purity.

Forced Degradation and Stability-Indicating Nature

To ensure the method is stability-indicating, forced degradation studies are essential as per ICH guideline Q1A(R2).[1][3][9] The sample should be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The HPLC method must be able to resolve the main peak from all degradation products.

ForcedDegradation cluster_stress Forced Degradation Conditions (ICH Q1A) Drug_Substance 3-fluoro-5-(hydroxymethyl)- 2-methylpyridine Acid Acid (e.g., 0.1M HCl) Drug_Substance->Acid Base Base (e.g., 0.1M NaOH) Drug_Substance->Base Oxidation Oxidation (e.g., 3% H₂O₂) Drug_Substance->Oxidation Thermal Thermal (e.g., 80°C) Drug_Substance->Thermal Photolytic Photolytic (e.g., UV/Vis light) Drug_Substance->Photolytic HPLC_Analysis Stability-Indicating HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis

Caption: Application of forced degradation studies to develop a stability-indicating HPLC method.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an excellent orthogonal technique to HPLC for purity analysis, particularly for assessing volatile and semi-volatile compounds.[7][8][18][19][20] Given the hydroxyl group, derivatization might be necessary to improve peak shape and thermal stability, although direct injection may be feasible on a polar column.

Experimental Protocol: GC-FID Method for Purity Assessment
  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: DB-WAX or equivalent polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of methanol.

Rationale Behind Experimental Choices:
  • Polar Column (e.g., DB-WAX): Suitable for the analysis of polar compounds like alcohols and pyridines, minimizing peak tailing.

  • FID Detector: Provides a robust and linear response for carbon-containing compounds, making it ideal for purity assays based on area percent.

  • Temperature Program: A gradient is used to ensure the elution of the analyte with good peak shape and to separate it from any potential volatile impurities or residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unequivocal structure elucidation.[21][22][23][24][25] Furthermore, quantitative NMR (qNMR) can serve as a primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.

Experimental Protocol: ¹H and ¹⁹F NMR for Structural Confirmation and qNMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation (Structural ID): Dissolve ~5 mg of the sample in 0.6 mL of DMSO-d₆.

  • Sample Preparation (qNMR): Accurately weigh ~10 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Sufficient relaxation delay (D1) of at least 5 times the longest T₁ of interest.

    • Pulse angle of 90 degrees.

  • ¹⁹F NMR Acquisition:

    • Proton decoupled.

  • Data Processing:

    • For qNMR, integrate the signals of the analyte and the internal standard. Calculate purity based on the integral values, number of protons, and the weights of the sample and standard.

Expected Spectral Features:
  • ¹H NMR: Signals corresponding to the methyl protons, the hydroxymethyl protons (CH₂ and OH), and the two aromatic protons on the pyridine ring.

  • ¹³C NMR: Seven distinct carbon signals.

  • ¹⁹F NMR: A single resonance, with its chemical shift being highly sensitive to the electronic environment.[26][27][28][29][30]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification of unknown impurities, even at trace levels.[2][4] The coupling of HPLC for separation with MS for detection provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.

Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF, or Triple Quadrupole).

  • LC Method: Utilize the same RP-HPLC method developed for purity analysis.

  • MS Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Analysis:

    • Full scan mode to detect all ionizable species.

    • Tandem MS (MS/MS) on the detected impurity ions to obtain fragmentation patterns for structural elucidation.

Rationale Behind Experimental Choices:
  • ESI Positive Mode: The basic pyridine nitrogen is readily protonated, making ESI in positive mode highly sensitive for this class of compounds.

  • High-Resolution MS (e.g., QTOF): Provides accurate mass measurements, which can be used to determine the elemental composition of impurities.

Cross-Validation: Comparison of Performance

The following table summarizes the expected performance characteristics of the primary quantitative methods, HPLC and GC. The data presented is illustrative and serves as a benchmark for what would be expected in a typical validation study according to ICH Q2(R2) guidelines.[10][11][12][13][14]

ParameterRP-HPLCGC-FIDJustification and Commentary
Specificity High (with PDA)HighBoth methods offer good separation. HPLC with a PDA detector can assess peak purity, providing an advantage. Forced degradation studies are crucial to prove specificity for both.[1][3][9]
Linearity (r²) > 0.999> 0.998Both techniques are expected to show excellent linearity over a typical range of 50-150% of the target concentration.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%HPLC generally offers slightly better accuracy due to the milder conditions. Recovery studies should be performed by spiking the analyte into a placebo matrix if applicable.
Precision (%RSD) < 1.0%< 1.5%HPLC typically demonstrates superior precision. Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) should be assessed.
Limit of Quantitation (LOQ) ~0.05%~0.1%HPLC with UV detection is generally more sensitive for this chromophore-containing molecule than GC-FID.
Robustness GoodModerateHPLC methods are often more robust to minor changes in parameters. GC methods can be sensitive to inlet liner activity and column aging, especially for polar analytes.

Conclusion and Recommendation

For the comprehensive analysis of this compound, a multi-faceted approach grounded in orthogonal testing is imperative.

  • Primary Quantitative Method: RP-HPLC is recommended as the primary method for purity testing and stability studies due to its high precision, accuracy, and the ability to be readily validated as a stability-indicating method.

  • Orthogonal Method for Purity: GC-FID serves as an excellent cross-validation technique for the purity assay. A successful correlation between HPLC and GC results provides a high degree of confidence in the purity value.

  • Structural Integrity: NMR spectroscopy is non-negotiable for the definitive structural confirmation of the bulk substance and can be employed as an absolute quantitative method (qNMR) for the certification of reference standards.

  • Impurity Profiling: LC-MS is essential for the identification and structural elucidation of potential process-related impurities and degradation products.

By integrating these techniques and cross-validating the results, researchers and drug developers can build a robust and scientifically sound analytical data package that ensures the quality of this compound and meets stringent regulatory requirements. The causality behind this multi-pronged approach is to mitigate the inherent limitations of any single analytical technique, thereby ensuring a holistic and trustworthy assessment of the analyte.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • Shimadzu. Quantitative Analysis of Trace Impurities in Drugs (LC/MS). [Link]

  • MedCrave, Forced Degradation Studies (2016). [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. [Link]

  • Waters Corporation. For Drug Impurity Analysis and Quantitation. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance (2025). [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects (2025). [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PMC. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • SciSpace. Forced Degradation Studies (2016). [Link]

  • RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory (2023). [Link]

  • News-Medical.net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications (2024). [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data (2022). [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a . [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained (2026). [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

  • Agilent. Pyridines Separation of pyridine and other amines. [Link]

  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) (2025). [Link]

  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions (2025). [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview (2025). [Link]

  • PubMed. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. [Link]

  • ATSDR. 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. [Link]

  • OSHA. T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3). [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

  • ChemRxiv. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2) (2023). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (PDF) Recent analytical method developed by RP-HPLC (2025). [Link]

  • ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]

  • PMC. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring that all waste, particularly reactive and potentially hazardous compounds, is managed and disposed of in a manner that guarantees the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine, a halogenated pyridine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Understanding the hazard profile of this compound is the foundational step in its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a composite hazard assessment can be constructed by examining structurally analogous compounds.

Analog-Based Hazard Assessment:

Data from similar pyridine derivatives suggest that this compound should be handled as a hazardous substance with the following potential classifications[1][2][3][4][5][6]:

Hazard ClassificationPotential EffectsSource Analogs
Acute Oral Toxicity Harmful if swallowed.3-Fluoro-2-methylpyridine, 2-Fluoro-5-methylpyridine, 3-Hydroxy-2-methylpyridine
Skin Corrosion/Irritation Causes skin irritation.3-Fluoro-2-methylpyridine, 2-Fluoro-5-methylpyridine, 3-Hydroxy-2-methylpyridine
Serious Eye Damage/Irritation Causes serious eye irritation or damage.2-Fluoro-5-methylpyridine, 3-Hydroxy-2-methylpyridine
Acute Inhalation Toxicity May cause respiratory irritation.2-Fluoro-5-methylpyridine, 3-Hydroxy-2-methylpyridine

Given its fluorinated nature, it is classified as a halogenated organic compound . This is a critical designation for waste segregation and disposal, as halogenated waste streams require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts[7].

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any capacity—including for disposal—the following minimum PPE must be worn[2][3][6]:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound, especially in powdered form or if aerosolization is possible, should be conducted within a certified chemical fume hood to avoid inhalation[8].

Spill Management Protocol

Accidents happen, but with a clear protocol, they can be managed safely and effectively.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment[4][9].

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills[9][10]. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect and Package: Place the absorbed material or spilled solid into a clearly labeled, sealable, and chemically compatible container for hazardous waste[9].

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1][2][6].

Waste Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste . It must not be disposed of down the drain or in regular trash[11].

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program. Due to the presence of fluorine, this compound must be disposed of in a container specifically designated for halogenated organic waste [11][12][13].

  • Why Segregate? Mixing halogenated and non-halogenated waste streams can unnecessarily increase disposal costs and complicate the disposal process. Halogenated wastes require high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion[7][13].

Step 2: Container Selection and Labeling

  • Choose the Right Container: Use a container that is in good condition, leak-proof, and made of a material compatible with the waste. The original chemical container is often a suitable choice[14]. For liquid waste (e.g., solutions in organic solvents), use a sealable, airtight container[8][15].

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled. The label should include[8][12][16]:

    • The words "Hazardous Waste "

    • The full chemical name: "Waste this compound "

    • If in solution, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Harmful").

Step 3: Accumulation and Storage

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste[12][17]. This prevents the release of vapors and protects against spills.

  • Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area that is away from heat, sparks, or open flames[17][18][19].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks[19].

Step 4: Final Disposal

  • Arrange for Pickup: Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8].

  • Incineration: The standard and accepted method for the final disposal of pyridine and its halogenated derivatives is high-temperature incineration in a facility equipped to handle such waste[7].

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the critical decision points in the disposal process for this compound.

G start Waste Generation (this compound) is_halogenated Is the compound halogenated? start->is_halogenated halogenated_waste Segregate as HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste Yes non_halogenated_waste Segregate as NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_waste No container Select Compatible, Sealable Waste Container halogenated_waste->container non_halogenated_waste->container labeling Label Container with: 'Hazardous Waste' Full Chemical Name Associated Hazards container->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage disposal Arrange for Pickup by Certified Hazardous Waste Handler for High-Temperature Incineration storage->disposal

Caption: Decision workflow for the segregation and disposal of chemical waste.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety, scientific integrity, and environmental stewardship.

References

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Pipzine Chemicals. (2026). Precautions for storing and transporting 3-fluoro-2-hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Sdfine. (n.d.). PYRIDINE HYDROBROMIDE Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment of Structurally Similar Compounds

An evaluation of safety data for compounds with similar functional groups and core structures—such as 3-hydroxy-2-methylpyridine, 3-(hydroxymethyl)pyridine, and various fluoro-methylpyridines—reveals a consistent pattern of potential hazards.[1][2][3][4] Based on this analysis, we must assume that 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine presents similar risks.

The primary anticipated hazards are summarized below:

Hazard StatementDescriptionCommon Precautionary ActionSource(s)
Harmful if swallowed Ingestion of the substance may lead to adverse health effects.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3][4]
Causes skin irritation Direct contact with the skin is likely to cause irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2][3][4][5]
Causes serious eye damage/irritation Contact with the eyes can result in serious irritation or damage.Wear eye and face protection.[1][2][3][4][5]
May cause respiratory irritation Inhalation of dust or vapors may irritate the respiratory tract.Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust.[1][2][3][4][5]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential for safe handling.

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be a deliberate process based on a risk assessment of the procedures to be performed. The following provides a step-by-step guide to ensure adequate protection.

Step 1: Eye and Face Protection

Due to the high risk of serious eye irritation or damage, robust eye protection is mandatory.[1][2][3][4][5]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards (in the US) or EN 166 (in the EU).

  • Best Practice for High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of solutions or reactions under pressure), a face shield should be worn in addition to chemical splash goggles.

Step 2: Hand Protection

The substance is presumed to be a skin irritant.[1][2][3][4][5] Therefore, appropriate gloves are your primary barrier against dermal exposure.

  • Glove Selection: Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[6][7] Do not use latex gloves, as they offer poor protection against many chemicals.[7]

  • Glove Inspection and Use:

    • Always inspect gloves for any signs of degradation or perforation before use.

    • Use proper technique when removing gloves to avoid contaminating your skin.

    • Change gloves every 30 to 60 minutes or immediately if you suspect contamination.[8]

    • Wash hands thoroughly with soap and water after removing gloves.

Step 3: Body Protection

To prevent incidental skin contact, appropriate laboratory attire and a protective outer layer are necessary.

  • Required Attire: Long pants and closed-toe shoes are mandatory in the laboratory at all times.

  • Protective Clothing: A flame-resistant lab coat should be worn and kept fastened. For operations with a higher risk of splashes or spills, consider a chemical-resistant apron over the lab coat.

Step 4: Respiratory Protection

Given the potential for respiratory tract irritation, all handling of solid this compound that could generate dust, and any handling of its solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2][3][4][5]

  • Standard Operations: No respiratory protection is required if all handling is performed within a properly functioning chemical fume hood.

  • Emergency Situations or Ventilated Area Failure: In the event of a large spill or failure of the primary ventilation controls, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.[9] All personnel who may need to use a respirator must be properly fit-tested and trained.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound CheckDust Potential for dust/aerosol generation? Start->CheckDust CheckSplash Potential for splashing? CheckDust->CheckSplash No FumeHood Work in Chemical Fume Hood CheckDust->FumeHood Yes Goggles Chemical Splash Goggles CheckSplash->Goggles No FaceShield Goggles + Face Shield CheckSplash->FaceShield Yes FumeHood->CheckSplash Gloves Nitrile/Neoprene Gloves Goggles->Gloves FaceShield->Gloves LabCoat Lab Coat Gloves->LabCoat Emergency_Response_Flowchart cluster_incident Incident Occurs cluster_exposure Exposure Response cluster_spill Spill Response Incident Spill or Exposure Incident SpillOrExposure Spill or Exposure? Incident->SpillOrExposure ExposureType Route of Exposure? SpillOrExposure->ExposureType Exposure SpillSize Major or Minor Spill? SpillOrExposure->SpillSize Spill EyeContact Eye Contact: Flush for 15 min ExposureType->EyeContact Eye SkinContact Skin Contact: Wash for 15 min ExposureType->SkinContact Skin Inhalation Inhalation: Move to Fresh Air ExposureType->Inhalation Inhalation Medical Seek Medical Attention EyeContact->Medical SkinContact->Medical Inhalation->Medical MinorSpill Minor Spill: Absorb & Clean SpillSize->MinorSpill Minor MajorSpill Major Spill: Evacuate & Alert SpillSize->MajorSpill Major

Caption: Flowchart for emergency response to spills or personnel exposure.

Disposal Plan:

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Unused or waste solid compound, as well as contaminated items (gloves, weighing paper, bench covers), must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and contaminated solvents from cleaning should be collected in a labeled, sealed hazardous waste container for halogenated organic waste.

  • Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, in accordance with local, state, and federal regulations. [1][3][4] By implementing this comprehensive safety, handling, and disposal plan, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.

References

  • Jubilant Ingrevia. (n.d.). 3-Hydroxy-2-methylpyridine Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Hydroxy-6-Methylpyridine, 97%.
  • Jubilant Ingrevia Limited. (n.d.). 3-(Hydroxymethyl)pyridine Safety Data Sheet.
  • BASF. (2026, January 27). Safety data sheet.
  • Inchem.org. (n.d.). ICSC 0802 - 3-METHYLPYRIDINE.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluoro-2-methylpyridine.
  • Fisher Scientific. (2011, June 17). SAFETY DATA SHEET - 2-Fluoro-5-methylpyridine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Hydroxy-5-methylpyridine.
  • BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-(hydroxymethyl)-2-methylpyridine
Reactant of Route 2
3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.